molecular formula C10H16O B1199167 Nerol oxide CAS No. 1786-08-9

Nerol oxide

Cat. No.: B1199167
CAS No.: 1786-08-9
M. Wt: 152.23 g/mol
InChI Key: FRISMOQHTLZZRP-UHFFFAOYSA-N
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Description

Nerol oxide is a member of the class of pyrans that is 3,6-dihydro-2H-pyran which is substituted at positions 2 and 4 by a 2-methylprop-1-en-1-yl group and a methyl group, respectively. It has a role as a plant metabolite, a flavouring agent and an animal metabolite. It is a member of pyrans, an olefinic compound and a monoterpenoid. It derives from a nerol.
Xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran belongs to the class of organic compounds known as pyrans. Pyrans are compounds containing a pyran ring, which is a six-member heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and two ring double bonds. Xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran can be found in alcoholic beverages, citrus, and fruits. This makes xi-3, 6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran
Source PubChem
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InChI

InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,6,10H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRISMOQHTLZZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051805
Record name Nerol oxide
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Molecular Weight

152.23 g/mol
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Physical Description

Colorless liquid; powerful aroma with floral notes
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name xi-3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
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Solubility

Insoluble in water; slightly soluble in fat, soluble (in ethanol)
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.908
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

1786-08-9
Record name (±)-Nerol oxide
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Record name Nerol oxide
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Record name 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propen-1-yl)-
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Record name Nerol oxide
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Record name 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
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Record name 3,6-DIHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)-2H-PYRAN
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Foundational & Exploratory

Nerol oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nerol (B1678202) Oxide

Introduction

Nerol oxide is a naturally occurring monoterpenoid found in the essential oils of various plants, including grapevines (Vitis vinifera), clary sage (Salvia sclarea), and tea (Camellia sinensis)[1][2][3]. It is a member of the pyran class of organic compounds[1][4]. Characterized by its unique floral, green, and sweet aroma, this compound is a significant compound in the flavor and fragrance industry[5][]. Beyond its sensory properties, it is gaining attention for its potential biological activities, including anti-inflammatory and antioxidant properties, though research into its specific mechanisms of action is ongoing[5][]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound for researchers and professionals in drug development.

Chemical Structure

This compound is chemically classified as a pyran derivative. Its formal IUPAC name is 4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran[1][2]. The molecule consists of a six-membered heterocyclic dihydropyran ring substituted with a methyl group at position 4 and a 2-methylprop-1-enyl group at position 2[1].

  • Molecular Formula : C₁₀H₁₆O[1][2][][7]

  • Canonical SMILES : CC1=CCOC(C1)C=C(C)C[3]

  • InChI Key : FRISMOQHTLZZRP-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless liquid, insoluble in water but soluble in alcohol[1][].

PropertyValueSource(s)
Molecular Weight 152.23 g/mol [1][2]
Appearance Colorless clear liquid[1][7][8]
Boiling Point 201.0 to 202.0 °C (at 760 mmHg)[1][7][8][9]
Density 0.900 to 0.908 g/cm³ (at 25 °C)[1][8]
Refractive Index 1.472 to 1.478 (at 20 °C)[1][8]
Vapor Pressure 0.409 mmHg (at 25 °C, est.)[7][8][9]
Solubility Insoluble in water; soluble in alcohol and fat[1][]
Flash Point 70.56 °C (159.00 °F, TCC)[8][9]
logP (o/w) 2.984 (est.)[9]
Topological Polar Surface Area 9.2 Ų[2]

Experimental Protocols

Synthesis of Racemic this compound

Racemic this compound can be synthesized from the monoterpene alcohol nerol. Two primary methods are documented: acid-catalyzed cyclization and a multi-step process involving haloalkoxylation.

1. Acid-Catalyzed Cyclization of Nerol

A common method involves the direct cyclization of nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) using a mild acid catalyst.

  • Methodology :

    • Nerol is dissolved in an anhydrous solvent, such as dichloromethane.

    • A mild Lewis acid (e.g., boron trifluoride etherate) is added to the solution, typically at a reduced temperature (0–5°C)[5].

    • The reaction mixture is stirred for a period of 4 to 6 hours[5].

    • Upon completion, the reaction is quenched, and the organic layer is separated, washed, and dried.

    • The final product is purified using fractional distillation to yield this compound[5].

2. Multi-Step Synthesis from Nerol

A patented process describes a novel, multi-step synthesis of racemic this compound from nerol, which avoids direct cyclization challenges.

  • Methodology [10][11]:

    • Haloalkoxylation : Nerol is reacted with a halogenating agent in the presence of an alcohol (e.g., methanol) to produce a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate. The reaction temperature is maintained between 0–15°C[10][11].

    • Dehydrohalogenation : The resulting halogenated intermediate is then dehydrohalogenated using a strong base, such as potassium hydroxide, in an alcoholic solvent. The mixture is refluxed for several hours[11]. This step yields a 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol derivative.

    • Cyclization/Conversion : The octadienol derivative is dissolved in a non-polar solvent (e.g., n-hexane) and treated with a dilute acid (e.g., 5% hydrochloric acid) at low temperature (0°C) to induce cyclization and form this compound[11].

    • Purification : The final product is isolated by separating the organic layer, washing it to a neutral pH, and removing the solvent under reduced pressure[10].

G Workflow for the Multi-Step Synthesis of this compound cluster_start Starting Material cluster_process Synthesis Steps cluster_end Final Product Nerol Nerol Step1 Step 1: Haloalkoxylation (Halogenating Agent + Alcohol) Nerol->Step1 Reacts with Step2 Step 2: Dehydrohalogenation (Strong Base) Step1->Step2 Forms Intermediate Step3 Step 3: Acid-Catalyzed Cyclization (Dilute HCl) Step2->Step3 Forms Derivative NerolOxide This compound Step3->NerolOxide Yields

Workflow for the multi-step synthesis of this compound.
Analytical Methods

Several analytical techniques are employed for the identification, quantification, and structural elucidation of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for identifying and quantifying this compound in complex mixtures like essential oils and wine[5].

    • Protocol : Samples are analyzed using a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS). Electron ionization (EI) at 70 eV is typically used. For complex matrices where co-elution with similar terpenes is a problem, tandem mass spectrometry (GC-MS/MS) or selective ion monitoring (SIM) can be used to improve specificity[5]. Quantification requires calibration with authentic standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HMBC) are indispensable for the definitive structural confirmation of this compound[5]. These methods provide detailed information about the proton and carbon environments within the molecule, confirming atomic connectivity.

  • Enantioselective Analysis : To determine the enantiomeric ratio of this compound in natural samples, enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) is used.

    • Protocol : This specialized GC technique uses a chiral stationary phase, such as octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin, which allows for the separation of the (2R) and (2S) enantiomers[12].

G General Analytical Workflow for this compound cluster_sample Sample Source cluster_analysis Analytical Techniques cluster_results Data Output Sample Complex Mixture (e.g., Essential Oil, Wine) GCMS Identification & Quantification (GC-MS, GC-MS/MS) Sample->GCMS NMR Structural Elucidation (¹H, ¹³C, 2D NMR) Sample->NMR EnantioGC Chiral Separation (enantio-MDGC/MS) Sample->EnantioGC Quant Concentration Data GCMS->Quant Struct Verified Structure NMR->Struct Ratio Enantiomeric Ratio EnantioGC->Ratio

General analytical workflow for this compound.

Biological Activities and Potential Applications

While this compound is an established compound in the flavor and fragrance sector, research into its biological activities is an emerging field.

  • Anti-inflammatory and Antioxidant Potential : this compound is currently under investigation for its potential use in addressing inflammatory conditions and ailments related to oxidative stress[]. However, detailed studies on the specific molecular mechanisms and signaling pathways are limited[5].

  • Antimicrobial Properties : The antimicrobial attributes of this compound are an area of ongoing investigation[5]. While some essential oils containing this compound have shown antimicrobial effects, the activity is often attributed to the major components of the oil rather than this compound itself[5]. Direct and specific studies on its activity against a broad range of microbes are not yet extensively documented[5].

For context, its chemical precursor, nerol, has demonstrated significant antifungal activity against pathogens like Candida albicans, Fusarium oxysporum, and Aspergillus niger by disrupting cell membrane integrity[13][14]. Nerol has also been noted for its antioxidant and anthelmintic properties[15]. Future research may clarify if this compound shares or possesses distinct biological activities from its precursor.

Conclusion and Future Directions

This compound is a monoterpenoid with a well-defined chemical structure and established importance in the fragrance industry. Standardized protocols for its synthesis and analysis are available, providing a solid foundation for further research. The exploration of its biological activities, particularly its potential anti-inflammatory, antioxidant, and antimicrobial properties, represents a promising frontier.

Future research should focus on comprehensive in vitro and in vivo studies to systematically evaluate the full spectrum of this compound's biological effects. A key area of investigation will be the elucidation of its underlying molecular mechanisms and the identification of specific cellular targets and signaling pathways it may modulate[5]. Such studies will be instrumental in unlocking its full therapeutic and pharmacological potential.

References

Natural Sources of Nerol Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide, a cyclic monoterpenoid ether, is a naturally occurring volatile compound found in a variety of plant species. It is recognized for its characteristic floral, citrusy, and green aroma, contributing significantly to the scent profile of numerous essential oils. Beyond its olfactory properties, nerol oxide and the essential oils in which it is present are being explored for their potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a monoterpenoid ether that exists as a significant aroma compound in various essential oils and plant extracts.[1] Its pleasant scent profile has led to its use in the fragrance and flavor industries.[2] The growing interest in natural compounds for pharmaceutical and therapeutic applications has brought attention to the biological activities of essential oils containing this compound. This guide aims to consolidate the current knowledge on the natural distribution of this compound, providing a technical foundation for further research and development.

Natural Occurrences and Quantitative Data

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant variety, geographical origin, harvest time, and the extraction method employed. The following tables summarize the quantitative data available for this compound content in various natural sources.

Table 1: Concentration of this compound in Selected Essential Oils and Plant Extracts

Plant SpeciesCommon NamePlant PartExtraction MethodThis compound ConcentrationReference(s)
Rosa damascenaBulgarian RoseFlowersSteam Distillation0.038% - 0.09%[1][3]
Hamamelis virginianaWitch HazelLeavesNot Specified0.09%[1][4]
Salvia sclareaClary SageFlowers and LeavesHydrodistillationPresent[5][6]
Citrus reticulataMandarin OrangeRindsHydrodistillation1.1% - 4.0%[5]
Vitis viniferaGrapeBerries/WineVariousSee Table 2[7]
Zingiber officinaleGingerRhizomeHydrodistillationPresent[8]
Camellia sinensisTeaLeavesNot SpecifiedPresent[9]

Table 2: Concentration of this compound in Vitis vinifera (Grape) Wines

Grape VarietyWine TypeThis compound Isomer Concentration (µg/L)Reference(s)
TorrontesWhite604.9 (Total Linalool and Nerol Oxides)[7]
MuscatWhite405.2 (Total Linalool and Nerol Oxides)[7]
RieslingWhite103.6 (Total Linalool and Nerol Oxides)[7]

Biosynthesis of this compound

This compound is a monoterpenoid, and its biosynthesis follows the general pathway for this class of compounds in plants. The formation of this compound is believed to occur via the intramolecular cyclization of its acyclic precursor, nerol.

General Monoterpene Biosynthesis Pathway

Monoterpenes are synthesized from the precursor geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In the plastids of plant cells, GPP is converted to various monoterpenes by the action of terpene synthases. Nerol, the direct precursor to this compound, is the (Z)-isomer of geraniol (B1671447) and is formed from GPP.

Monoterpene Biosynthesis Pyruvate Pyruvate + G3P MEP MEP Pathway (Plastid) Pyruvate->MEP 7 steps IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP AcetylCoA Acetyl-CoA MVA MVA Pathway (Cytosol) AcetylCoA->MVA 6 steps MVA->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase Nerol Nerol GPP->Nerol Nerol Synthase NerolOxide This compound Nerol->NerolOxide Cyclization

Figure 1: Simplified overview of the monoterpene biosynthetic pathway leading to this compound.

Proposed Biosynthetic Pathway of this compound from Nerol

The conversion of nerol to this compound is proposed to be an acid-catalyzed or enzymatic intramolecular cyclization. This reaction involves the protonation of the terminal double bond of nerol, followed by a nucleophilic attack from the hydroxyl group, leading to the formation of the pyran ring characteristic of this compound.

This compound Biosynthesis cluster_0 Proposed Cyclization of Nerol Nerol Nerol Intermediate Carbocation Intermediate Nerol->Intermediate Protonation (H+) or Enzymatic Activation NerolOxide This compound Intermediate->NerolOxide Intramolecular Nucleophilic Attack

Figure 2: Proposed cyclization mechanism of nerol to form this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oils from Plant Material

a) Steam Distillation

This method is suitable for the extraction of volatile compounds from fresh or dried plant material.

  • Apparatus: Clevenger-type apparatus or similar steam distillation setup.

  • Procedure:

    • Weigh a suitable amount of the plant material (e.g., 100 g of fresh leaves and flowers).

    • Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.

    • Connect the flask to the Clevenger apparatus and a condenser.

    • Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours).

    • Collect the essential oil that separates from the aqueous layer in the collection tube of the Clevenger apparatus.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the oil in a sealed, dark glass vial at 4°C until analysis.

b) Solvent Extraction

This method is an alternative for heat-sensitive compounds or for exhaustive extraction.

  • Materials: Ground plant material, organic solvent (e.g., hexane (B92381), dichloromethane, or ethanol), rotary evaporator.

  • Procedure:

    • Macerate a known weight of the dried and powdered plant material in a suitable solvent at room temperature for a specified duration (e.g., 24 hours) with occasional agitation.

    • Filter the extract to remove the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

    • The crude extract can be further purified if necessary or directly analyzed.

G cluster_extraction Extraction Workflow cluster_methods Methods PlantMaterial Plant Material (Fresh or Dried) Grinding Grinding (if dried) PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract/ Essential Oil Concentration->CrudeExtract SteamDist Steam Distillation SolventExt Solvent Extraction

Figure 3: General experimental workflow for the extraction of essential oils from plant materials.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of monoterpenes in essential oils.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of this compound from its isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 4°C/min.

    • Hold: Maintain at 220°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Sample Preparation:

    • Prepare a stock solution of the essential oil or extract in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1000 µg/mL.

    • Perform serial dilutions to prepare calibration standards of this compound (if a pure standard is available) in the expected concentration range of the samples.

    • Dilute the essential oil samples to fall within the calibration range.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 68, 83, 67, 41, 85, and the molecular ion at m/z 152).

    • Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

G cluster_gcms GC-MS Analysis Workflow SamplePrep Sample Preparation (Dilution) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Figure 4: Workflow for the quantification of this compound using GC-MS.

Conclusion

This compound is a naturally occurring monoterpenoid with a widespread distribution in the plant kingdom, contributing to the characteristic aroma of many essential oils. This technical guide has provided a consolidated resource on its natural sources, with quantitative data highlighting its variable concentrations. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers to isolate and quantify this compound. Furthermore, the elucidation of its biosynthetic pathway provides a basis for understanding its formation in plants and opens avenues for metabolic engineering approaches for its sustainable production. This comprehensive overview is intended to facilitate further research into the biological activities and potential applications of this compound in the pharmaceutical and other industries.

References

Nerol Oxide: A Technical Guide to its Discovery, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nerol (B1678202) oxide, a monoterpenoid with a characteristic floral and green aroma, is a significant compound in the flavor and fragrance industries. This document provides a comprehensive technical overview of nerol oxide, detailing its historical discovery, isolation from natural sources, and the evolution of its synthetic methodologies. It includes a thorough compilation of its physicochemical and spectroscopic data, detailed experimental protocols for key synthetic routes, and visual representations of reaction pathways to serve as a valuable resource for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction

This compound, systematically named 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in various essential oils, including those of Bulgarian rose and grape juice.[1] Its unique olfactory profile, described as a powerful greenish-spicy note reminiscent of geranium, has made it a valuable ingredient in perfumery.[1] Beyond its aromatic properties, this compound has garnered interest for its potential anti-inflammatory and antioxidant activities, making it a subject of research in medicinal chemistry.[] This guide delves into the scientific journey of this compound, from its initial identification to the sophisticated synthetic methods developed for its production.

History of Discovery and Isolation

The investigation into this compound began in the mid-20th century, with early studies focusing on its synthesis.[3] Natural sources of this compound were later identified, with the compound being isolated from the peels of Clausena lansium (wampee).[][3] Its structure was meticulously elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including HMQC, HMBC, COSY, and NOESY, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[][3]

Interestingly, this compound exists as a racemic mixture in many natural sources, such as geranium oils.[3] This observation was supported by feeding experiments with deuterium-labeled neryl glucoside in Pelargonium species, which demonstrated the plant's ability to convert the precursor into racemic this compound, leading to its classification as a "natural racemate".[3]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its identification, characterization, and application. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₆O[][4][5]
Molecular Weight 152.23 g/mol [3][4]
Appearance Colorless to light yellow liquid[][5]
Odor Floral, orange blossom, green, sweet[][5]
Boiling Point 201.0 - 202.0 °C @ 760 mmHg[][4][5]
Density 0.945 g/cm³[]
Refractive Index 1.450 - 1.490 @ 20 °C[]
Solubility Insoluble in water; soluble in alcohol[]
Flash Point 70.56 °C[5]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS, EI) Molecular Ion (M⁺): m/z 152. Key Fragment Ions: m/z 68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%)[3][4]
¹³C NMR (in CDCl₃) Chemical Shifts (δ, ppm) reported for the 3,6-dihydro-2H-pyran ring and attached methyl and 2-methylprop-1-enyl groups.[3]
¹H NMR Used to identify proton environments, chemical shifts, and coupling patterns for establishing atomic connectivity.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides a unique vibrational "fingerprint" of the molecule, used for functional group identification.[3]

Synthesis of this compound: Historical and Modern Methodologies

The synthesis of this compound has been a subject of academic and industrial interest for decades, leading to the development of various synthetic routes.

Early Synthetic Approaches

Initial syntheses of racemic this compound were reported by Ohloff and colleagues in 1964 and 1965.[3] One of their methods involved the photosensitized air oxidation of nerol, followed by reduction and acid-catalyzed cyclization of the resulting diol.[3][6] Another early approach by Ohloff involved the epoxidation of nerol, followed by a multi-step sequence including reaction with dimethylamine, oxidation, pyrolysis, and finally, acid-catalyzed cyclization.[3][6]

In 1970, Tyman and Willis reported a total synthesis involving the reaction of 3-methyl-2-butenal (B57294) with 3-methyl-3-butenol in the presence of an acid.[1][3][6] Later, in 1980, a method was disclosed for producing this compound through the reduction of 3,7-diethyl-1-octen-3-ol-5-one with lithium aluminum hydride, followed by cyclization.[3]

The synthesis of optically active this compound was also an early goal. In 1980, Ohloff et al. described a nine-step reaction sequence to synthesize optically active this compound from (−)-(R)-linalool.[3]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic routes to this compound.

This process involves a three-step reaction starting from the monoterpene nerol.[6]

Step 1: Haloalkoxylation of Nerol

  • Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (B129727) (150 mL) in a flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.[1][6]

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) (50.0 g, 0.174 mol) in small portions with vigorous stirring while maintaining the temperature between 10–15 °C under a nitrogen atmosphere.[1][6]

  • After the complete addition of DDH, stir the reaction mixture for an additional hour.[1][6]

  • Upon reaction completion, pour the mixture into cold water in a separating funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).[1]

  • The combined organic layers are washed, dried, and concentrated to yield 7-alkoxy-3,7-dimethyl-6-halo-2-octenol.

Step 2: Dehydrohalogenation

  • The halogenated product from Step 1 is treated with a strong base or alkali to induce dehydrohalogenation.[6]

  • This step yields 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[6]

Step 3: Cyclization

  • Dissolve the 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol (40.0 g, 0.20 mol) obtained from Step 2 in acetone (B3395972) (100 mL) in a round-bottom flask.[6]

  • Add Amberlite Plus 120 resin (15.0 g) to the flask and stir the reaction mixture at 10 °C for 2 hours.[6]

  • Monitor the reaction completion by TLC. Once complete, remove the resin by filtration.

  • Distill the solvent under vacuum to obtain crude this compound.

  • Purify the crude product by steam distillation to furnish pure this compound.[6]

nerol_oxide_synthesis_from_nerol nerol Nerol intermediate1 7-alkoxy-3,7-dimethyl- 6-halo-2-octenol nerol->intermediate1 Haloalkoxylation (DDH, Methanol) intermediate2 7-alkoxy-3,7-dimethyl- octa-2,5-dien-1-ol intermediate1->intermediate2 Dehydrohalogenation (Strong Base) nerol_oxide This compound intermediate2->nerol_oxide Cyclization (Acid Resin)

This method represents a significant contribution to the total synthesis of this compound.[1][3]

  • Combine 3-methyl-2-butenal and 3-methyl-3-butenol in a reaction vessel.

  • Introduce an acid catalyst to the mixture.

  • The reaction proceeds to form this compound. (Further details on reaction conditions and purification would require consulting the original publication by Tyman and Willis, 1970).

total_synthesis_nerol_oxide cluster_reactants Reactants reactant1 3-Methyl-2-butenal product This compound reactant1->product Acid Catalyst reactant2 3-Methyl-3-butenol reactant2->product Acid Catalyst

Stereochemistry and Enantioselective Synthesis

This compound possesses a chiral center at the C-2 position of its pyran ring.[3] The determination of the absolute configuration and the development of enantioselective syntheses have been important areas of research.

The absolute configuration at C-2 has been determined through enantioselective synthesis and chromatographic methods.[3] Enantioselective gas chromatography (GC) using a chiral stationary phase has been employed to separate the enantiomers, establishing that the (2R)-enantiomer elutes before the (2S)-enantiomer.[3]

Synthetic efforts have successfully produced both (−)-(S)-nerol oxide and (+)-(R)-nerol oxide with high optical purity (91%) through the dehydration of specific hydroxy ethers.[3]

Conclusion

This compound stands as a monoterpenoid of significant interest due to its desirable aromatic qualities and potential biological activities. Its journey from initial synthetic explorations to its isolation from natural sources and the subsequent development of more refined and stereoselective synthetic routes showcases the progress in natural product chemistry. The detailed physicochemical and spectroscopic data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and application of this versatile molecule in various scientific and industrial domains.

References

physical and chemical properties of nerol oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Nerol (B1678202) Oxide

Introduction

Nerol oxide, with the chemical formula C₁₀H₁₆O, is a naturally occurring monoterpenoid and a member of the pyran class of organic compounds.[1][2] Its chemical name is 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran.[1] This compound is found in various essential oils, including Bulgarian rose oil, and is a constituent of grape juice and several plant species.[1] this compound is recognized for its distinct floral, green, and sweet aroma, making it a valuable ingredient in the flavor and fragrance industry.[1][3][] It is noted for its stability, particularly in comparison to other terpene-based flavor compounds like myrcene, making it suitable for applications requiring heat stability, such as in confectionery.[5] This document provides a comprehensive overview of the , detailed experimental protocols, and relevant spectroscopic data for researchers and professionals in drug development and chemical sciences.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[] It is characterized by its insolubility in water and solubility in alcohols and most organic solvents.[][6] The compound is stable under normal conditions of use, storage, and transport, though it should be stored away from strong oxidizing agents.[7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2][3][]
Molecular Weight 152.24 g/mol [1][2][]
Appearance Colorless to light yellow liquid[3][]
Odor Floral, orange blossom, green, sweet[1][]
Boiling Point 201-202 °C at 760 mmHg[1][2][3]
Density ~0.945 g/cm³[]
Specific Gravity 0.88 - 0.92 at 25°C[7]
Flash Point 70.56 °C (159 °F) TCC[3]
Vapor Pressure 0.409 mmHg at 25 °C (est.)[3]
Solubility Insoluble in water; soluble in alcohol[]
logP (o/w) 2.984 (est.)[3]
Refractive Index 1.450 - 1.490 at 20°C[]
CAS Number 1786-08-9[1][3]

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a molecular ion (M⁺) peak at m/z 152, which corresponds to its molecular formula.[1] The fragmentation pattern is a key identifier.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

m/zRelative Abundance (%)
68.099.99
83.064.78
67.052.53
41.029.51
85.024.35
(Data sourced from GC-MS analysis)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound, including the stereochemistry and connectivity of the atoms within the pyran ring and the propenyl side chain.[1]

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would confirm the presence of C-O-C ether linkages and C=C double bonds.[1]

Experimental Protocols

Synthesis of Racemic this compound from Nerol

A robust and economically viable method for preparing racemic this compound begins with the monoterpene alcohol, nerol.[1][8] The process involves a three-step sequence: haloalkoxylation, dehydrohalogenation, and acid-catalyzed cyclization.[8][9]

Methodology:

  • Step 1: Haloalkoxylation of Nerol:

    • Reactants: Nerol is reacted with a halogenating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) or N-bromosuccinimide) in an anhydrous alcoholic solvent like methanol.[1][8]

    • Conditions: The reaction is conducted at a temperature between 0–20 °C.[8]

    • Product: This step yields a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.[8][9]

  • Step 2: Dehydrohalogenation:

    • Reactants: The halogenated intermediate from Step 1 is treated with a strong base or an alkali.[8][9]

    • Conditions: This reaction is typically carried out at a temperature range of 0–20 °C.[8]

    • Product: The elimination of the halogen acid results in the formation of 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[8]

  • Step 3: Acid-Catalyzed Cyclization:

    • Reactants: The octadienol product from Step 2 is stirred with a dilute mineral acid (e.g., sulfuric acid), a Lewis acid, or an acidic resin.[1][8][9]

    • Conditions: The cyclization is performed at a temperature between 0–15 °C.[8]

    • Final Product: This intramolecular reaction forms the pyran ring, yielding racemic this compound.[8]

  • Purification:

    • The final product is purified using fractional distillation.[1]

G cluster_0 Step 1: Haloalkoxylation cluster_1 Step 2: Dehydrohalogenation cluster_2 Step 3: Cyclization & Purification Nerol Nerol (cis-3,7-dimethylocta-2,6-diene-1-ol) Intermediate1 7-alkoxy-3,7-dimethyl-6-halo-2-octenol Nerol->Intermediate1 0-20°C Reagents1 Halogenating Agent (e.g., DDH) + Anhydrous Alcohol (e.g., Methanol) Intermediate2 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol Intermediate1->Intermediate2 0-20°C Reagents2 Strong Base Product Racemic this compound Intermediate2->Product 0-15°C Reagents3 Dilute Acid / Lewis Acid Purification Fractional Distillation Product->Purification

Synthetic pathway for racemic this compound from nerol.
Stability Assessment Protocol

The stability of this compound is a critical parameter for its application in consumer products. A typical experimental design to assess its stability under varying conditions is outlined below.[1]

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions with pH values ranging from 2.0 to 7.0.

  • Incubation: Incubate samples of this compound in the prepared buffered solutions at controlled temperatures, for example, 25°C and 40°C.

  • Time-Course Analysis: Monitor the degradation of this compound over a period of 24 to 72 hours.

  • Quantification: At specified time intervals, withdraw aliquots from each solution. Analyze the concentration of the remaining this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at a wavelength of 210 nm.

  • Data Analysis: Quantify the residual this compound using an external calibration curve. Determine the degradation kinetics, which often follow first-order kinetics under acidic conditions (pH < 3.5).[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Buffered Solutions (pH 2.0 - 7.0) A2 Add this compound to Buffers A1->A2 B1 Incubate Samples (25°C and 40°C) A2->B1 B2 Collect Aliquots (0, 24, 48, 72 hours) B1->B2 C1 HPLC-UV Analysis (λ = 210 nm) B2->C1 C2 Quantify Residual this compound (External Calibration) C1->C2 C3 Determine Degradation Kinetics C2->C3

Experimental workflow for this compound stability testing.

Biological and Toxicological Profile

This compound is considered to have a role as a plant and animal metabolite.[2] Recent assessments indicate that it does not present a concern for genotoxicity.[10] For endpoints such as repeated dose and reproductive toxicity, the exposure to this compound at current usage levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, suggesting a favorable safety profile for its intended applications.[10] Acute toxicity studies show a low hazard profile, with an acute dermal LD50 in rabbits greater than 5000 mg/kg.[7]

Conclusion

This compound is a well-characterized monoterpenoid with significant applications in the flavor and fragrance industries. Its physical properties, including a high boiling point and favorable solubility in organic solvents, combined with its chemical stability, make it a versatile ingredient. The synthetic routes are well-established, allowing for the production of both racemic and optically active forms. Spectroscopic data provide a clear fingerprint for its identification and characterization. The available toxicological data support its safe use at current levels in consumer products. This guide provides essential technical information for scientists and researchers working with this compound, facilitating its application in product development and further scientific investigation.

References

Nerol Oxide: A Technical Overview for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide, a naturally occurring monoterpenoid found in various essential oils, is gaining attention for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of nerol oxide, including its fundamental chemical properties, and explores the biological activities of closely related compounds, nerol and nerolidol (B1678203), to infer its potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Chemical and Physical Properties of this compound

This compound is a monoterpenoid with the molecular formula C10H16O.[1][2] It is characterized by its floral, green, and sweet aroma.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1786-08-9[1][3][4][5][]
Molecular Formula C10H16O[1][2][3][5]
Molecular Weight 152.24 g/mol [1][2][4][5]
Appearance Colorless to light yellow liquid[2][5]
Odor Floral, orange blossom, green, sweet[2][5]
Boiling Point 201-202 °C @ 760 mmHg[]
Solubility Insoluble in water; soluble in alcohol[2][5]

Potential Biological Activities and Mechanisms of Action

While specific in-depth studies on the signaling pathways of this compound are limited, research on the structurally similar compounds, nerol and nerolidol, provides valuable insights into its potential anti-inflammatory and antioxidant mechanisms.

Anti-inflammatory Activity

Studies on nerolidol suggest a potent anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[8] Furthermore, nerolidol has been shown to reduce the expression of inflammatory mediators like iNOS and COX-2.[8][9]

A proposed anti-inflammatory signaling pathway for nerolidol, which may share similarities with this compound, is illustrated below.

anti_inflammatory_pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) nerolidol Nerolidol (similar action for this compound) nerolidol->IKK nerolidol->NFkB

Caption: Proposed anti-inflammatory pathway of nerolidol.

Antioxidant Activity

Nerol and nerolidol have demonstrated significant antioxidant properties. Nerolidol has been shown to protect against oxidative stress by enhancing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase.[9][10] A key mechanism involves the activation of the AMPK/Nrf-2/HO-1 signaling pathway.[8][10][11] Activation of Nrf2, a master regulator of the antioxidant response, leads to the upregulation of various antioxidant enzymes.

The antioxidant signaling pathway, likely relevant for this compound, is depicted below.

antioxidant_pathway cluster_nucleus Gene Transcription oxidative_stress Oxidative Stress (e.g., LPS) AMPK AMPK oxidative_stress->AMPK Nrf2 Nrf2 AMPK->Nrf2 P nucleus Nucleus Nrf2->nucleus Translocation ARE ARE Keap1 Keap1 Keap1->Nrf2 antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, HO-1) nerolidol Nerol / Nerolidol (similar action for this compound) nerolidol->AMPK

Caption: Proposed antioxidant pathway of nerol/nerolidol.

Experimental Protocols

Detailed experimental protocols for evaluating the anti-inflammatory and antioxidant activities of compounds like this compound are crucial for reproducible research. Below are summaries of common assays used in the study of nerol and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is fundamental to determine the cytotoxic effects of a compound before evaluating its biological activity.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in 96-well plates.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., nerol derivatives) for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated.[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding and Treatment: Seed macrophage cells (e.g., RAW 264.7) in 96-well plates and pre-treat with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • Griess Reaction: Mix the cell culture supernatant with Griess reagent.

  • Measurement: Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.[2]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Serially dilute the test compound in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Summary and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly for inflammatory and oxidative stress-related diseases. While direct evidence for its molecular mechanisms is still emerging, studies on the closely related monoterpenoids, nerol and nerolidol, provide a strong rationale for its investigation. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting comprehensive in vivo studies to validate its therapeutic potential, and exploring its structure-activity relationships to design more potent and selective derivatives. The experimental protocols and pathway diagrams presented in this guide offer a foundational framework for such future investigations.

References

A Technical Guide to the Stereoisomers and Enantiomers of Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (B1678202) oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a monoterpenoid ether with the molecular formula C₁₀H₁₆O.[1][2] It is a naturally occurring compound found in the essential oils of various plants, including Bulgarian rose, tea (Camellia sinensis), and grapes (Vitis vinifera).[1] Valued for its unique floral, green, and sweet aroma, nerol oxide is a significant component in the flavor and fragrance industries.[1][3] Beyond its sensory properties, its chiral nature and potential biological activities make it a molecule of interest in organic synthesis and medicinal chemistry.[1][]

This technical guide provides an in-depth exploration of the stereoisomerism of this compound, presenting quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical pathways.

Stereoisomerism of this compound

The chemical structure of this compound contains a chiral center at the C-2 position of the pyran ring, giving rise to a pair of enantiomers.[1] These stereoisomers, while identical in their chemical formula and connectivity, are non-superimposable mirror images and can exhibit distinct biological and sensory properties.[5]

  • (+)-(R)-Nerol Oxide

  • (−)-(S)-Nerol Oxide

In many natural sources, such as geranium oil, this compound is found as a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] The sensory profiles of the individual enantiomers differ; for instance, (−)-(S)-nerol oxide is noted for its green, spicy, and geranium-like scent.[6] The determination of the absolute configuration of these enantiomers is crucial for understanding their structure-activity relationships.[1]

Quantitative Data

The physicochemical properties of this compound are essential for its application and analysis. The following table summarizes key quantitative data for the racemic mixture and notes on the individual enantiomers.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.24 g/mol [1][2]
Appearance Colorless liquid[2][]
Odor Profile Floral, orange blossom, green, sweet[1][]
Boiling Point (Racemate) 201.0 - 202.0 °C @ 760 mmHg[2]
Density (Racemate) 0.900 - 0.908 g/cm³[2]
Refractive Index (Racemate) 1.472 - 1.478[2]
Solubility Insoluble in water; soluble in alcohol[2][]
Optical Purity (Synthesized) High optical purity of 91% has been achieved for both enantiomers.[1]

Experimental Protocols

The synthesis and analysis of this compound stereoisomers require precise methodologies. This section details established protocols for racemic synthesis, enantioselective synthesis, and chiral separation.

Protocol for Racemic this compound Synthesis from Nerol

This method is based on the haloalkoxylation of nerol followed by dehydrohalogenation and cyclization.[7][8]

Step 1: Haloalkoxylation of Nerol

  • Dissolve nerol in an anhydrous alcoholic solvent (e.g., ethanol).

  • Cool the solution to a temperature between 0–20°C, preferably 0-15°C.[7]

  • Slowly add a halogenating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) or N-bromosuccinimide, to the mixture while maintaining the temperature.[1]

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into cold water and extract the product with a non-polar solvent like n-hexane.

  • Wash the organic layer with a sodium carbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the 7-alkoxy-6-halo intermediate.

Step 2: Dehydrohalogenation and Cyclization

  • Dissolve the intermediate from Step 1 in a suitable solvent.

  • Add a strong base (e.g., potassium tert-butoxide) to facilitate dehydrohalogenation, forming a diene intermediate.

  • The subsequent acid-catalyzed cyclization of the resulting diol intermediate yields racemic this compound.[1]

  • Purify the final product by distillation under reduced pressure.

Protocol for Enantioselective Synthesis from (−)-(R)-Linalool

The synthesis of optically active this compound is a more complex process, often undertaken for academic study and chiral discrimination. A known nine-step sequence starts from (−)-(R)-linalool, as described by Ohloff et al.[1][7] While the full nine steps are beyond the scope of this guide, the general principle involves converting the acyclic chiral precursor into the cyclic ether with retention of stereochemical integrity at the key center.

Protocol for Chiral Separation and Analysis

Enantioselective gas chromatography (GC) is a highly effective method for separating and quantifying the enantiomers of this compound.[1]

1. System and Column:

  • Gas Chromatograph: An Agilent 6890 GC or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

  • Chiral Stationary Phase (CSP): A capillary column coated with a modified cyclodextrin (B1172386) is essential. A commonly used phase is octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701-vi.[1]

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5°C/min) to a final temperature (e.g., 200°C). The exact program must be optimized for the specific column.

  • Detector Temperature: 280 °C

3. Sample Preparation and Injection:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 1 µL) into the GC.

4. Data Analysis:

  • The two enantiomers will elute at different retention times. The elution order is dependent on the specific chiral stationary phase used.[1]

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee).

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of racemic this compound from the monoterpene alcohol, nerol.

G nerol Nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol) intermediate1 7-Alkoxy-6-halo-2-octenol nerol->intermediate1 Haloalkoxylation (e.g., DDH, Alcohol) intermediate2 7-Alkoxy-octa-2,5-dien-1-ol intermediate1->intermediate2 Dehydrohalogenation (Strong Base) nerol_oxide Racemic this compound intermediate2->nerol_oxide Acid-Catalyzed Cyclization

Caption: A simplified workflow for the synthesis of racemic this compound from nerol.

Experimental Workflow Diagram

This diagram outlines the logical flow for the chiral analysis of a this compound sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample This compound Sample dilution Dilution in Solvent (e.g., Hexane) sample->dilution gc_injection GC Injection dilution->gc_injection separation Separation on Chiral Column gc_injection->separation detection Detection (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomeric Ratio integration->quantification

Caption: Workflow for the enantioselective analysis of this compound via gas chromatography.

References

A Technical Guide to the Spectral Analysis of Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for nerol (B1678202) oxide, a monoterpenoid of interest in various scientific fields, including flavor and fragrance chemistry, and natural product research. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of nerol oxide is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). This technique provides information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
Ionization ModeElectron Ionization (EI)
Molecular Ion (M⁺)m/z 152
Major Fragment Ions (m/z) and Relative Abundance (%)68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), 85.0 (24.35%)[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of monoterpenoids like this compound involves a GC-MS system.

  • Sample Preparation : Samples are typically diluted in a suitable solvent such as chloroform. An internal standard may be added for quantitative analysis.

  • Gas Chromatography (GC) :

    • Injector : A split/splitless injector is commonly used. For the analysis of a 1 µL sample, a split injection might be appropriate.

    • Carrier Gas : Helium is a common carrier gas at a constant flow rate, for example, 1 mL/min.

    • Column : A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.

    • Oven Temperature Program : A typical temperature program starts at a low temperature (e.g., 50 °C) for a few minutes, then ramps up to a higher temperature. For instance, the temperature might be increased to 116 °C at a rate of 10 °C/min, then to 143 °C at 15 °C/min, and finally to 220 °C at 30 °C/min, followed by a hold period.

  • Mass Spectrometry (MS) :

    • Ionization : Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer : A quadrupole or ion trap mass analyzer is typically used.

    • Detection Mode : Data can be acquired in full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode for targeted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C1'126.94
C2'133.08
C3'19.60
C4'26.98
C271.92
C3120.92
C4137.28
C537.19
C666.79
C4-CH₃23.90

Solvent: CDCl₃

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments, including their chemical shifts, multiplicities, and coupling constants.

Table 3: ¹H NMR Spectral Data for this compound

Proton(s)Chemical Shift (δ, ppm)Multiplicity
H-1'5.22d
H-24.23m
H-35.41m
H-5~1.7-2.1m
H-64.23m
C4-CH₃1.74s
C2'-CH₃1.69s (br)
C2'-CH₃1.69s (br)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • ¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed.

  • ¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a volatile compound like this compound, vapor-phase FT-IR is a suitable technique.

Table 4: FT-IR Spectral Data for this compound (Vapor Phase)

Wavenumber (cm⁻¹)Assignment (Functional Group)
~2970-2850C-H stretching (alkane)
~1670C=C stretching (alkene)
~1100C-O stretching (ether)

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Experimental Protocol: Vapor Phase FT-IR Spectroscopy
  • Sample Introduction : A small amount of liquid this compound is injected into a heated gas cell. The temperature is set to ensure complete vaporization without decomposition.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is used. The path length of the gas cell can vary.

  • Data Acquisition : A background spectrum of the empty gas cell is first recorded. Then, the sample is introduced, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis and structure elucidation of this compound.

Spectral_Analysis_Workflow Workflow for this compound Spectral Analysis cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy cluster_Analysis Data Integration & Structure Elucidation MS_Acquisition GC-MS Analysis (EI) MS_Data Molecular Ion (m/z 152) Fragmentation Pattern MS_Acquisition->MS_Data Provides Data_Integration Combine Spectral Data MS_Data->Data_Integration NMR_Acquisition 1H & 13C NMR in CDCl3 H_NMR_Data 1H Chemical Shifts Multiplicities NMR_Acquisition->H_NMR_Data C_NMR_Data 13C Chemical Shifts NMR_Acquisition->C_NMR_Data H_NMR_Data->Data_Integration C_NMR_Data->Data_Integration IR_Acquisition Vapor Phase FT-IR IR_Data Functional Group Analysis (C=C, C-O stretches) IR_Acquisition->IR_Data Identifies IR_Data->Data_Integration Structure_Elucidation Confirm this compound Structure Data_Integration->Structure_Elucidation Leads to

Caption: Logical workflow for the spectral analysis of this compound.

References

occurrence of nerol oxide in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Occurrence of Nerol (B1678202) Oxide in Essential Oils

Introduction

Nerol oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in a variety of plant essential oils.[1][2] As a pyran-type monoterpenoid, it is recognized for its unique and pleasant aroma, described as floral, reminiscent of orange blossom, green, and sweet.[1][] This distinct olfactory profile makes it a valuable constituent in the flavor and fragrance industries, where it is used to add body and unique notes to compositions such as neroli, honeysuckle, citrus, and mint flavors.[1][4] Beyond its aromatic properties, this compound is also investigated for its potential antioxidant and anti-inflammatory qualities.[1][] This guide provides a comprehensive technical overview of the , its biosynthesis, and the analytical methodologies used for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Occurrence and Quantitative Data

This compound is distributed across various plant species, typically as a minor component of their essential oils. The concentration can vary significantly based on the plant's genetics, geographical origin, harvesting time, and the extraction method employed. It has been identified in the essential oils of Bulgarian rose, various geranium species, cistus, and laurel leaf, among others.[1][4] In many geranium oils, this compound is present as a racemate, meaning both (2R) and (2S) enantiomers are found in equal amounts, a phenomenon confirmed through enantioselective analysis.[5]

A summary of the quantitative occurrence of this compound in several essential oils is presented in the table below.

Plant SpeciesPlant PartExtraction MethodThis compound Content (%)Reference
Rosa damascena (Bulgarian Rose)FlowersNot Specified~0.038[1]
Artemisia santolinaAerial PartsNot Specified0.30[4]
Cistus ladanifer (Cistus)Leaves/TwigsNot Specified0.2[4]
Solenostemma oleifoliumAerial PartsNot Specified0.2[1]
Laurus nobilis (Laurel Leaf)LeavesNot Specified0.10[4]
Salvia sclarea (Clary Sage)Flowers/LeavesNot SpecifiedTrace[4]
Pelargonium sp. (Geranium)LeavesNot SpecifiedRacemate[5]

Other notable plant sources where this compound has been identified, although quantitative data is less specific, include tea (Camellia sinensis), mandarin orange (Citrus reticulata), ginger (Zingiber officinale), and grapes (Vitis vinifera).[1][2]

Biosynthesis of this compound

Like other monoterpenes, this compound biosynthesis in plants originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6] These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.

The key steps are:

  • GPP Synthesis: One molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes.[6]

  • Nerol Formation: GPP is then converted to the monoterpene alcohol nerol. This reaction is catalyzed by a specific monoterpene synthase, nerol synthase.[6]

  • Cyclization to this compound: The final step involves the intramolecular cyclization of a nerol-derived precursor to form the pyran ring structure of this compound. Feeding experiments in Pelargonium species using deuterium-labeled neryl glucoside have demonstrated that the plant can convert this precursor into racemic this compound, confirming its status as a "natural racemate" and elucidating its biogenetic origin from nerol.[5]

G cluster_0 General Monoterpenoid Pathway cluster_1 This compound Specific Pathway MVA / MEP Pathway MVA / MEP Pathway IPP IPP MVA / MEP Pathway->IPP DMAPP DMAPP MVA / MEP Pathway->DMAPP GPP GPP IPP->GPP GPPS DMAPP->GPP GPPS Nerol Nerol GPP->Nerol Nerol Synthase Nerol Precursor Nerol Precursor Nerol->Nerol Precursor e.g., Glucosylation This compound This compound Nerol Precursor->this compound Intramolecular Cyclization

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Protocols

Extraction of Essential Oils from Plant Material

The initial step to analyze this compound is the extraction of the essential oil from the plant matrix. The choice of method is critical as it affects the yield and chemical profile of the final product.

Protocol: Steam Distillation Steam distillation is highly suitable for extracting thermolabile compounds like this compound from aromatic plants.[6]

  • Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves) is placed into a distillation still.

  • Steam Injection: Steam, generated in a separate boiler, is passed through the plant material. This process causes the volatile compounds, including this compound, to vaporize without thermal degradation.[6]

  • Condensation: The vapor mixture of steam and essential oil is directed through a condenser, which cools the vapor, converting it back to a liquid state.[6]

  • Separation: The condensate, a biphasic mixture of water (hydrosol) and essential oil, is collected in a separatory funnel or a Florentine flask. Due to differences in density and immiscibility, the essential oil forms a distinct layer (usually the upper layer) and can be separated from the aqueous phase.[6]

  • Drying: The collected essential oil is dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[6]

Alternative Method: Supercritical Fluid Extraction (SFE) SFE, often using CO₂, is an environmentally friendly method that can extract components at low temperatures, preserving thermolabile compounds.[6][7]

  • Extraction: Supercritical CO₂ is passed through the plant material, where it acts as a solvent to dissolve the essential oils.[6]

  • Separation: The CO₂ containing the dissolved extract is moved to a separator. By altering the pressure and temperature, the solvent power of the CO₂ is reduced, causing the essential oil to precipitate.[6]

  • CO₂ Recycling: The CO₂ can then be recycled for further extractions.[6]

Quantification of this compound

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive analytical technique for both the qualitative and quantitative analysis of volatile compounds in essential oils.[8][9] For chiral molecules like this compound, enantioselective GC is required to separate and quantify the individual enantiomers.[5]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol). An internal standard may be added for accurate quantification.

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system, where it is vaporized in a heated inlet.[10]

  • Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their volatility and polarity. For this compound enantiomers, a chiral stationary phase such as a cyclodextrin (B1172386) derivative is necessary.[5]

  • Detection and Identification (MS): As components elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. Identification is achieved by comparing the obtained mass spectra and retention times with those of reference standards and library databases.[11]

  • Quantification: The concentration of this compound is determined by integrating the area of its corresponding chromatographic peak. The quantity can be calculated relative to an internal standard or by using a calibration curve generated from pure this compound standards.

G cluster_0 Extraction cluster_1 GC-MS Analysis Plant Plant Material Steam Steam Distillation Plant->Steam SFE Supercritical Fluid Extraction (SFE) Plant->SFE Oil Crude Essential Oil Steam->Oil SFE->Oil SamplePrep Sample Preparation (Dilution, Internal Standard) Oil->SamplePrep Injection Injection & Vaporization SamplePrep->Injection Separation Chromatographic Separation (Chiral Capillary Column) Injection->Separation Detection Mass Spectrometry (Detection & Identification) Separation->Detection Data Data Analysis (Quantification) Detection->Data Result This compound Concentration & Enantiomeric Ratio Data->Result

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant, albeit often minor, constituent of many essential oils, contributing a valuable floral and green aroma. Its natural occurrence as a racemate in some species has been confirmed through sophisticated analytical techniques. The biosynthesis from the common monoterpene precursor nerol highlights a specific enzymatic cyclization process within the plant. For researchers and developers, accurate quantification of this compound requires precise extraction methods like steam distillation or SFE, followed by robust analytical protocols such as enantioselective GC-MS. A thorough understanding of its occurrence, biosynthesis, and analysis is crucial for quality control in the flavor and fragrance industries and for exploring its potential biological activities in pharmaceutical development.

References

The Transformation of Nerol to Nerol Oxide: A Technical Guide to Synthetic and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide, a monoterpenoid with a characteristic floral and citrus aroma, is a valuable compound in the fragrance and flavor industries and a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the pathways for producing nerol oxide from its precursor, nerol. It details established chemical synthesis methodologies, including haloalkoxylation, epoxidation, and photosensitized oxidation, presenting quantitative data and step-by-step experimental protocols. Furthermore, this document explores the current understanding of the putative biosynthetic and biotransformation routes of this compound in plants, highlighting the roles of precursor glucosides, enzymatic activities, and non-enzymatic conversions. Diagrams of the key pathways and experimental workflows are provided to facilitate a deeper understanding of these transformative processes.

Introduction

This compound (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a naturally occurring monoterpene ether found in various essential oils, including those from rose, grape, and Pelargonium species.[1] Its unique organoleptic properties make it a sought-after ingredient in perfumery and food technology. Beyond its aromatic profile, the biological activities of monoterpenoids are of increasing interest in pharmaceutical research. The efficient and stereoselective synthesis of this compound is, therefore, a significant goal. This guide elucidates the primary chemical and biological routes from nerol, its cis-isomer precursor, to this compound.

Chemical Synthesis of this compound from Nerol

Several chemical methods have been developed for the synthesis of racemic this compound from nerol. These routes often involve multi-step processes that aim for high yields and purity. The following sections detail the most prominent of these synthetic pathways.

Pathway I: Haloalkoxylation, Dehydrohalogenation, and Cyclization

This common and patented method involves a three-step process starting with the haloalkoxylation of nerol.[2][3]

Diagram of the Haloalkoxylation Pathway

G Nerol Nerol Intermediate1 7-Alkoxy-3,7-dimethyl-6-halo-2-octenol Nerol->Intermediate1 Haloalkoxylation (e.g., DDH, NBS in alcohol) Intermediate2 7-Alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol Intermediate1->Intermediate2 Dehydrohalogenation (Strong Base) NerolOxide This compound Intermediate2->NerolOxide Acid-catalyzed Cyclization (e.g., H₂SO₄, Lewis Acid)

Caption: Chemical synthesis of this compound via a three-step haloalkoxylation pathway.

Quantitative Data for the Haloalkoxylation Pathway

StepReactants/ReagentsSolventTemperature (°C)Yield (%)Reference
HaloalkoxylationNerol, 1,3-Dibromo-5,5-dimethylhydantoin (DDH)Methanol10-15~85[2]
Dehydrohalogenation6-Bromo-3,7-dimethyl-7-ethoxy-2-octenol, Potassium tert-butoxideDMSO80~90[2]
Cyclization3,7-Dimethyl-7-ethoxy-octa-2,5-dien-1-ol, Amberlite resinAcetone (B3395972)10~89[4]
Overall Yield ~55-65 [3]

Experimental Protocol: Haloalkoxylation Route

Step 1: Preparation of 6-bromo-3,7-dimethyl-7-ethoxy-2-octenol [2]

  • Dissolve commercial grade nerol (e.g., 50.0 g, 0.324 mol) in anhydrous ethanol (B145695) (150 mL) in a flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

  • Slowly add N-bromosuccinimide (NBS) (60.0 g, 0.337 mol) with vigorous stirring while maintaining the temperature between 5-20°C under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), pour the mixture into cold water.

  • Extract the aqueous phase with n-hexane (3 x 100 mL).

  • Wash the combined organic extracts with a 5% sodium carbonate solution (3 x 25 mL) and then with water until a neutral pH is achieved.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the product as a pale yellow oil.

Step 2: Preparation of 3,7-dimethyl-7-ethoxy-octa-2,5-dien-1-ol [2]

  • Dissolve the product from Step 1 (e.g., 70.0 g, 0.239 mol) in dimethyl sulfoxide (B87167) (DMSO) (150 mL).

  • Add potassium tert-butoxide (33.0 g, 0.294 mol) in portions while stirring at room temperature.

  • Heat the reaction mixture to 80°C for 4 hours.

  • After cooling, pour the mixture into cold water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to this compound [4]

  • Dissolve the product from Step 2 (e.g., 40.0 g, 0.20 mol) in acetone (100 mL).

  • Add Amberlite plus 120 resin (15.0 g) to the flask.

  • Stir the reaction mixture at 10°C for 2 hours.

  • Monitor the reaction completion by TLC.

  • Remove the resin by filtration.

  • Distill the solvent under vacuum to obtain crude this compound.

  • Purify the crude product by steam distillation to furnish pure this compound.

Pathway II: Epoxidation and Subsequent Rearrangement

This pathway involves the selective epoxidation of the C6-C7 double bond of nerol, followed by a series of reactions leading to a diol intermediate that undergoes acid-catalyzed cyclization.[2]

Diagram of the Epoxidation Pathway

G Nerol Nerol EpoxyNerol Nerol-6,7-epoxide Nerol->EpoxyNerol Epoxidation at C6-C7 AminoDiol 3,7-dimethyl-6-dimethylamino- 2-octen-1,7-diol EpoxyNerol->AminoDiol Ring opening with Dimethylamine (B145610) (150°C) DiolIntermediate Diol Intermediate AminoDiol->DiolIntermediate Oxidation (H₂O₂) and Pyrolysis (180°C) NerolOxide This compound DiolIntermediate->NerolOxide Acid-catalyzed Cyclization

Caption: Chemical synthesis of this compound via an epoxidation and rearrangement pathway.

Quantitative Data for the Epoxidation Pathway

Experimental Protocol: Conceptual Outline of the Epoxidation Route [2]

  • Epoxidation: Selectively epoxidize the C6-C7 double bond of nerol using a suitable oxidizing agent (e.g., m-CPBA).

  • Ring Opening: Heat the resulting epoxy derivative with dimethylamine at high temperatures (e.g., 150°C) to yield an amino diol.

  • Oxidation and Pyrolysis: Oxidize the amino diol with hydrogen peroxide, followed by pyrolysis at elevated temperatures (e.g., 180°C) to form a diol intermediate.

  • Cyclization: Treat the diol intermediate with an acid catalyst to induce cyclization and form this compound.

Pathway III: Photosensitized Oxidation

This method utilizes photosensitized oxidation of nerol to generate a diol intermediate, which is then cyclized to this compound.[2]

Experimental Workflow for Photosensitized Oxidation

G Start Nerol in solution with photosensitizer Irradiation Irradiation with light in the presence of air Start->Irradiation Reduction Reduction of hydroperoxides Irradiation->Reduction Cyclization Acid-catalyzed cyclization Reduction->Cyclization Product This compound Cyclization->Product

Caption: Experimental workflow for the synthesis of this compound via photosensitized oxidation.

Biosynthesis and Biotransformation of this compound

The natural occurrence of this compound in plants suggests the existence of biosynthetic pathways. However, a complete, well-defined enzymatic pathway has yet to be fully elucidated. The available evidence points towards a combination of enzymatic and non-enzymatic steps.

Putative Biosynthetic Pathway in Pelargonium Species

Studies on Pelargonium species have shown that deuterium-labeled neryl glucoside can be converted into racemic this compound.[5] This indicates that this compound in these plants is a "natural racemate" and suggests a biosynthetic route involving the hydrolysis of a glycosidically bound precursor.

Diagram of the Putative Biosynthetic Pathway

G NerylGlucoside Neryl Glucoside Nerol Nerol NerylGlucoside->Nerol Glycoside Hydrolase HydroxylatedNerol Hydroxylated Nerol Intermediate (Putative) Nerol->HydroxylatedNerol Cytochrome P450 Monooxygenase (Hydroxylation at C6 or C7) NerolOxide This compound (Racemic) HydroxylatedNerol->NerolOxide Spontaneous or Enzyme-catalyzed Cyclization

Caption: Putative biosynthetic pathway of this compound from neryl glucoside in Pelargonium species.

Key Enzymatic Steps:

  • Glycoside Hydrolysis: The initial step is likely the cleavage of the glucose moiety from neryl glucoside, catalyzed by a glycoside hydrolase (e.g., a β-glucosidase), to release free nerol.

  • Hydroxylation: Cytochrome P450 monooxygenases are known to hydroxylate monoterpenes.[6] It is plausible that a P450 enzyme hydroxylates nerol at the C6 or C7 position, creating a diol intermediate that is primed for cyclization.

  • Cyclization: The final step, the formation of the pyran ring, could occur spontaneously under the acidic conditions of the plant cell's vacuole or could be catalyzed by a yet-unidentified terpene cyclase or other enzyme. The racemic nature of the final product suggests that this step may be non-enzymatic or catalyzed by an enzyme with low stereospecificity.

Formation in Vitis vinifera (Grapes)

In grapes, this compound is a known aroma compound. Its formation is thought to be, at least in part, a result of non-enzymatic chemical rearrangements of other monoterpenes under the acidic conditions of grape juice (pH ~3.2).[1] Polyols derived from other monoterpenes can rearrange to form this compound. Additionally, nerol itself can be formed from the E/Z-isomerization of geraniol, a reaction that has been observed in grape berry mesocarp.[7]

Analytical Methodologies

The analysis and quantification of this compound, nerol, and related compounds are typically performed using gas chromatography-mass spectrometry (GC-MS).

GC-MS Protocol for this compound Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of nerol and its isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: An example program starts at 50°C (hold for 1 min), then ramps at 10°C/min to 220°C.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Detection: The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity. Key fragment ions for this compound (m/z 152) include 68, 83, 67, 41, and 85.[8]

Conclusion

The conversion of nerol to this compound can be achieved through various efficient chemical synthesis routes, providing a reliable supply for industrial applications. While the complete enzymatic pathway for this compound biosynthesis in nature remains to be fully elucidated, current evidence suggests a combination of enzymatic action, such as glycoside hydrolysis and cytochrome P450-mediated hydroxylation, and potentially non-enzymatic, acid-catalyzed cyclization. Further research into the specific enzymes involved in the biosynthesis of this compound could open up new avenues for its biotechnological production, offering a more sustainable alternative to chemical synthesis. This guide provides a foundational understanding of the current state of knowledge for professionals in the fields of chemistry, biotechnology, and drug development.

References

Theoretical Framework for Assessing Nerol Oxide Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nerol (B1678202) oxide, a naturally occurring monoterpenoid with applications in the fragrance and flavor industries, presents a unique structure whose stability is of significant interest for its formulation and storage. This technical guide addresses the current landscape of theoretical studies on the stability of nerol oxide. A comprehensive review of existing literature reveals a notable scarcity of direct computational research on this specific molecule. However, by examining theoretical studies on its structural precursors, such as nerol and linalool (B1675412), and analogous chemical systems, a robust framework for investigating the stability of this compound can be established. This document outlines the key computational methodologies, potential degradation and isomerization pathways, and provides a roadmap for future theoretical investigations into the stability of this compound.

Introduction

This compound (4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran) is a bicyclic monoterpenoid found in various essential oils, contributing to their characteristic aromas.[1] Its stability is a critical factor in maintaining the desired sensory properties in commercial formulations and understanding its fate in biological and environmental systems. Theoretical and computational studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), offer a powerful lens through which to investigate molecular stability, reactivity, and degradation mechanisms at the atomic level.[2]

While extensive theoretical research has been conducted on related monoterpenes such as nerol and geraniol (B1671447), direct computational studies on the stability of this compound are not widely reported in the current scientific literature.[2] This guide, therefore, aims to bridge this gap by providing a comprehensive overview of the theoretical approaches that can be applied to study this compound stability, drawing parallels from existing research on analogous compounds.

Potential Degradation and Isomerization Pathways

Based on the known chemistry of related monoterpenoids and cyclic ethers, several potential pathways for the degradation and isomerization of this compound can be postulated. These pathways represent key areas for future theoretical investigation.

Oxidative Degradation

Like many monoterpenoids, this compound is susceptible to oxidation, particularly at the double bond and allylic positions. Theoretical studies can elucidate the mechanisms of autoxidation, ozonolysis, and reaction with other atmospheric oxidants. Computational analysis of the antioxidant properties of related compounds suggests that the electronic structure plays a crucial role in their stability.[3]

Isomerization

Isomerization is a common reaction for monoterpenes, often catalyzed by acid or heat. For this compound, this could involve ring-opening to form acyclic isomers or rearrangement of the double bond. The isomerization of the related compound linalool to geraniol and nerol has been studied, revealing a reversible process with a measurable equilibrium constant.[4] Theoretical calculations can determine the thermodynamic and kinetic parameters of such potential isomerization reactions for this compound.

Proposed Theoretical and Computational Methodologies

To rigorously investigate the stability of this compound, a multi-faceted computational approach is recommended. The following methodologies, widely applied to organic molecules, can provide detailed insights into its chemical behavior.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure, stability, and reactivity of molecules.[5]

Key applications for this compound stability studies include:

  • Geometry Optimization: To determine the most stable three-dimensional structure of this compound and its potential degradation products.

  • Vibrational Frequency Analysis: To confirm that optimized structures correspond to energy minima and to calculate thermodynamic properties.

  • Reaction Pathway and Transition State Searching: To identify the mechanisms and energy barriers for degradation and isomerization reactions.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To predict the reactivity and sites susceptible to nucleophilic or electrophilic attack.

A suitable computational model would involve a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p) to accurately describe the electronic structure and energies.[3][6]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or potential catalysts, over time. This can be particularly useful for understanding its stability in different environments.

Quantitative Data from Related Systems

While direct quantitative data for this compound is lacking, data from related monoterpenes can serve as a valuable reference point for future theoretical and experimental studies.

CompoundParameterValueMethodReference
NerolHOMO Energy-6.411 eVDFT[5]
NerolLUMO Energy0.404 eVDFT[5]
NerolBand Gap6.815 eVDFT[5]
Linalool/Geraniol+NerolEquilibrium Constant (Keq) at 413 K0.62Experimental[4]

Table 1: Theoretical and Experimental Data for Compounds Related to this compound. This data provides a baseline for the expected electronic properties and reactivity of similar monoterpenoids.

Experimental Protocols for Validation

Theoretical predictions should ideally be validated through experimental studies. The following experimental protocols are relevant for assessing this compound stability.

Accelerated Stability Studies
  • Objective: To predict the long-term stability of this compound under various storage conditions.

  • Methodology:

    • Store samples of this compound at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity.

    • Withdraw aliquots at specified time points.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound and any degradation or isomerization products.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate and identify this compound and its potential isomers or degradation products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A polar capillary column is often suitable for separating isomers.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Analysis: The retention times and mass fragmentation patterns are used to identify and quantify the components.[1]

Visualizing Reaction Pathways and Workflows

To facilitate a clearer understanding of the proposed theoretical investigations, the following diagrams illustrate key workflows and potential reaction pathways.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome NerolOxide This compound Sample Storage Accelerated Storage (Temp, Humidity) NerolOxide->Storage Expose to conditions Sampling Time-point Sampling Storage->Sampling Collect aliquots GCMS GC-MS Analysis Sampling->GCMS Inject for analysis Data Data Analysis (Quantification) GCMS->Data Stability Stability Profile Data->Stability Kinetics Degradation Kinetics Data->Kinetics Theoretical_Investigation_Pathway cluster_start Initial State cluster_products Potential Products cluster_methodology Computational Analysis NerolOxide This compound Oxidation Oxidation (e.g., Epoxidation) NerolOxide->Oxidation Reaction with Oxidants Isomerization Isomerization (e.g., Ring Opening) NerolOxide->Isomerization Acid/Heat Catalysis OxidizedProducts Oxidized Derivatives Oxidation->OxidizedProducts DFT DFT Calculations (Transition States, Energy Barriers) Oxidation->DFT Isomers Acyclic Isomers Isomerization->Isomers Isomerization->DFT

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Racemic Nerol Oxide from Nerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nerol (B1678202) oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methylprop-1-en-1-yl)-2H-pyran, is a valuable monoterpene ether prized for its unique floral and citrusy aroma.[1] It finds extensive application in the fragrance and flavor industries, adding characteristic notes to perfumes, cosmetics, and food products. This document provides a detailed protocol for the synthesis of racemic nerol oxide starting from nerol, a readily available monoterpene alcohol. The described method is an economically viable, three-step process that offers high yields and scalability.[2][3]

Data Presentation: Summary of a Three-Step Synthesis

The following table summarizes the quantitative data for a representative three-step synthesis of racemic this compound from nerol. This process involves haloalkoxylation, dehydrohalogenation, and acid-catalyzed cyclization.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1HaloalkoxylationNerol, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)Methanol (B129727)0–20Not Specified80–90
2Dehydrohalogenation7-methoxy-3,7-dimethyl-6-bromo-2-octenol, Potassium hydroxide (B78521)MethanolNot SpecifiedNot Specified80–90
3Cyclization7-methoxy-3,7-dimethyl-octa-2,5-dien-1-ol, Amberlite Plus 120 (acidic resin)Not Specified102~89
Overall Nerol to this compound 55–65

Note: The overall yield is reported to be in the range of 55-65%.[3] The yield for the final cyclization step with Amberlite resin was reported as 88.98%.[3][4]

Experimental Protocols

This section details the methodology for the three-step synthesis of racemic this compound from nerol.

Step 1: Haloalkoxylation of Nerol

This step involves the reaction of nerol with a halogenating agent in an alcoholic solvent to produce a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.[3][4]

Materials:

  • Nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS)

  • Anhydrous methanol

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve nerol in anhydrous methanol in the reaction vessel.

  • Cool the solution to a temperature between 0°C and 20°C.[2][3][4]

  • Slowly add the halogenating agent (e.g., DBDMH) to the stirred solution while maintaining the temperature.

  • Continue stirring the reaction mixture at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing 7-methoxy-3,7-dimethyl-6-bromo-2-octenol can be used directly in the next step.

Step 2: Dehydrohalogenation

The halo-ether intermediate from Step 1 is dehydrohalogenated using a strong base to yield 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.[3][4]

Materials:

  • Reaction mixture from Step 1

  • Potassium hydroxide (KOH) or other strong base

  • Methanol

Procedure:

  • To the reaction mixture from Step 1, add a solution of a strong base (e.g., potassium hydroxide in methanol).

  • Stir the mixture at a suitable temperature until the dehydrohalogenation is complete (monitored by TLC).

  • After the reaction is complete, neutralize the excess base and perform a work-up to isolate the crude 7-methoxy-3,7-dimethyl-octa-2,5-dien-1-ol. This may involve extraction with a suitable organic solvent and washing with water.

  • The solvent is then removed under reduced pressure.

Step 3: Acid-Catalyzed Cyclization

The final step involves the cyclization of the diene-ether intermediate to form racemic this compound using an acid catalyst.[3][4]

Materials:

  • Crude 7-methoxy-3,7-dimethyl-octa-2,5-dien-1-ol from Step 2

  • Acidic resin (e.g., Amberlite Plus 120), dilute mineral acid (e.g., sulfuric acid), or a Lewis acid[3][4]

  • Suitable solvent (organic, aqueous, or aqueous alcoholic)[4]

Procedure:

  • Dissolve the crude product from Step 2 in a suitable solvent in a reaction vessel.

  • Add the acid catalyst (e.g., Amberlite Plus 120 resin).

  • Stir the reaction mixture at a temperature between 0°C and 50°C (a specific example uses 10°C for 2 hours).[3][4]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, if using a solid resin catalyst, it can be removed by filtration.[3][4]

  • The solvent is removed under vacuum to yield crude this compound.

  • The crude product can be purified by steam distillation to obtain pure racemic this compound.[3][4]

Visualizations

Reaction Pathway

The following diagram illustrates the three-step synthesis of racemic this compound from nerol.

Synthesis_of_Nerol_Oxide Nerol Nerol Intermediate1 7-methoxy-3,7-dimethyl- 6-bromo-2-octenol Nerol->Intermediate1 Step 1: Haloalkoxylation (DBDMH, Methanol) Intermediate2 7-methoxy-3,7-dimethyl- octa-2,5-dien-1-ol Intermediate1->Intermediate2 Step 2: Dehydrohalogenation (KOH, Methanol) NerolOxide Racemic this compound Intermediate2->NerolOxide Step 3: Cyclization (Acid Catalyst) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Start Start with Nerol Step1 Haloalkoxylation Start->Step1 Step2 Dehydrohalogenation Step1->Step2 Step3 Acid-Catalyzed Cyclization Step2->Step3 Workup Reaction Work-up (Neutralization, Extraction) Step3->Workup Filtration Catalyst Removal (Filtration) Workup->Filtration Distillation Purification (Steam Distillation) Filtration->Distillation FinalProduct Pure Racemic this compound Distillation->FinalProduct

References

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-nerol oxide, a valuable monoterpenoid ether with applications in the fragrance and flavor industries. The synthesis is achieved through a two-step process commencing with the Sharpless asymmetric epoxidation of the prochiral allylic alcohol, nerol (B1678202). This key step establishes the stereochemistry of the molecule. The resulting chiral epoxy alcohol intermediate, (2S,3S)-2,3-epoxynerol, undergoes a subsequent acid-catalyzed intramolecular cyclization to yield the target compound, (+)-nerol oxide, with high enantiopurity. This method offers a reliable and stereocontrolled route to this important chiral molecule.

Introduction

Nerol oxide is a naturally occurring monoterpenoid found in various essential oils, contributing to the characteristic aroma of rose and grape.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers. The olfactory properties of these enantiomers can differ, making their stereoselective synthesis a topic of significant interest for the fragrance and flavor industries. The synthesis of the optically active forms has been a subject of academic and industrial research. A robust and well-established method for achieving high enantioselectivity in the synthesis of chiral molecules from allylic alcohols is the Sharpless asymmetric epoxidation.[2][3] This Nobel Prize-winning reaction allows for the predictable and highly selective formation of one enantiomer of a 2,3-epoxyalcohol.[2] This application note details a synthetic pathway to (+)-nerol oxide starting from nerol, utilizing the Sharpless asymmetric epoxidation as the key chirality-inducing step.

Overall Synthetic Pathway

The enantioselective synthesis of (+)-nerol oxide from nerol is a two-step process:

  • Sharpless Asymmetric Epoxidation: Nerol is subjected to asymmetric epoxidation using a titanium(IV) isopropoxide catalyst, a chiral tartrate ligand (L-(+)-diethyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant. This reaction selectively forms (2S,3S)-2,3-epoxynerol.

  • Acid-Catalyzed Intramolecular Cyclization: The intermediate epoxy alcohol is then treated with an acid catalyst, which promotes an intramolecular cyclization to form the desired (+)-nerol oxide.

Synthesis_Pathway Nerol Nerol Epoxynerol (2S,3S)-2,3-Epoxynerol Nerol->Epoxynerol Sharpless Asymmetric Epoxidation NerolOxide (+)-Nerol Oxide Epoxynerol->NerolOxide Acid-Catalyzed Cyclization

Caption: Overall synthetic pathway for (+)-nerol oxide.

Data Presentation

StepStarting MaterialProductKey ReagentsSolventTemperatureYield (%)Enantiomeric Excess (ee) (%)
1. Sharpless Asymmetric EpoxidationNerol(2S,3S)-2,3-EpoxynerolTi(O-i-Pr)₄, L-(+)-Diethyl Tartrate, TBHP, 4Å Molecular SievesDichloromethane (B109758)-20 °C~95>95
2. Acid-Catalyzed Cyclization(2S,3S)-2,3-Epoxynerol(+)-Nerol OxideAmberlite IR-120 (H⁺ form) or dilute mineral acid (e.g., H₂SO₄)Acetone (B3395972) or other aprotic solvent10 °C~90>95

Note: The presented data are typical values and may vary depending on specific reaction conditions and scale.

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of Nerol to (2S,3S)-2,3-Epoxynerol

This protocol is adapted from the general principles of the Sharpless asymmetric epoxidation.

Materials:

  • Nerol (98% purity)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)

  • Powdered 4Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and powdered 4Å molecular sieves. The suspension is cooled to -20 °C in a cooling bath.

  • To the cooled suspension, add L-(+)-diethyl tartrate (1.2 equivalents relative to Ti(O-i-Pr)₄) followed by the slow, dropwise addition of titanium(IV) isopropoxide (1 equivalent). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • A solution of nerol (1 equivalent) in DCM is then added dropwise to the reaction mixture, ensuring the temperature remains at -20 °C.

  • tert-Butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the nerol is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the addition of water. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The mixture is filtered through a pad of Celite® to remove the titanium salts. The filter cake is washed with diethyl ether.

  • The combined organic filtrate is then washed with a 10% aqueous tartaric acid solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (2S,3S)-2,3-epoxynerol.

  • The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure epoxy alcohol.

Expected Outcome:

The Sharpless asymmetric epoxidation of nerol is expected to yield (2S,3S)-2,3-epoxynerol in high chemical yield (~95%) and with high enantiomeric excess (>95%).

Step 2: Acid-Catalyzed Intramolecular Cyclization to (+)-Nerol Oxide

This protocol describes the cyclization of the chiral epoxy alcohol to the final product.[1]

Materials:

  • (2S,3S)-2,3-Epoxynerol

  • Amberlite® IR-120 (H⁺ form) resin or dilute sulfuric acid

  • Acetone or other suitable aprotic solvent

  • Sodium bicarbonate, saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • The purified (2S,3S)-2,3-epoxynerol from Step 1 is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Amberlite® IR-120 (H⁺ form) resin is added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 10 °C) and monitored by TLC.

  • Upon completion of the reaction (disappearance of the starting material), the resin is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude (+)-nerol oxide.

  • The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel (hexane/ethyl acetate) to yield pure (+)-nerol oxide.

Expected Outcome:

The acid-catalyzed cyclization is expected to proceed in high yield (~90%) to provide (+)-nerol oxide with the enantiomeric purity established in the preceding epoxidation step.

Visualization of the Experimental Workflow

Workflow cluster_epoxidation Step 1: Sharpless Asymmetric Epoxidation cluster_cyclization Step 2: Acid-Catalyzed Cyclization prep Prepare Catalyst: Ti(O-i-Pr)₄ + L-(+)-DET in DCM at -20°C add_nerol Add Nerol Solution prep->add_nerol add_tbhp Add TBHP Solution add_nerol->add_tbhp reaction Reaction Monitoring (TLC) add_tbhp->reaction quench Quench with Water reaction->quench workup1 Filtration and Aqueous Workup quench->workup1 purify1 Column Chromatography workup1->purify1 dissolve Dissolve Epoxynerol in Acetone purify1->dissolve Purified (2S,3S)-2,3-Epoxynerol add_acid Add Acid Catalyst (e.g., Amberlite®) dissolve->add_acid reaction2 Reaction Monitoring (TLC) add_acid->reaction2 filter_resin Filter Catalyst reaction2->filter_resin workup2 Aqueous Workup filter_resin->workup2 purify2 Purification (Distillation/Chromatography) workup2->purify2

Caption: Experimental workflow for the synthesis of (+)-nerol oxide.

Characterization Data

Nerol

  • ¹H NMR (CDCl₃): δ 5.43 (t, J=7.0 Hz, 1H), 5.11 (t, J=7.0 Hz, 1H), 4.16 (d, J=7.0 Hz, 2H), 2.08 (q, J=7.0 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.76 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 140.5, 132.2, 124.0, 122.6, 61.7, 32.2, 26.7, 25.7, 23.4, 17.7.

(+-)-Nerol Oxide

  • ¹³C NMR (CDCl₃): δ 133.08, 126.94, 120.92, 71.92, 66.79, 37.19, 26.98, 23.90, 19.60.[4]

Note: Spectroscopic data for enantiomerically pure (+)-nerol oxide and the intermediate (2S,3S)-2,3-epoxynerol should be consistent with the data for the racemic mixture, with the addition of optical rotation measurements to confirm enantiopurity.

Conclusion

The described two-step synthesis provides a reliable and highly enantioselective route to (+)-nerol oxide from the readily available starting material, nerol. The key to the stereocontrol is the Sharpless asymmetric epoxidation, which consistently delivers the desired chiral intermediate with high enantiomeric excess. The subsequent acid-catalyzed cyclization is an efficient transformation that preserves the stereochemical integrity of the molecule. This methodology is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production, providing access to enantiomerically pure (+)-nerol oxide for various applications.

References

Enantioselective Synthesis of (-)-Nerol Oxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-nerol oxide, a valuable chiral fragrance and flavor compound. The synthesis is centered around a two-step sequence commencing with the Sharpless asymmetric epoxidation of nerol (B1678202) to produce the chiral intermediate, (2S,3S)-2,3-epoxy-3,7-dimethylocta-6-en-1-ol. This is followed by an acid-catalyzed intramolecular cyclization to yield the target molecule, (-)-nerol oxide. This methodology is designed to provide a reliable and reproducible procedure for obtaining the desired enantiomer with high optical purity, suitable for applications in research, flavor and fragrance development, and pharmaceutical sciences. Detailed experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow are included to facilitate seamless adoption by researchers.

Introduction

Nerol oxide is a naturally occurring monoterpene ether found in various essential oils, contributing to their characteristic floral and citrus aromas. It exists as a pair of enantiomers, with the (-)-enantiomer possessing a distinct and sought-after olfactory profile. The controlled, enantioselective synthesis of (-)-nerol oxide is therefore of significant interest for the flavor and fragrance industry, as well as for academic research into stereospecific chemical synthesis. The synthetic route detailed herein employs the robust and well-established Sharpless asymmetric epoxidation, which allows for the introduction of chirality with a high degree of control, followed by a diastereoselective acid-catalyzed cyclization.

Synthetic Pathway Overview

The enantioselective synthesis of (-)-nerol oxide is achieved through a two-step process starting from the achiral allylic alcohol, nerol. The first step introduces chirality via a Sharpless asymmetric epoxidation, yielding the corresponding chiral epoxy alcohol. The second step involves an acid-catalyzed intramolecular cyclization of the epoxy alcohol to form the desired tetrahydropyran (B127337) ring of (-)-nerol oxide.

Enantioselective_Nerol_Oxide_Synthesis cluster_reagents1 Reagents & Conditions cluster_reagents2 Reagents & Conditions nerol Nerol epoxy_alcohol (2S,3S)-2,3-Epoxy-3,7-dimethylocta-6-en-1-ol nerol:e->epoxy_alcohol:w Sharpless Asymmetric Epoxidation reagents1 1. Ti(O-i-Pr)4 2. D-(-)-DIPT 3. t-BuOOH 4. CH2Cl2, -20 °C nerol_oxide (-)-Nerol Oxide epoxy_alcohol:e->nerol_oxide:w Acid-Catalyzed Cyclization reagents2 p-Toluenesulfonic acid (p-TSA) CH2Cl2, 0 °C to rt

Caption: Synthetic workflow for the enantioselective synthesis of (-)-nerol oxide.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e. %)
1(2S,3S)-2,3-Epoxy-3,7-dimethylocta-6-en-1-olNerolTi(O-i-Pr)4, D-(-)-DIPT, t-BuOOHCH2Cl2-204-6~90>95
2(-)-Nerol Oxide(2S,3S)-2,3-Epoxy-3,7-dimethylocta-6-en-1-olp-Toluenesulfonic acidCH2Cl20 to rt2-3~85>95

Experimental Protocols

Step 1: Sharpless Asymmetric Epoxidation of Nerol

Objective: To synthesize (2S,3S)-2,3-epoxy-3,7-dimethylocta-6-en-1-ol from nerol with high enantioselectivity.

Materials:

  • Nerol (97%)

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)4)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • 4 Å Molecular sieves, powdered

  • Diethyl ether

  • 10% aqueous NaOH solution, saturated with NaCl

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 4 Å molecular sieves (5 g).

  • The flask is cooled to -20 °C in a cryocool bath.

  • D-(-)-Diisopropyl tartrate (1.40 g, 6.0 mmol) is added, followed by the slow addition of titanium (IV) isopropoxide (1.42 g, 5.0 mmol). The mixture is stirred for 10 minutes at -20 °C.

  • Nerol (7.71 g, 50.0 mmol) is added dropwise to the reaction mixture.

  • After stirring for a further 10 minutes, tert-butyl hydroperoxide (5.5 M in decane, 18.2 mL, 100 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the addition of 10 mL of water. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • A 10% aqueous NaOH solution saturated with NaCl (30 mL) is added, and the mixture is stirred vigorously for 30 minutes until a clear separation of the organic and aqueous layers is observed.

  • The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1) to afford (2S,3S)-2,3-epoxy-3,7-dimethylocta-6-en-1-ol as a colorless oil.

Step 2: Acid-Catalyzed Intramolecular Cyclization

Objective: To synthesize (-)-nerol oxide from (2S,3S)-2,3-epoxy-3,7-dimethylocta-6-en-1-ol.

Materials:

  • (2S,3S)-2,3-Epoxy-3,7-dimethylocta-6-en-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried round-bottom flask is charged with a solution of (2S,3S)-2,3-epoxy-3,7-dimethylocta-6-en-1-ol (1.70 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol) is added to the stirred solution.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • After 2-3 hours, upon completion of the reaction, the mixture is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/diethyl ether, 95:5) to yield (-)-nerol oxide as a colorless oil.

Conclusion

The protocols described in this application note provide a clear and effective methodology for the enantioselective synthesis of (-)-nerol oxide. By utilizing a Sharpless asymmetric epoxidation followed by an acid-catalyzed cyclization, researchers can obtain the desired chiral product in high yield and with excellent enantiomeric purity. This approach is scalable and utilizes commercially available reagents, making it a practical choice for both academic and industrial laboratories. Careful execution of the described procedures and purification steps is crucial for achieving the reported results.

Application Notes and Protocols for the Acid-Catalyzed Cyclization of Nerol to Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (B1678202) oxide is a valuable monoterpene ether with significant applications in the fragrance and flavor industries, prized for its unique floral, citrus, and green aroma. It is found naturally in essential oils such as that of Bulgarian rose. The synthesis of nerol oxide, particularly through the acid-catalyzed cyclization of nerol, represents a key transformation in terpene chemistry. This document provides detailed application notes and protocols for the synthesis of this compound from nerol, targeting researchers and professionals in drug development and chemical synthesis. The protocols outlined below cover both a multi-step and a direct cyclization approach, offering flexibility depending on the desired yield and process constraints.

Reaction Mechanism

The acid-catalyzed cyclization of nerol to this compound proceeds via a carbocation intermediate. The reaction is initiated by the protonation of the terminal double bond of nerol, followed by an intramolecular nucleophilic attack by the hydroxyl group to form the pyran ring. Subsequent deprotonation yields the final product, this compound.

reaction_mechanism cluster_0 Acid-Catalyzed Cyclization of Nerol to this compound nerol Nerol protonation Protonation of terminal double bond nerol->protonation + H+ carbocation Tertiary Carbocation Intermediate protonation->carbocation cyclization Intramolecular Nucleophilic Attack carbocation->cyclization by hydroxyl group oxonium Protonated this compound (Oxonium Ion) cyclization->oxonium deprotonation Deprotonation oxonium->deprotonation nerol_oxide This compound deprotonation->nerol_oxide - H+ catalyst_in H+ catalyst_out H+

Caption: Proposed mechanism for the acid-catalyzed cyclization of nerol.

Experimental Protocols

Two primary approaches for the synthesis of this compound from nerol are presented: a high-yield, three-step process and a more direct, one-step cyclization.

Protocol 1: Three-Step Synthesis of Racemic this compound (High Yield)

This protocol is adapted from a patented industrial process and involves the formation of an intermediate which then undergoes acid-catalyzed cyclization.[1][2]

Experimental Workflow

workflow_protocol1 cluster_1 Protocol 1: Three-Step Synthesis Workflow step1 Step 1: Haloalkoxylation of Nerol step2 Step 2: Dehydrohalogenation step1->step2 step3 Step 3: Acid-Catalyzed Cyclization step2->step3 purification Purification (Distillation) step3->purification product Racemic this compound purification->product

Caption: Workflow for the three-step synthesis of this compound.

Step 1: Preparation of 6-bromo-3,7-dimethyl-7-methoxy-2-octenol

  • Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (B129727) (150 mL) in a flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

  • Cool the solution to 10°C under a nitrogen atmosphere.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) (50.0 g, 0.174 mol) in small portions with vigorous stirring, maintaining the temperature between 10-15°C.

  • After the complete addition of DDH, stir the reaction mixture for an additional hour.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium carbonate solution (3 x 25 mL) and then with water (3 x 30 mL) until a neutral pH is achieved.

  • Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure to yield the product as a colorless oil.

Step 2: Preparation of 3,7-dimethyl-7-methoxy-octa-2,5-dien-1-ol

  • Dissolve the crude product from Step 1 (70.0 g, 0.265 mol) in methanol (200 mL) containing potassium hydroxide (B78521) (35.0 g).

  • Reflux the reaction mixture at 65-70°C for five hours.

  • Monitor the reaction completion by TLC/GLC.

  • Remove excess solvent by distillation under reduced pressure.

  • Add cold water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water until neutral.

  • Dry the organic layer over anhydrous sodium sulphate and concentrate to obtain the diene alcohol intermediate.

Step 3: Acid-Catalyzed Cyclization to Racemic this compound

  • Dissolve the intermediate from Step 2 (33.0 g, 0.18 mol) in acetone (B3395972) (100 mL).

  • Add 10% aqueous sulphuric acid (50 mL) to the solution.

  • Stir the mixture at 0-5°C for four hours.

  • After reaction completion, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium bicarbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulphate and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain racemic this compound as a colorless oil.

Protocol 2: Direct Acid-Catalyzed Cyclization of Nerol

This protocol describes a more direct, one-step synthesis using a Lewis acid catalyst.[3]

Experimental Workflow

workflow_protocol2 cluster_2 Protocol 2: Direct Cyclization Workflow start Nerol in Anhydrous Solvent reaction Lewis Acid-Catalyzed Cyclization start->reaction workup Aqueous Workup reaction->workup purification Purification (Distillation) workup->purification product Racemic this compound purification->product

Caption: Workflow for the direct synthesis of this compound.

  • Dissolve nerol in anhydrous dichloromethane (B109758) in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0-5°C.

  • Slowly add a mild Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the stirred solution.

  • Maintain the reaction at 0-5°C for 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by fractional distillation to obtain racemic this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on the described protocols.

Table 1: Quantitative Data for the Three-Step Synthesis of this compound [1][2]

StepProductStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
16-bromo-3,7-dimethyl-7-methoxy-2-octenolNerolDDHMethanol10-15185.32
23,7-dimethyl-7-methoxy-octa-2,5-dien-1-olBromo-intermediateKOHMethanol65-705~89
3Racemic this compoundDiene alcohol intermediate10% H₂SO₄Acetone/Water0-5489.30
Overall Racemic this compound Nerol ----~65

Table 2: Spectroscopic Data for this compound [2][3]

SpectroscopyData
¹H NMR (CDCl₃, δ) 1.69 (6H, 2xS, 2xCH₃), 1.74 (3H, S, CH₃), 4.23 (3H, m, CH₂OH & CHOH), 5.22 (1H, d, J=7 Hz, =CH), 5.41 (1H, m, =CH)
¹³C NMR (CDCl₃, δ) 19.60, 23.90, 26.98, 37.19, 66.79, 71.92, 120.92, 126.94, 133.08, 137.28
MS (m/z) M⁺ at 152

Concluding Remarks

The synthesis of this compound via acid-catalyzed cyclization of nerol is a versatile process. The three-step protocol offers a high-yield route to racemic this compound, suitable for large-scale production where process optimization is key. The direct, one-step cyclization provides a more streamlined approach, though yields may vary and require careful optimization of the Lewis acid catalyst and reaction conditions. The choice of protocol will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. Further studies could focus on the development of enantioselective catalytic systems to produce specific isomers of this compound, which may have distinct olfactory properties and biological activities.

References

Application Notes: Purification of Nerol Oxide by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (B1678202) oxide is a monoterpenoid and a member of the pyran class of organic compounds, valued for its unique floral, green, and citrusy aroma in the flavor and fragrance industries. It is found as a constituent in various essential oils. For applications in research, fine chemical synthesis, and pharmaceutical development, a high degree of purity is often required. Fractional distillation is a fundamental and effective technique for the purification of nerol oxide, separating it from other volatile components based on differences in boiling points. Due to the heat-sensitive nature of many terpenes, this process is typically performed under reduced pressure (vacuum fractional distillation) to lower the boiling point and prevent thermal degradation.

These application notes provide a comprehensive overview and a detailed protocol for the purification of this compound using fractional distillation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing the distillation parameters.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1]
Appearance Colorless to light yellow, clear liquid[2][3]
Odor Green, vegetative, floral with a minty undernote[3]
Boiling Point 201.0 to 202.0 °C (at 760 mm Hg)[1][2][3][4]
Vapor Pressure 0.409 mm Hg (at 25.00 °C)[3][4]
Flash Point 159.00 °F (70.56 °C) TCC[2][3][4]
Specific Gravity 0.900 to 0.908 @ 25.00 °C[3]
Refractive Index 1.472 to 1.478 @ 20.00 °C[1][3]
Solubility Soluble in alcohol; Insoluble in water[2][4]
CAS Number 1786-08-9[2][3][4]

Experimental Protocol: Purification of this compound by Vacuum Fractional Distillation

This protocol outlines the procedure for purifying this compound from a mixture containing other volatile impurities.

1. Materials and Equipment

  • Crude this compound: A mixture containing this compound.

  • Distillation Glassware: Round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head with condenser, vacuum adapter, and receiving flasks.

  • Heating Mantle with Magnetic Stirrer: To ensure uniform heating.

  • Vacuum Pump: Capable of achieving a stable, reduced pressure.

  • Manometer: To monitor the pressure of the system.

  • Cold Trap: To protect the vacuum pump from volatile compounds.

  • Thermometer or Temperature Probe: To measure the vapor temperature at the distillation head.

  • Boiling Chips or Magnetic Stir Bar: To promote smooth boiling.

  • Standard Laboratory Glassware: Beakers, graduated cylinders, etc.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

2. Procedure

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar or boiling chips into the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.

    • Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.

    • Place the thermometer or temperature probe in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

    • Ensure a steady flow of cooling water through the condenser.

  • Distillation Process:

    • Begin stirring the crude this compound mixture.

    • Slowly and carefully apply the vacuum to the system, reducing the pressure to the desired level (e.g., 5-15 mmHg). A lower pressure will result in a lower boiling point.[5]

    • Once the desired pressure is stable, begin to gently heat the round-bottom flask using the heating mantle.

    • Observe the mixture for boiling and the subsequent condensation of vapor on the packing of the fractionating column.

    • Monitor the temperature at the distillation head. Initially, more volatile impurities (the "forerun") will distill over. Collect this fraction in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Continue collecting the this compound fraction until the temperature either begins to drop (indicating the fraction is nearly distilled) or rise (indicating the start of a higher-boiling impurity).

    • If necessary, change receiving flasks to collect subsequent fractions of less volatile impurities.

  • Shutdown Procedure:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the cooling water.

    • Disassemble the apparatus and transfer the purified this compound to a labeled, airtight container for storage.

3. Purity Analysis

The purity of the collected fractions should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

  • Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., hexane (B92381) or ethanol).

  • GC-MS Analysis: Inject the diluted sample into the GC-MS system. A polar capillary column (e.g., DB-WAX) is often suitable for separating isomeric terpenes.[7]

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[1] The purity can be calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Logical Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Completion start Start: Crude this compound setup Assemble Vacuum Fractional Distillation Apparatus start->setup charge Charge Flask with Crude this compound setup->charge vacuum Apply Vacuum charge->vacuum heat Gradual Heating vacuum->heat collect_forerun Collect Forerun (Low Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (this compound) collect_forerun->collect_main collect_residue Collect Higher Boiling Impurities collect_main->collect_residue purity_analysis Purity Analysis of Fractions (GC-MS) collect_main->purity_analysis store Store Purified this compound purity_analysis->store end End store->end

Caption: Workflow for the purification of this compound by fractional distillation.

References

Application Note: GC-MS Analysis of Nerol Oxide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerol (B1678202) oxide is a monoterpenoid ether that contributes to the characteristic aroma of various essential oils, fruits, and wines.[1] Its pleasant floral and citrus notes make it a valuable compound in the flavor, fragrance, and cosmetics industries.[1] Accurate and sensitive quantification of nerol oxide in complex matrices is crucial for quality control, authenticity assessment, and research into its potential biological activities. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative performance data for the analysis of the structurally similar monoterpene alcohol, nerol, by GC-MS. These values can be considered indicative of the performance expected for this compound analysis using the described methods.

Table 1: GC-MS Method Validation Data for Nerol Analysis in Wine. [2]

ParameterValue
Linearity Range1 - 500 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 µg/L
Limit of Quantification (LOQ)1.5 µg/L
Precision (%RSD, n=8)2.74% at 500 µg/L
Recovery95 - 105%

Table 2: Key Mass Spectrometric Parameters for Terpene Analysis. [3]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Nerol1219369
This compound (Predicted)688367

Note: The quantifier and qualifier ions for this compound are predicted based on its known mass spectrum. It is recommended to confirm these ions by analyzing a pure standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the matrix.

a) Liquid Samples (e.g., Wine, Fruit Juice)

This protocol is adapted from a validated method for the analysis of monoterpenes in wine.[4]

Materials:

  • Sample (wine or clear fruit juice)

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (IS) solution (e.g., 4-octanol (B147376) at 10 mg/L in ethanol)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Pipette 10 mL of the liquid sample into a 15 mL centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 2 g of NaCl to the tube and vortex until dissolved.

  • Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Vortex briefly and let it stand for 5 minutes to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

b) Solid and Semi-Solid Samples (e.g., Essential Oils, Cosmetics)

This protocol utilizes headspace solid-phase microextraction (HS-SPME), a solvent-free technique ideal for volatile compounds in complex matrices.[5][6]

Materials:

  • Sample (essential oil, cosmetic cream, or homogenized fruit pulp)

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (IS) solution (e.g., 4-octanol at 10 mg/L in methanol)

  • 20 mL headspace vials with septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heated magnetic stirrer or water bath

Procedure:

  • Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial. For essential oils, a 1:1000 dilution in a suitable solvent like ethanol (B145695) may be necessary first.

  • Add 5 mL of saturated NaCl solution.

  • Add 10 µL of the internal standard solution.

  • Immediately seal the vial with the septum cap.

  • Place the vial in a heated water bath or on a heated magnetic stirrer set to 60°C.

  • Equilibrate the sample for 15 minutes with continuous stirring.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

Table 3: GC-MS Operating Conditions.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless (for liquid injection) or SPME
Injector Temperature250°C
Oven Temperature Program40°C (hold for 2 min), then ramp at 5°C/min to 220°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Rangem/z 40-350
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Complex Matrix (e.g., Wine, Essential Oil, Cosmetic) liquid Liquid-Liquid Extraction (for liquid samples) start->liquid Liquid Matrix spme Headspace SPME (for solid/semi-solid samples) start->spme Solid/ Semi-Solid Matrix extract Analyte Extract liquid->extract spme->extract gc_ms GC-MS System extract->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition detection->data processing Chromatogram Integration & Mass Spectra Analysis data->processing quantification Quantification using Calibration Curve processing->quantification result This compound Concentration quantification->result

References

Application Note: Elucidation of the Chemical Structure of Nerol Oxide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of nerol (B1678202) oxide, a monoterpenoid found in various plants, using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive tables of expected ¹H and reported ¹³C NMR data and outline detailed protocols for sample preparation and data acquisition. Furthermore, a logical workflow for data interpretation is visualized to guide researchers through the process of confirming the molecular structure of nerol oxide, from initial 1D spectra to the fine details of atomic connectivity revealed by 2D correlation experiments.

Introduction

This compound (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a naturally occurring monoterpenoid valued in the fragrance and flavor industries for its distinct floral, green, and sweet aroma.[1][2] It is found in various essential oils and plays a role as a plant and animal metabolite.[1][3] Accurate structural confirmation is critical for quality control, synthesis verification, and understanding its biochemical pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules like this compound.[4] This application note details the use of ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC to fully characterize its chemical structure.

Structural Characterization by 1D NMR

The foundational step in structure elucidation involves acquiring and analyzing 1D ¹H and ¹³C NMR spectra. These spectra provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. The structure of this compound with standard atom numbering is shown below:

this compound Structure with Numbering
¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). Based on the structure of this compound, the expected ¹H NMR data in a solvent like CDCl₃ are summarized in Table 1.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H24.2 - 4.4dd~8.0, 3.0
H3a, H3b2.0 - 2.2m-
H55.3 - 5.5br s-
H6a, H6b3.6 - 4.1m-
H75.1 - 5.3d~8.0
H9 (CH₃)1.6 - 1.7s-
H10 (CH₃)1.7 - 1.8s-
H11 (CH₃)1.6 - 1.7s-

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

¹³C NMR Spectral Data

Table 2: Reported and Expected ¹³C NMR Data for this compound in CDCl₃

Carbon PositionReported Chemical Shift (δ, ppm)[1]Expected Assignment Rationale
C271.92CH group bonded to oxygen (O-C-H), downfield shift.
C337.19Allylic CH₂ group.
C4133.08Quaternary olefinic carbon (C=C), downfield.
C5120.92Olefinic CH group (C=C-H).
C666.79CH₂ group bonded to oxygen (O-C-H₂), downfield shift.
C7126.94Olefinic CH group (C=C-H).
C8133.08 (likely overlapping with C4)Quaternary olefinic carbon (C=C), downfield.
C9 (CH₃)26.98Methyl group on a double bond.
C10 (CH₃)19.60Methyl group on a double bond.
C11 (CH₃)23.90Methyl group on a double bond.

Note: The assignments are proposed and would require 2D NMR for definitive confirmation.

Connectivity Analysis by 2D NMR

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).

    • Expected Key Correlations: A cross-peak between the olefinic proton H7 and the adjacent H2 would be expected. Correlations would also be seen between the protons on C3 and H2, as well as between the protons on C6 and the olefinic proton H5.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.

    • Expected Key Correlations: This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H2 with C2, H5 with C5, H7 with C7, etc.), confirming the assignments of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is essential for piecing together the carbon skeleton and connecting functional groups.

    • Expected Key Correlations:

      • The methyl protons (H9, H10) would show correlations to the olefinic carbons C7 and C8, confirming the isopropenyl group.

      • Proton H7 would show a correlation to C2, linking the isopropenyl group to the pyran ring.

      • The methyl protons H11 would correlate to C3, C4, and C5, positioning the methyl group on the pyran ring's double bond.

      • Proton H2 would show correlations to C4 and C6, confirming the pyran ring structure.

Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter before placing it in the NMR spectrometer.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D COSY:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Spectral Width (F1 and F2): 12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Spectral Width (F2, ¹H): 12 ppm.

    • Spectral Width (F1, ¹³C): 180-200 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 4-8.

  • 2D HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width (F2, ¹H): 12 ppm.

    • Spectral Width (F1, ¹³C): 220-240 ppm.

    • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

Data Interpretation Workflow

The logical process for elucidating the structure of this compound from the acquired NMR data is outlined in the following workflow diagram. This systematic approach ensures all spectral information is integrated to build the final, confirmed structure.

NerolOxide_NMR_Workflow cluster_1D 1. 1D NMR Analysis cluster_2D 2. 2D NMR Correlation cluster_Fragments 3. Fragment Assembly cluster_Final 4. Structure Confirmation H1_NMR ¹H NMR Spectrum - Chemical Shifts - Multiplicities - Integration DEPT DEPT-135/90 - Identify CH, CH₂, CH₃ COSY COSY - H-H Spin Systems H1_NMR->COSY C13_NMR ¹³C NMR Spectrum - Number of Carbons - Chemical Shifts C13_NMR->DEPT HSQC HSQC - Direct C-H Bonds C13_NMR->HSQC DEPT->HSQC HMBC HMBC - Long-Range C-H Bonds HSQC->HMBC Frag1 Isopropenyl Group (C7-C10) COSY->Frag1 Frag2 Pyran Ring Backbone (C2-C6, C11) COSY->Frag2 HMBC->Frag1 HMBC->Frag2 Final_Structure Final Structure of This compound Frag1->Final_Structure Frag2->Final_Structure

Figure 1: Workflow for this compound Structure Elucidation using NMR.

Conclusion

NMR spectroscopy, through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides a powerful and definitive method for the structural elucidation of this compound.[4] By following the protocols and data interpretation workflow outlined in this note, researchers can confidently determine the chemical structure, identify the connectivity of all atoms, and assign the respective chemical shifts for this important monoterpenoid. This comprehensive approach is fundamental for natural product chemistry, quality control in the fragrance industry, and synthetic chemistry applications.

References

Application Note: Chiral GC Separation of Nerol Oxide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nerol (B1678202) oxide is a monoterpene ether known for its floral, citrusy, and green aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] It possesses a chiral center at the C-2 position of its pyran ring, resulting in two enantiomers: (2R)-nerol oxide and (2S)-nerol oxide. As enantiomers can exhibit different sensory properties and biological activities, their separation and quantification are crucial for quality control and research in food chemistry, essential oil analysis, and drug development. This application note details a robust method for the enantioselective analysis of nerol oxide using chiral gas chromatography (GC).

Analytical Challenge

The primary challenge in analyzing this compound enantiomers lies in their identical physical and chemical properties in an achiral environment, which prevents their separation on standard GC columns.[2][3] Therefore, a chiral stationary phase (CSP) is required to create a chiral environment within the GC column, enabling differential interaction with the enantiomers and leading to their separation.

Solution: Chiral Gas Chromatography

Enantioselective gas chromatography with a cyclodextrin-based chiral stationary phase provides an effective solution for resolving the enantiomers of this compound.[1][4] Specifically, the use of octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin has been demonstrated to successfully separate the (2R) and (2S) enantiomers.[1][4]

Experimental Data

The following table summarizes the key quantitative findings from the chiral GC separation of this compound enantiomers.

ParameterValue/ObservationReference
Chiral Stationary Phase octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin in OV 1701-vi[1][4]
Elution Order (2R)-nerol oxide elutes before (2S)-nerol oxide[1][4]
Natural Occurrence In all investigated geranium oils, this compound was found to be a racemate (a 1:1 mixture of both enantiomers).[1][4]
Alternative CSPs Hydrodex ß-3P and Hydrodex ß-TBDAc columns have also been reported to successfully separate this compound enantiomers.[2]

Experimental Workflow

The logical flow of the chiral GC separation process is outlined below.

G cluster_prep Sample Preparation cluster_gc Chiral GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Injection Split/Splitless Injection Dilution->Injection Separation Separation on Chiral Stationary Phase Column Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Enantiomeric Ratio Quantification Integration->Quantification

Figure 1. Workflow for the chiral GC separation and analysis of this compound enantiomers.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral GC separation of this compound enantiomers. Optimization may be required depending on the specific instrumentation and sample matrix.

1. Materials and Reagents

  • Solvent: Dichloromethane or hexane (B92381) (GC grade)

  • Standards: Racemic this compound, and if available, enantiomerically pure (2R)-nerol oxide and (2S)-nerol oxide for peak identification.

2. Instrumentation

  • Gas Chromatograph: An Agilent 6890 or similar, equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] An MS detector is preferred for positive identification.

  • Chiral GC Column: A capillary column coated with a chiral stationary phase. The primary recommendation is:

    • Phase: octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin in a polysiloxane matrix (e.g., OV 1701-vi).[1][4]

    • Dimensions (typical): 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.[5]

3. Sample Preparation

  • Prepare a stock solution of racemic this compound standard at 1000 µg/mL in the chosen solvent.

  • Create a series of working standards by serial dilution (e.g., 1, 5, 10, 50, 100 µg/mL) to establish linearity and determine detection limits.

  • For unknown samples (e.g., essential oils), dilute them in the solvent to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 is often appropriate.

4. GC Method Parameters

  • Injector:

    • Mode: Split (a split ratio of 50:1 is a good starting point)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas (Helium):

    • Flow Rate: For optimal resolution in chiral separations, it is recommended to use a slower linear velocity than in standard GC. Start with a constant flow rate of approximately 1.0 mL/min or a linear velocity of around 30-40 cm/s.[5]

  • Oven Temperature Program:

    • Slower temperature ramps are crucial for enhancing enantiomeric resolution.[5]

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector (MS):

    • Mode: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-250

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

5. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the this compound enantiomers by comparing their retention times with those of the standards. If pure enantiomer standards are available, their injection will confirm the elution order. The mass spectrum of this compound can be used for confirmation if an MS detector is employed.

  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is desirable for accurate quantification.

  • Quantification: Integrate the peak areas of the (2R) and (2S) enantiomers. Calculate the enantiomeric ratio or enantiomeric excess (% ee) using the following formula:

    • % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Conclusion

The described chiral GC method provides a reliable and effective protocol for the separation and analysis of this compound enantiomers. The use of a specialized cyclodextrin-based stationary phase is essential for achieving the necessary selectivity. This application note serves as a comprehensive guide for researchers in the fields of flavor and fragrance analysis, natural product chemistry, and stereoselective synthesis, enabling the accurate determination of the enantiomeric composition of this compound in various matrices.

References

Application Note and Protocol for the Isolation of Nerol Oxide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nerol (B1678202) oxide is a naturally occurring monoterpenoid with a characteristic floral, citrus-like aroma.[1] It is found in the essential oils of various plants, including grapes (Vitis vinifera), tea (Camellia sinensis), and clary sage (Salvia sclarea).[2][3][4] This document provides a comprehensive protocol for the isolation and purification of nerol oxide from plant materials, covering extraction, purification, and analytical characterization.

Data Presentation

The yield of this compound is dependent on the plant source and the extraction method employed. The following table summarizes representative quantitative data for this compound content in various plant-derived materials.

Plant SourceMaterialNerol/Nerol Oxide ConcentrationEssential Oil Yield (%)Extraction MethodReference
Vitis vinifera (Torrontes)Wine604.9 µg/L (this compound isomers)N/AHS-SPME-MDGC-MS[3]
Vitis vinifera (Muscat)Wine405.2 µg/L (this compound isomers)N/AHS-SPME-MDGC-MS[3]
Camellia sinensis (Black Tea)Commercial Tea1.85% (Nerol in essential oil)0.09 - 0.63%Hydrodistillation[1]
Salvia sclarea (Clary Sage)Aerial parts5.5% (Nerol in essential oil)0.26 - 0.48%Hydrodistillation[4][5]

Experimental Protocols

The isolation of this compound from plant material is a multi-step process that begins with the extraction of the essential oil, followed by purification to isolate the target compound.

Extraction of Essential Oil from Plant Material

The initial step involves extracting the crude essential oil from the plant matrix. The choice of method depends on the plant material's characteristics and the desired scale of extraction.

a) Steam Distillation

This method is suitable for fresh or dried plant material and is widely used for obtaining essential oils.[6]

  • Apparatus:

    • Steam generator

    • Distillation still

    • Condenser

    • Florentine flask or separatory funnel

  • Protocol:

    • Prepare the plant material by chopping or grinding to a consistent particle size.

    • Load the prepared plant material into the distillation still.

    • Generate steam in a separate boiler and introduce it into the bottom of the still.

    • The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.[6]

    • The mixture of steam and essential oil vapor is passed through a condenser to be cooled and converted back into a liquid.[6]

    • Collect the condensed liquid, a mixture of water and essential oil, in a Florentine flask or a separatory funnel.

    • Separate the essential oil from the aqueous layer. The less dense essential oil will typically form the upper layer.[6]

b) Solvent Extraction

This method is employed for plant materials with low essential oil content.

  • Apparatus:

    • Soxhlet extractor or a large flask for maceration

    • Reflux condenser (for Soxhlet)

    • Rotary evaporator

  • Protocol:

    • Grind the dried plant material to a fine powder.

    • Place the powdered material in the thimble of a Soxhlet extractor or a flask.

    • Add a suitable organic solvent (e.g., hexane (B92381), ethanol, or methanol) to the flask.[6]

    • For Soxhlet extraction, heat the solvent to reflux. The solvent vapor will condense and drip onto the plant material, extracting the essential oils. The solvent is then siphoned back into the flask. Continue this process for several hours.

    • For maceration, let the plant material soak in the solvent for 24-48 hours with occasional agitation.

    • Filter the extract to remove the solid plant residue.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the concentrated essential oil.[6]

c) Supercritical Fluid Extraction (SFE)

A modern and efficient "green" method that uses supercritical CO₂ as the solvent.[6]

  • Apparatus:

    • Supercritical fluid extractor

  • Protocol:

    • Place the ground plant material in the extraction vessel.

    • Pump liquid CO₂ into the vessel and bring it to its supercritical state by controlling the temperature and pressure (e.g., above 31.1 °C and 73.8 bar).[6]

    • The supercritical CO₂ acts as a solvent and extracts the essential oils.

    • Pass the CO₂ laden with the extract into a separator where the pressure and/or temperature is changed, causing the CO₂ to lose its solvent power and the extract to precipitate.[6]

    • The CO₂ can be recycled for further extractions.

Purification of this compound

The crude essential oil is a complex mixture. Further purification is required to isolate this compound.

a) Fractional Distillation

This technique separates compounds based on their different boiling points. Nerol has a boiling point of approximately 226-227 °C at atmospheric pressure.[6]

  • Apparatus:

    • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

    • Vacuum pump (optional, for vacuum fractional distillation)

  • Protocol:

    • Assemble the fractional distillation apparatus.

    • Heat the essential oil in the distillation flask.

    • The vapor will pass through the fractionating column, where a series of condensations and vaporizations will enrich the vapor with the more volatile components.[6]

    • Collect fractions at different temperature ranges. The fraction corresponding to the boiling point of nerol is collected separately.[6]

    • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

b) Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[6]

  • Apparatus:

    • Glass column

    • Stationary phase (e.g., silica (B1680970) gel or alumina)

    • Mobile phase (a suitable solvent or mixture of solvents)

    • Fraction collector

  • Protocol:

    • Pack a glass column with a slurry of the stationary phase in a non-polar solvent (e.g., hexane).[6]

    • Dissolve the essential oil in a minimal amount of the mobile phase and carefully load it onto the top of the column.[6]

    • Pass the mobile phase through the column to elute the compounds. The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.[6]

    • Collect fractions as the solvent elutes from the column.

    • Analyze each fraction (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing this compound.[6]

    • Combine the fractions with high this compound content.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.[6][7]

  • Protocol:

    • Prepare a diluted sample of the purified fraction in a suitable solvent (e.g., hexane or ethanol).[6]

    • Inject a small volume of the diluted sample into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column where components are separated based on their volatility and interaction with the stationary phase.[6]

    • As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[6]

    • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with a spectral library.[6]

    • Quantification can be achieved by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.[6]

Mandatory Visualization

experimental_workflow cluster_extraction 1. Essential Oil Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis plant_material Plant Material (e.g., Vitis vinifera, Camellia sinensis) extraction_choice Extraction Method plant_material->extraction_choice steam_distillation Steam Distillation extraction_choice->steam_distillation High volatile content solvent_extraction Solvent Extraction extraction_choice->solvent_extraction Low volatile content sfe Supercritical Fluid Extraction extraction_choice->sfe Green method crude_oil Crude Essential Oil steam_distillation->crude_oil solvent_extraction->crude_oil sfe->crude_oil purification_choice Purification Method crude_oil->purification_choice fractional_distillation Fractional Distillation purification_choice->fractional_distillation Based on boiling point column_chromatography Column Chromatography purification_choice->column_chromatography Based on polarity purified_fractions Purified Fractions fractional_distillation->purified_fractions column_chromatography->purified_fractions analysis GC-MS Analysis purified_fractions->analysis isolated_nerol_oxide Isolated this compound analysis->isolated_nerol_oxide

Caption: Experimental workflow for the isolation of this compound from plant material.

References

Application Notes and Protocols: Nerol Oxide in Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerol (B1678202) oxide is a valuable monoterpenoid used as a flavor and fragrance ingredient, prized for its unique floral, green, and citrusy aroma with a hint of fruitiness. It is a key component in creating a variety of fruit and floral profiles, particularly in mango, citrus, and berry flavors, as well as in fine fragrances to impart fresh, natural notes. This document provides detailed application notes, experimental protocols for sensory and analytical evaluation, and an overview of its regulatory status and safety profile to support its use in research, product development, and pharmaceutical applications.

Chemical and Physical Properties

Nerol oxide, a member of the pyran class of compounds, is a colorless to pale yellow liquid with a powerful and refreshing scent.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran[2]
CAS Number 1786-08-9[2]
FEMA Number 3661[2]
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [2]
Boiling Point 201-202 °C at 760 mmHg[2]
Density 0.900-0.908 g/cm³[2]
Refractive Index 1.472-1.478[2]
Solubility Insoluble in water; soluble in alcohol and fats.[2]
Odor Profile Floral, orange blossom, green, sweet, with a hint of fruitiness.[]
Taste Profile At 5 ppm: Green, vegetative, floral, leafy, and waxy with an herbal, minty depth.

Flavor and Fragrance Applications

This compound is a versatile ingredient used to enhance a wide range of flavor and fragrance profiles.[1]

Flavor Applications

This compound is particularly effective in fruit flavors, where it imparts a natural-smelling, fresh, and slightly green character. It is a stable alternative to other terpene hydrocarbons like myrcene (B1677589) and ocimene, which are prone to oxidation and polymerization.

Flavor TypeRecommended Starting Level (ppm)NotesReference(s)
Mango 400Provides a realistic mango skin note.
Citrus (Mandarin, Tangerine, Orange) 100-150Brightens and enhances the overall profile.
Raspberry 150Lifts the flavor and adds a subtle skin character.
Blackcurrant 100Contributes a berry skin effect.
Cherry 50-100Complements benzaldehyde-heavy flavors and adds subtlety.
Pineapple 50Adds complexity and lift to fresh pineapple profiles.
Banana 50Brightens the profile and adds complexity.
Lychee 20Similar effect to kiwi, adding brightness.
Mint (Spearmint, Peppermint) 100-300Provides a unique cooling note.
Fragrance Applications

In perfumery, this compound is used to add body and a natural, fresh quality to floral and green compositions.[1]

Fragrance TypeApplication NotesReference(s)
Neroli Adds significant body and enhances the floral character.
Honeysuckle Contributes to the fresh, sweet, and slightly green notes.
Hyacinth Enhances the green and floral aspects of the fragrance.
Citrus Colognes Provides a unique cooling effect and brightens the composition.[1]
Soaps, Shampoos, Lotions Imparts a fresh and pleasant aroma.[1]

Experimental Protocols

Sensory Evaluation: Descriptive Analysis

This protocol is adapted from methodologies used for similar floral-fruity aroma compounds and is designed to quantitatively assess the sensory attributes of this compound.

Objective: To determine the sensory profile of this compound in a neutral medium.

Materials:

  • This compound (high purity)

  • Deodorized water or light mineral oil (as a neutral carrier)

  • Glass vials with screw caps, coded to blind panelists

  • Unsalted crackers and filtered water for palate cleansing

  • Controlled sensory evaluation booths with consistent lighting and temperature, free of odors.

Procedure:

  • Panelist Selection and Training:

    • Select a panel of 8-12 individuals based on their sensory acuity and ability to describe aromas and flavors.

    • Train panelists to identify and rate the intensity of specific sensory descriptors relevant to this compound (e.g., floral, green, citrus, fruity, waxy, sweet) using reference standards.

  • Sample Preparation:

    • Prepare solutions of this compound in the chosen neutral medium at various concentrations (e.g., 1, 5, and 10 ppm).

    • Present samples in coded, identical containers to blind the panelists.

  • Evaluation Procedure:

    • Panelists evaluate the samples in the controlled sensory booths.

    • For each sample, panelists will rate the intensity of the predefined sensory descriptors on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

    • Panelists should cleanse their palate with unsalted crackers and water between each sample.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine the significant sensory attributes of this compound at different concentrations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific volatile compounds that contribute to the aroma of a sample. This protocol can be used to analyze the aroma profile of this compound.

Objective: To identify the key aroma-active compounds in a sample containing this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a capillary column suitable for volatile compound separation (e.g., DB-WAX or equivalent polar column).

  • The GC effluent is split between a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactometry port.

Procedure:

  • Sample Preparation:

    • Prepare a diluted solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC-O Analysis:

    • Inject the sample into the GC.

    • The oven temperature is programmed to increase gradually to separate the volatile compounds.

    • As the separated compounds elute, they are simultaneously detected by the FID/MS and sniffed by a trained sensory analyst at the olfactometry port.

  • Data Collection:

    • The analyst records the retention time and a descriptor for each aroma perceived at the olfactometry port.

    • The intensity of each aroma can also be rated.

    • The data from the FID/MS is used to identify and quantify the compounds corresponding to the perceived aromas.

Signaling Pathways

The perception of flavor and fragrance molecules like this compound is a complex process initiated by the interaction of these molecules with specific receptors in the nose and on the tongue. While specific receptors for this compound have not been definitively identified in published literature, the general mechanisms for the perception of floral and sweet compounds are well-established.

Olfactory Signaling Pathway

The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.

Olfactory_Signaling cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Fig. 1: Generalized Olfactory Signaling Pathway.
  • Binding: this compound binds to a specific Odorant Receptor (OR), a type of G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.

  • G-protein Activation: This binding causes a conformational change in the OR, which in turn activates a G-protein (specifically Gαolf).

  • Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows an influx of positively charged ions (Ca²⁺ and Na⁺) into the cell, leading to depolarization.

  • Signal Transduction: This depolarization generates an action potential that travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the floral and fruity scent of this compound.

Gustatory (Taste) Signaling Pathway

The sweet and other taste characteristics of compounds are also mediated by GPCRs located in the taste buds on the tongue.

Taste_Signaling cluster_taste_cell Taste Receptor Cell Tastant This compound TR Taste Receptor (GPCR - e.g., T1R2/T1R3 for sweet) Tastant->TR Binds to G_gust G-protein (Gustducin) TR->G_gust Activates PLC Phospholipase C G_gust->PLC Activates IP3 IP₃ PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Leads to Signal Signal to Brain ATP_release->Signal Sends

Fig. 2: Generalized Sweet Taste Signaling Pathway.
  • Binding: A sweet-tasting molecule like this compound would likely bind to a heterodimeric GPCR, composed of T1R2 and T1R3 subunits, on the surface of a taste receptor cell.

  • G-protein Activation: This binding activates a G-protein called gustducin.

  • Second Messenger Production: Gustducin then activates the enzyme phospholipase C (PLC), which generates the second messenger inositol (B14025) triphosphate (IP₃).

  • Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • Channel Activation and Depolarization: The increase in intracellular Ca²⁺ opens the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste cell.

  • Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the taste signal to the brain.

Safety and Regulatory Status

This compound has been evaluated for safety by various regulatory bodies and is considered safe for its intended use in flavors and fragrances.

  • FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with the designation FEMA No. 3661.[4]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

  • RIFM: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that this compound is not expected to be genotoxic and does not present a concern for skin sensitization under the current declared levels of use.[1]

Conclusion

This compound is a well-characterized and safe flavor and fragrance ingredient with a wide range of applications. Its unique sensory profile and stability make it a valuable tool for researchers and product developers in the food, beverage, cosmetic, and pharmaceutical industries. The provided protocols offer a framework for the systematic evaluation of this compound in various matrices, and the understanding of its perception through established signaling pathways can guide its effective application.

References

Application of Nerol Oxide in Food Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nerol (B1678202) oxide is a naturally occurring monoterpenoid with a characteristic fresh, floral, and citrusy aroma, making it a valuable compound in the food and fragrance industries.[1][2] It is found in various plants, including Camellia sinensis (tea) and Citrus reticulata (tangerine), contributing to their distinct flavor profiles.[3] In food chemistry, nerol oxide is utilized as a flavoring agent to enhance and impart unique aromatic notes to a wide range of products, including beverages, baked goods, and candies.[1] Its ability to add "lift" and brightness makes it particularly effective in fruit-based flavors.[1]

This document provides detailed application notes and experimental protocols for the use and analysis of this compound in food chemistry, aimed at researchers, scientists, and professionals in drug development who may be exploring its sensory properties and potential biological activities.

Data Presentation

Sensory Properties and Recommended Usage Levels

This compound possesses a complex and desirable sensory profile, described as floral, orange blossom, green, and sweet.[2] It is particularly noted for its ability to impart a unique cooling note to citrus, tropical, and peppermint flavors.[4] The following table summarizes the recommended usage levels of this compound in various food and beverage applications to achieve specific flavor enhancements.

Food/Beverage CategoryRecommended Usage Level (ppm)Intended Flavor Effect
Fruit Flavors
Mango400Enhances the characteristic "skin notes" of mango, particularly valued in Asian markets.[5]
Pear200Adds realism to the pear flavor profile and imparts a distinct pear skin note.[5]
Peach200Creates a prominent skin note, similar to its effect in pear flavors.[5]
Plum200Improves the authenticity of plum flavors.[5]
Raspberry150Lifts the overall flavor and adds a subtle skin character.[5]
Blackcurrant100Imparts a berry skin effect in realistic blackcurrant flavors.[5]
Cherry50 - 100Enhances flavors with a significant benzaldehyde (B42025) component at higher levels and more subtle flavors at lower levels.[5]
Passion Fruit100Adds lift and brightness to the flavor profile.[5]
Papaya50Counteracts the tendency of papaya flavors to be overly sweet and cloying.[5]
Kiwi50Adds brightness and depth to the flavor.
Pineapple50Adds complexity and lift, particularly effective in fresh pineapple flavors.[5]
Banana50Brightens the flavor profile and adds complexity.[5]
Lychee20Similar to its effect in kiwi, it adds brightness at a lower concentration.[5]
Blueberry50Adds brightness, realism, and an impression of blueberry skins.[5]
Strawberry20 - 50Adds lift and helps to counterbalance heavier notes.[5]
Citrus Flavors
Grapefruit200Enhances the mango skin-like nuance.
Lemon200Lifts the profile and adds realism.
Mandarin, Tangerine, Orange100 - 150Brightens the overall flavor profiles.[5]
Beverages
Tea (Black, Green, Red)40Works well across all tea types.
Other Flavors
Mint (Spearmint, Peppermint)100 - 300Provides a useful enhancement to mint profiles.
Parsley200Helps in capturing a realistic fresh profile.
Rose100Adds realism, lift, and complexity to synthetic rose flavors.
Sensory Threshold

The sensory threshold is a critical parameter for understanding the impact of a flavor compound. While specific data for this compound in various food matrices is limited, the odor threshold for the closely related compound, nerol, provides a useful reference.

CompoundMatrixThreshold TypeThreshold Value
NerolAirOdor60 ng/L[2][3]
NerolWaterOdor300 ppb[6]

It is important to note that sensory thresholds can be significantly influenced by the food matrix.

Experimental Protocols

The analysis of volatile compounds like this compound in complex food matrices typically involves an extraction step followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds from food samples.

Protocol 1: Analysis of this compound in Tea by HS-SPME-GC-MS

This protocol is adapted from established methods for analyzing volatile terpenoids in tea.

1. Materials and Reagents

  • Tea sample (e.g., green tea, black tea)

  • Ultrapure water

  • Sodium chloride (NaCl)

  • HS-SPME vials (20 mL) with septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Sample Preparation

  • Weigh 1.0 g of the tea sample into a 20 mL HS-SPME vial.[1]

  • Add 10 mL of ultrapure water preheated to 80°C.[1]

  • Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the sample, which aids in the release of volatile compounds.

  • Immediately seal the vial with the septum cap.

3. HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath and equilibrate at 80°C for 20 minutes.[1]

  • Expose the pre-conditioned SPME fiber to the headspace of the sample vial for 40 minutes at 80°C.[1]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis

  • Injector: Set the temperature to 250°C for thermal desorption of the analytes from the SPME fiber for 5 minutes in splitless mode.[1][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][7]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min, hold for 5 minutes.

    • Ramp to 250°C at a rate of 5°C/min, hold for 5 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Scan Range: m/z 35-350.

    • Identification: Identification of this compound can be confirmed by comparing the mass spectrum with a reference spectrum from a database (e.g., NIST) and by comparing its retention index with literature values.

Protocol 2: Extraction of this compound from Citrus Peel

This protocol outlines a general procedure for the extraction of volatile compounds from citrus peels.

1. Materials and Reagents

  • Fresh citrus peels (e.g., orange, lemon)

  • Hexane (B92381) (or other suitable organic solvent)

  • Soxhlet apparatus

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

2. Extraction Procedure

  • Wash and finely zest the fresh citrus peels.

  • Air-dry the zest or use a freeze-dryer to remove moisture.

  • Place a known amount of the dried zest into a thimble and position it in the Soxhlet extractor.

  • Add hexane to the round-bottom flask.

  • Perform the Soxhlet extraction for a sufficient duration (e.g., 4-6 hours) to ensure complete extraction of the essential oils.

  • After extraction, concentrate the extract using a rotary evaporator under reduced pressure.

  • Dry the resulting essential oil over anhydrous sodium sulfate to remove any residual water.

  • The extracted oil can then be diluted in a suitable solvent for GC-MS analysis as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a food sample using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Food Sample (e.g., Tea, Fruit Juice) Vial Add to HS-SPME Vial Sample->Vial Water Add Hot Water & NaCl Vial->Water Seal Seal Vial Water->Seal Equilibrate Equilibrate at 80°C Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Inject Inject into GC-MS Retract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Data Analysis & Identification Detect->Identify

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Logical Relationship of this compound Application in Food Flavoring

This diagram illustrates the logical relationship between the properties of this compound and its application in food chemistry.

logical_relationship cluster_properties Properties of this compound cluster_application Application in Food Chemistry cluster_outcome Desired Outcome Aroma Sensory Profile: Floral, Citrus, Green, Sweet Flavoring Use as a Flavoring Agent Aroma->Flavoring Threshold Low Sensory Threshold Threshold->Flavoring Enhancement Enhancement of Food Flavor (e.g., brightness, complexity) Flavoring->Enhancement Products Application in Beverages, Baked Goods, Confectionery Enhancement->Products

Caption: Logic of this compound's use in food flavoring.

References

Nerol Oxide: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the use of nerol (B1678202) oxide as a chiral building block in organic synthesis. Nerol oxide, a monoterpenoid with a chiral center, exists as two enantiomers, (R)- and (S)-nerol oxide. The stereochemistry of this compound is crucial for its olfactory properties and its potential applications in the stereoselective synthesis of complex natural products and pharmaceuticals. This document covers the synthesis of enantiomerically enriched this compound and explores its utility as a starting material for the construction of other chiral molecules. Detailed experimental protocols and quantitative data are provided to assist researchers, scientists, and drug development professionals in leveraging this valuable synthon.

Introduction to this compound as a Chiral Building Block

This compound, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a naturally occurring monoterpenoid found in various essential oils, including those of Bulgarian rose and citrus fruits.[1][2] The molecule possesses a stereocenter at the C2 position of the pyran ring, leading to the existence of (R)- and (S)-enantiomers. These enantiomers exhibit distinct sensory properties and can serve as valuable chiral synthons in organic synthesis. The tetrahydropyran (B127337) motif is a common structural feature in many biologically active natural products, making chiral this compound an attractive starting material for their synthesis.

The utility of a chiral building block lies in its ability to introduce a specific stereochemistry into a target molecule, which is often critical for its biological activity. While the synthesis of racemic and enantiomerically enriched this compound has been well-documented, its application as a starting material for the total synthesis of other complex molecules is an emerging area of research. This document aims to provide a comprehensive overview of the synthesis of chiral this compound and to highlight its potential as a versatile tool for stereoselective synthesis.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiopure or enriched this compound is a prerequisite for its use as a chiral building block. Several methods have been developed for this purpose, primarily involving the stereoselective cyclization of chiral precursors.

Synthesis from Chiral Linalool

One of the most common approaches to enantiomerically enriched this compound is through the cyclization of optically active linalool. For instance, (−)-(R)-linalool can be converted into optically active this compound through a multi-step sequence.[1][2] This transformation underscores the importance of the chiral pool, where readily available chiral natural products serve as starting materials for the synthesis of other chiral molecules.

Dehydration of Chiral Hydroxy Ethers

Another established method involves the dehydration of specific chiral hydroxy ethers. This approach has been successfully employed to produce both (−)-(S)-nerol oxide and (+)-(R)-nerol oxide with high optical purity (91% ee).[3] This method provides access to both enantiomers, which is highly valuable for the synthesis of enantiomeric target molecules.

Table 1: Comparison of Synthetic Methods for Enantiomerically Enriched this compound
MethodStarting MaterialProductEnantiomeric Excess (ee)Reference
Multi-step synthesis(−)-(R)-LinaloolOptically active this compoundNot specified[1][2]
DehydrationChiral hydroxy ethers(−)-(S)-Nerol Oxide91%[3]
DehydrationChiral hydroxy ethers(+)-(R)-Nerol Oxide91%[3]

Applications of this compound as a Chiral Building Block

While the synthesis of chiral this compound is well-established, its application as a starting material for the total synthesis of other natural products is a developing field. The functional groups present in this compound, namely the double bond and the ether linkage within the tetrahydropyran ring, offer various handles for chemical transformations.

Potential Synthetic Transformations

The double bond in the side chain of this compound can be subjected to a variety of transformations, including:

  • Epoxidation: Asymmetric epoxidation of the double bond could introduce new stereocenters.

  • Dihydroxylation: Asymmetric dihydroxylation would lead to chiral diols.

  • Ozonolysis: Cleavage of the double bond would yield a chiral aldehyde, a versatile intermediate for further elaboration.

The pyran ring can be manipulated through reactions such as:

  • Ring-opening reactions: Cleavage of the ether linkage could provide access to functionalized acyclic chiral molecules.

  • Functionalization of the pyran ring: Reactions at the allylic position of the endocyclic double bond could introduce new functional groups.

The following diagram illustrates the potential synthetic pathways starting from chiral this compound.

G nerol_oxide (R)- or (S)-Nerol Oxide epoxidation Asymmetric Epoxidation nerol_oxide->epoxidation [O] dihydroxylation Asymmetric Dihydroxylation nerol_oxide->dihydroxylation OsO4 ozonolysis Ozonolysis nerol_oxide->ozonolysis O3 ring_opening Ring Opening nerol_oxide->ring_opening Acid/Base functionalization Ring Functionalization nerol_oxide->functionalization NBS, etc. chiral_epoxide Chiral Epoxide epoxidation->chiral_epoxide chiral_diol Chiral Diol dihydroxylation->chiral_diol chiral_aldehyde Chiral Aldehyde ozonolysis->chiral_aldehyde acyclic_polyol Acyclic Chiral Polyol ring_opening->acyclic_polyol functionalized_pyran Functionalized Chiral Pyran functionalization->functionalized_pyran

Caption: Potential synthetic transformations of chiral this compound.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of racemic this compound from nerol, which can be adapted for chiral synthesis by starting with enantiomerically enriched nerol.

Synthesis of Racemic this compound from Nerol via Haloalkoxylation, Dehydrohalogenation, and Cyclization

This three-step process provides a reliable method for the preparation of racemic this compound.[1][2]

Step 1: Haloalkoxylation of Nerol

  • Dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (B129727) (150 mL) in a flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.[2]

  • Cool the solution to 10°C with vigorous stirring under a nitrogen atmosphere.[2]

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH) (50.0 g, 0.174 mol) in small portions, maintaining the temperature between 10–15°C.[2]

  • After the complete addition of DDH, continue stirring the reaction mixture for one hour.[2]

  • Upon completion of the reaction (monitored by TLC), pour the mixture into cold water in a separating funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).[2]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude haloether.

Step 2: Dehydrohalogenation

  • Dissolve the crude haloether from Step 1 in ethanol (B145695) (200 mL) in a flask fitted with a condenser.

  • Add sodium hydroxide (B78521) (30.0 g) to the flask and reflux the mixture for 10 hours.[1]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to about one-fourth of the original volume.[1]

  • Pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).[1]

  • Wash the combined organic layers with water until neutral pH is achieved.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to give the crude dienol ether.[1]

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude dienol ether from Step 2 (40.0 g, 0.20 mol) in acetone (B3395972) (100 mL) in a round-bottom flask.[1]

  • Add Amberlite IR-120 resin (15.0 g) to the flask and stir the reaction mixture at 10°C for 2 hours.[1]

  • Monitor the reaction by TLC. Upon completion, remove the resin by filtration.

  • Distill the solvent under vacuum to yield crude this compound.

  • Purify the crude product by steam distillation to furnish pure racemic this compound (yield: 27.30 g, 88.98%).[1]

Table 2: Quantitative Data for the Synthesis of Racemic this compound
StepReactantsProductYield
1. HaloalkoxylationNerol, DDH, Methanol6-bromo-3,7-dimethyl-7-methoxy-2-octenol~85%
2. DehydrohalogenationHaloether, NaOH3,7-dimethyl-7-methoxy-octa-2,5-dien-1-ol~90%
3. CyclizationDienol ether, Acidic resinRacemic this compound~89%

The overall yield for this three-step synthesis is typically in the range of 55-65%.[1]

Logical Workflow for Synthesis and Application

The following diagram outlines the general workflow from the synthesis of chiral this compound to its potential application as a chiral building block.

G cluster_synthesis Synthesis of Chiral this compound cluster_application Application as a Chiral Building Block start Chiral Precursor (e.g., Linalool) reaction Stereoselective Synthesis / Resolution start->reaction product Enantiopure (R)- or (S)-Nerol Oxide reaction->product transformation Stereoselective Transformation product->transformation intermediate Chiral Intermediate transformation->intermediate target Complex Target Molecule (Natural Product, Pharmaceutical) intermediate->target

Caption: Workflow for this compound synthesis and application.

Conclusion

This compound, with its inherent chirality and versatile functional groups, holds significant promise as a chiral building block in organic synthesis. The well-established methods for the synthesis of its enantiomers provide a solid foundation for its exploration in the stereoselective synthesis of complex molecules. While the direct application of chiral this compound as a starting material in total synthesis is not yet widely reported, its potential for conversion into a variety of chiral intermediates is clear. The protocols and data presented in this document are intended to facilitate further research into the applications of this valuable chiral synthon, ultimately enabling the development of new and efficient routes to biologically active compounds. Future work in this area will likely focus on demonstrating the synthetic utility of chiral this compound in the total synthesis of natural products and pharmaceuticals.

References

Application Note: Quantification of Nerol Oxide in Wine Using HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nerol (B1678202) oxide is a monoterpene ether that contributes to the aromatic profile of certain wines, imparting floral, oily, and woody notes.[1] Its concentration in wine can be influenced by grape variety, viticultural practices, winemaking techniques, and aging conditions.[1] Accurate quantification of nerol oxide is crucial for researchers and winemakers seeking to understand and control the sensory characteristics of wine. This application note provides a detailed protocol for the quantitative analysis of this compound in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and selective, making it well-suited for the analysis of trace-level volatile compounds in complex matrices like wine.[2][3]

Quantitative Data Summary

The concentration of this compound can vary significantly among different wine varieties. The following table summarizes reported concentrations of this compound in various white wines.

Wine VarietalRegion/Country (if specified)This compound Concentration (µg/L)Analytical MethodReference
TorrontesNot specified~604.9 (total linalool (B1675412) and nerol oxides)GC-MS[4]
MuscatNot specified~405.2 (total linalool and nerol oxides)GC-MS[4]
RieslingNot specified~103.6 (total linalool and nerol oxides)GC-MS[4]
Sauvignon blancNot specifiedHigher percentage of total linalool and nerol oxidesGC-MS[4]
Pinot grisNot specifiedHigher percentage of total linalool and nerol oxidesGC-MS[4]
ChardonnayNot specifiedHigher percentage of total linalool and nerol oxidesGC-MS[4]
RieslingNew York, USA & Alsace, FrancePredominantly linalool and nerol oxidesNot specified[5]
RieslingOregon, USAHigh concentrations of all oxide isomersNot specified[5]

Experimental Protocol: HS-SPME-GC-MS for this compound Quantification

This protocol details the steps for sample preparation, HS-SPME extraction, and GC-MS analysis for the quantification of this compound in wine.

1. Materials and Reagents

  • Wine Samples: Store at 4°C until analysis.

  • This compound Standard: (99.0% purity)

  • Internal Standard (IS): e.g., 2-octanol, 4-methyl-2-pentanol, or deuterated this compound ([²H₇]-nerol) for stable isotope dilution analysis.[6][7][8][9]

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

  • Deionized Water: For preparation of standard solutions.

  • Methanol (B129727) or Ethanol (B145695): HPLC grade, for preparing stock solutions.

  • SPME Vials: 20 mL amber glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME Fiber Assembly: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) is recommended for its efficiency in extracting terpenes.[10]

2. Preparation of Standards and Calibration Curve

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol or ethanol. Prepare a separate stock solution of the internal standard.

  • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions in a model wine solution (e.g., 12% v/v ethanol in deionized water, adjusted to wine pH with tartaric acid) to cover the expected concentration range of this compound in the wine samples.

  • Internal Standard Spiking: Spike each calibration standard and wine sample with the internal standard to a fixed final concentration (e.g., 10 µg/L).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

3. Sample Preparation

  • Allow wine samples to equilibrate to room temperature.

  • Pipette 5 mL of the wine sample into a 20 mL SPME vial.

  • Add the internal standard solution to each vial.

  • Add a precise amount of NaCl (e.g., 1-2 g) to each vial to increase the ionic strength of the solution, which aids in the partitioning of volatile compounds into the headspace.

  • Immediately seal the vials with the screw caps.

4. HS-SPME Procedure

  • Place the vials in the autosampler tray of the GC-MS system.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 45°C) for a set time (e.g., 15 minutes) with agitation (e.g., 500 rpm) to allow for equilibration of the volatiles between the liquid and headspace phases.[10]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45 minutes) at the same temperature and agitation speed to allow for the adsorption of the volatile compounds.[10]

5. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. A desorption time of 3-5 minutes is typical.

  • Gas Chromatography (GC) Conditions (Example):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at 3°C/min.

      • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 69, 84, 93, 109, 152) and the internal standard.

6. Data Analysis and Quantification

  • Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the peak area ratio.

  • Determine the concentration of this compound in the wine samples using the calibration curve.

Experimental Workflow Diagram

Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Wine Sample (5 mL) IS_add Add Internal Standard Sample->IS_add NaCl_add Add NaCl IS_add->NaCl_add Vial Seal 20 mL Vial NaCl_add->Vial Incubate Incubate & Agitate (e.g., 45°C, 15 min) Vial->Incubate Standards Prepare Calibration Standards Calibrate Generate Calibration Curve Standards->Calibrate Extract Expose SPME Fiber (e.g., 45 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify this compound Concentration Integrate->Quantify Calibrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis in wine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nerol Oxide from Nerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nerol (B1678202) oxide from nerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nerol oxide from nerol, particularly focusing on the three-step method involving haloalkoxylation, dehydrohalogenation, and cyclization.

Question: My final product has a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors throughout the three-step process. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: The purity of the initial nerol is crucial. Commercial nerol often contains its isomer, geraniol (B1671447), which can undergo side reactions and complicate purification. It is recommended to use nerol with high isomeric purity (>97%).

  • Incomplete Haloalkoxylation (Step 1):

    • Reagent Quality: The halogenating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (B127087) - DBDMH) should be of high purity and handled under anhydrous conditions as it can be moisture-sensitive.

    • Temperature Control: This reaction is often exothermic. Maintaining the recommended temperature range (e.g., 10-15°C) is critical to prevent side reactions.[1]

  • Inefficient Dehydrohalogenation (Step 2):

    • Base Strength and Stoichiometry: Ensure the use of a sufficiently strong base and the correct stoichiometric amount to drive the elimination reaction to completion.

    • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Poor Cyclization (Step 3):

    • Catalyst Activity: If using an acid resin, ensure it is properly activated and not poisoned. For mineral or Lewis acids, ensure the correct concentration is used.

    • Reaction Conditions: The cyclization is sensitive to temperature. The recommended range of 0–15°C should be maintained to minimize byproduct formation.[2]

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase by using an adequate amount of an appropriate organic solvent.

    • Distillation: this compound is volatile. Care must be taken during solvent removal and vacuum distillation to minimize product loss.

Question: My final product is contaminated with a significant amount of an impurity with a similar boiling point. How can I identify and remove it?

Answer: The most common impurity with a similar boiling point to this compound is geraniol oxide, which forms if geraniol is present in the starting nerol. Additionally, unreacted intermediates or other cyclic byproducts can be present.

  • Identification:

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying the components of your product mixture. By comparing the mass spectra of the peaks with a library, you can identify this compound, geraniol oxide, and other potential byproducts.

  • Removal:

    • Fractional Distillation: Due to the close boiling points of this compound and its isomers, a highly efficient fractional distillation column (e.g., a spinning band column or a column with a high number of theoretical plates) under vacuum is necessary for separation.

    • Preparative Chromatography: If distillation is insufficient, preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used to isolate pure this compound.

Question: During the reaction, I observe the formation of multiple products, leading to a complex mixture. What are the likely side reactions and how can I suppress them?

Answer: Side reactions are a common challenge, particularly during the acid-catalyzed cyclization step.

  • Isomerization of Nerol to Geraniol: Nerol can isomerize to the more thermodynamically stable geraniol under acidic conditions. Geraniol can then react to form geraniol oxide and other byproducts. To minimize this, use mild acidic conditions and maintain low temperatures during the cyclization step.

  • Formation of Other Cyclic Ethers and Alcohols: The carbocation intermediate formed during cyclization can rearrange or react with water to form other cyclic ethers or terpene alcohols like α-terpineol.[3] Strict control of reaction conditions, particularly the exclusion of water, can minimize these byproducts.

  • Polymerization: Strong acidic conditions or high temperatures can lead to polymerization of the starting material or intermediates. Using the recommended catalyst concentration and temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound from nerol?

A1: The most common and economically viable process for racemic this compound is a three-step synthesis:

  • Haloalkoxylation: Nerol is reacted with a halogenating agent in an anhydrous alcohol.[1]

  • Dehydrohalogenation: The resulting halo-ether is treated with a base to form an unsaturated ether.[1]

  • Cyclization: The unsaturated ether is cyclized using an acid catalyst to yield this compound.[1]

Other reported methods include the photosensitized air oxidation of nerol followed by reduction and acid-catalyzed cyclization, and the epoxidation of nerol followed by a series of steps to form a diol intermediate which is then cyclized.[1]

Q2: What are the safety precautions I should take when handling the reagents for this synthesis?

A2: The halogenating agent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is a strong oxidizing agent and can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with combustible materials. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: How can I monitor the progress of the reaction?

A3: The progress of each step can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable solvent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting material, intermediate, and product. For GC analysis, a capillary column suitable for terpene analysis should be used.

Q4: What is the typical overall yield for the three-step synthesis of this compound?

A4: The overall yield for the three-step process is reported to be in the range of 55-65%. The individual yield for each step is typically between 80-90%.[1]

Q5: Is it possible to synthesize a specific enantiomer of this compound from nerol?

A5: The direct enantioselective synthesis from nerol is challenging. Most methods starting from achiral nerol yield a racemic mixture of this compound. Enantioselective synthesis of this compound has been achieved, for example, through the dehydration of specific chiral hydroxy ethers.[4] For drug development applications requiring a single enantiomer, chiral starting materials or the use of chiral catalysts or resolving agents would be necessary.

Quantitative Data

Table 1: Reaction Conditions and Yields for the Three-Step Synthesis of Racemic this compound

StepReactantsReagentsSolventTemperature (°C)Reaction TimeYield (%)
1. HaloalkoxylationNerol1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Anhydrous Methanol (B129727)10-151 hour~85
2. Dehydrohalogenation6-bromo-3,7-dimethyl-7- methoxy-2-octenolPotassium Hydroxide (B78521)EthanolReflux10 hours~90
3. Cyclization3,7-dimethyl-7-methoxy-octa-2,5-dien-1-olAmberlite plus 120 resinAcetone (B3395972)102 hours~89
Overall Nerol ~65

Data compiled from the process described in patent WO2006070383A1.[1]

Experimental Protocols

Detailed Methodology for the Three-Step Synthesis of Racemic this compound

This protocol is adapted from the process described in patent WO2006070383A1.[1]

Step 1: Haloalkoxylation of Nerol

  • In a flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve commercial nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous methanol (150 mL).

  • With vigorous stirring under a nitrogen atmosphere, slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (50.0 g, 0.174 mol) in small portions.

  • Maintain the reaction temperature between 10-15°C during the addition of DBDMH.

  • After the complete addition of DBDMH, continue stirring the reaction mixture for one hour.

  • Upon completion (monitored by TLC), pour the reaction mixture into cold water in a separating funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with 5% sodium carbonate solution (3 x 25 mL) and then with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 6-bromo-3,7-dimethyl-7-methoxy-2-octenol as a colorless oil (yield ~85%).

Step 2: Dehydrohalogenation

  • Dissolve the product from Step 1 in ethanol.

  • Add potassium hydroxide (30.0 g) to the solution.

  • Reflux the mixture for 10 hours.

  • After the reaction is complete (monitored by TLC), remove the solvent by distillation under reduced pressure to one-fourth of the initial volume.

  • Pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water until the pH is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to obtain 3,7-dimethyl-7-methoxy-octa-2,5-dien-1-ol (yield ~90%).

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the product from Step 2 (40.0 g, 0.20 mol) in acetone (100 mL) in a round-bottom flask.

  • Add Amberlite plus 120 resin (15.0 g) to the flask.

  • Stir the reaction mixture at 10°C for 2 hours.

  • Monitor the reaction for completion by TLC.

  • Remove the resin by filtration.

  • Distill the solvent from the filtrate under vacuum to obtain crude this compound.

  • Purify the crude product by steam distillation to furnish pure this compound (yield ~89%).

Visualizations

G cluster_0 Step 1: Haloalkoxylation cluster_1 Step 2: Dehydrohalogenation cluster_2 Step 3: Cyclization cluster_3 Purification Nerol Nerol Intermediate1 6-bromo-3,7-dimethyl- 7-methoxy-2-octenol Nerol->Intermediate1 10-15°C, 1 hr DBDMH DBDMH, Anhydrous Methanol DBDMH->Intermediate1 Intermediate2 3,7-dimethyl-7-methoxy- octa-2,5-dien-1-ol Intermediate1->Intermediate2 Reflux, 10 hrs KOH KOH, Ethanol KOH->Intermediate2 NerolOxide This compound Intermediate2->NerolOxide 10°C, 2 hrs Resin Acid Resin, Acetone Resin->NerolOxide Purification Steam Distillation NerolOxide->Purification

Caption: Experimental workflow for the three-step synthesis of this compound.

G Nerol Nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) Carbocation1 Bromonium Ion Intermediate Nerol->Carbocation1 + Br+ Intermediate1 6-bromo-3,7-dimethyl- 7-methoxy-2-octenol Carbocation1->Intermediate1 + CH3OH Alkene_Intermediate Alkene Intermediate (3,7-dimethyl-7-methoxy- octa-2,5-dien-1-ol) Intermediate1->Alkene_Intermediate - HBr (Base) Carbocation2 Tertiary Carbocation Alkene_Intermediate->Carbocation2 + H+ NerolOxide This compound Carbocation2->NerolOxide Intramolecular Cyclization

Caption: Simplified reaction mechanism for this compound synthesis.

G Start Low Yield or Impure Product CheckPurity Check Purity of Starting Nerol Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Reagents) CheckPurity->CheckConditions No ImpureNerol High Geraniol Content? CheckPurity->ImpureNerol Yes AnalyzeByproducts Analyze Byproducts by GC-MS CheckConditions->AnalyzeByproducts No IncorrectConditions Deviation from Protocol? CheckConditions->IncorrectConditions Yes OptimizePurification Optimize Purification (Distillation, Chromatography) AnalyzeByproducts->OptimizePurification No Isomerization Isomerization to Geraniol? AnalyzeByproducts->Isomerization Yes InefficientSeparation Inefficient Separation? OptimizePurification->InefficientSeparation Yes PurifyNerol Purify Nerol before Reaction ImpureNerol->PurifyNerol AdjustConditions Adjust Conditions and Repeat IncorrectConditions->AdjustConditions UseMilderAcid Use Milder Acid/ Lower Temperature Isomerization->UseMilderAcid ImproveSeparation Use High-Efficiency Column/Method InefficientSeparation->ImproveSeparation

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nerol (B1678202) oxide. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to nerol oxide?

A1: this compound is primarily synthesized from nerol or linalool. Key methods include:

  • Acid-catalyzed cyclization of nerol: This is a direct approach where an acid catalyst promotes the intramolecular cyclization of nerol to form the pyran ring of this compound.

  • Multi-step synthesis from nerol: A common industrial process involves a three-step sequence:

    • Haloalkoxylation of nerol.

    • Dehydrohalogenation to form an intermediate.

    • Acid-catalyzed cyclization of the intermediate to yield this compound.[1][2]

  • Epoxidation followed by cyclization: Nerol can be epoxidized at the C6-C7 double bond, followed by an acid-catalyzed cyclization to form this compound.[1][2]

Q2: What are the most common byproducts in this compound synthesis?

A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common byproducts include:

  • Isomerization Products:

    • Linalool: Can be formed through isomerization of the starting material, nerol, especially under acidic conditions.[3]

    • Geraniol: The trans-isomer of nerol may be present as an impurity in the starting material or formed during the reaction.

  • Cyclization Byproducts:

    • α-Terpineol: A common byproduct resulting from an alternative cyclization pathway of nerol under acidic conditions.[3]

    • Limonene: Can also be formed as a byproduct of nerol cyclization.

  • Incomplete Reaction Intermediates: Depending on the synthetic route, intermediates from steps like haloalkoxylation or epoxidation may remain if the reaction does not go to completion.

  • Diols: If water is present in the reaction mixture, it can lead to the formation of diols instead of the desired cyclic ether.[4]

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound typically involves:

  • Distillation: Vacuum fractional distillation is an effective method to separate this compound from less volatile byproducts and unreacted starting materials.[1][2] Steam distillation can also be used for purification.[1][2]

  • Column Chromatography: For small-scale laboratory preparations, column chromatography on silica (B1680970) gel can be employed to separate this compound from byproducts with different polarities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete reaction in one or more steps. 2. Suboptimal reaction temperature. 3. Catalyst deactivation or insufficient amount. 4. Formation of significant amounts of byproducts.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction at each stage to ensure completion before proceeding to the next step. 2. Optimize Temperature: Ensure the temperature for each step is within the optimal range as specified in the protocol. For the final cyclization, lower temperatures may favor the desired product. 3. Catalyst Quality: Use a fresh or properly stored catalyst. Ensure the correct stoichiometric amount is used. 4. Minimize Byproducts: Follow the specific troubleshooting steps for byproduct formation below.
Presence of Linalool and α-Terpineol in the Final Product 1. The acid catalyst used is promoting isomerization and alternative cyclization pathways. 2. The reaction temperature is too high. 3. Prolonged reaction time.1. Choice of Catalyst: Consider using a milder acid catalyst or a heterogeneous catalyst (e.g., acidic resin) which can sometimes offer higher selectivity.[1][2] 2. Temperature Control: Perform the cyclization step at a lower temperature (e.g., 0-15°C) to disfavor the formation of isomerization and alternative cyclization byproducts.[2] 3. Reaction Time: Monitor the reaction closely and quench it as soon as the formation of this compound is maximized to prevent further conversion to undesired products.
Significant Amount of Unreacted Nerol 1. Insufficient catalyst. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase Catalyst Loading: Incrementally increase the amount of catalyst. 2. Extend Reaction Time: Continue to monitor the reaction until the starting material is consumed. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Formation of Diols Presence of water in the reaction mixture.1. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use anhydrous solvents and flame-dry glassware before use.[4]
Summary of Potential Byproducts and Their Formation
Byproduct Potential Source Mitigation Strategy
LinaloolIsomerization of nerol under acidic conditions.Use milder acid catalysts, lower reaction temperatures, and shorter reaction times.
α-TerpineolAlternative acid-catalyzed cyclization of nerol.Optimize catalyst and reaction conditions (lower temperature) to favor this compound formation.
GeraniolImpurity in starting material or isomerization.Use high-purity nerol and control reaction conditions to minimize isomerization.
DiolsReaction with residual water.Ensure strict anhydrous conditions.

Experimental Protocols

Synthesis of this compound from Nerol (Three-Step Method)

This protocol is adapted from a patented industrial process.[1][2]

Step 1: Haloalkoxylation of Nerol

  • Dissolve nerol (1 equivalent) in an anhydrous alcohol (e.g., methanol (B129727) or ethanol).

  • Cool the solution to 10-15°C in an ice bath under a nitrogen atmosphere.

  • Slowly add a halogenating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) in portions, maintaining the temperature below 20°C.

  • Stir the reaction mixture for an additional hour after the addition is complete.

  • Monitor the reaction by TLC until the nerol is consumed.

  • Pour the reaction mixture into cold water and extract with a nonpolar solvent (e.g., n-hexane or ethyl acetate).

  • Wash the organic layer with a sodium carbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude halo-ether intermediate.

Step 2: Dehydrohalogenation

  • Dissolve the crude intermediate from Step 1 in an alcoholic solvent.

  • Add a strong base (e.g., sodium hydroxide).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add cold water and extract the product with an organic solvent.

  • Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate under vacuum.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude product from Step 2 in a suitable solvent like acetone.

  • Add an acidic resin (e.g., Amberlite) and stir the mixture at a controlled temperature (e.g., 10°C).[1][2]

  • Monitor the formation of this compound by TLC or GC-MS.

  • Once the reaction is complete, filter off the resin.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by steam distillation or vacuum fractional distillation.

Analytical Characterization

The purity of the final product and the presence of any byproducts should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Troubleshooting Logic for this compound Synthesis

TroubleshootingNerolOxide start Start Synthesis check_yield Low Yield? start->check_yield check_byproducts Byproducts Detected? check_yield->check_byproducts No incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes isomers Isomers (Linalool, α-Terpineol)? check_byproducts->isomers Yes purify Purification (Distillation/Chromatography) check_byproducts->purify No optimize_temp Optimize Temperature incomplete_rxn->optimize_temp check_catalyst Check Catalyst optimize_temp->check_catalyst check_catalyst->start milder_acid Use Milder Acid/Lower Temp isomers->milder_acid Yes diols Diols Present? isomers->diols No milder_acid->start anhydrous Ensure Anhydrous Conditions diols->anhydrous Yes diols->purify No anhydrous->start end_product Pure this compound purify->end_product

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

Reaction Pathway and Potential Byproducts

NerolOxideSynthesis cluster_start Starting Material cluster_products Products & Byproducts Nerol Nerol Intermediate Halo-ether / Epoxide Intermediate Nerol->Intermediate Step 1/2 Linalool Linalool (Isomerization) Nerol->Linalool Acid Catalyst aTerpineol α-Terpineol (Cyclization Byproduct) Nerol->aTerpineol Acid Catalyst NerolOxide This compound (Desired Product) Intermediate->NerolOxide Step 3 (Acid Cyclization) Diols Diols (Hydrolysis) Intermediate->Diols H2O

Caption: Synthetic pathway to this compound and the formation of common byproducts.

References

Technical Support Center: Improving Stereoselectivity in Nerol Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of nerol (B1678202) oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to nerol oxide, and where are the key stereoselectivity-determining steps?

A1: The most prevalent synthetic strategy for this compound begins with the monoterpene alcohol, nerol. This process involves two critical steps that dictate the final stereochemistry of the product:

  • Epoxidation of Nerol: The C6-C7 double bond of nerol is first epoxidized to form an epoxy alcohol intermediate. To achieve an enantiomerically enriched product, an asymmetric epoxidation method, such as the Sharpless epoxidation, is employed. The choice of the chiral catalyst in this step determines the absolute configuration of the resulting epoxide.

  • Acid-Catalyzed Intramolecular Cyclization: The epoxy alcohol intermediate is then treated with an acid catalyst to promote an intramolecular cyclization, which forms the tetrahydropyran (B127337) ring of this compound. This step is crucial for establishing the relative stereochemistry (cis or trans) of the final product.

Q2: What are the major side products to anticipate during this compound synthesis?

A2: A significant side product in the acid-catalyzed cyclization of the nerol-derived epoxy alcohol is the formation of furanoid isomers, commonly known as linalool (B1675412) oxides. These five-membered ring ethers arise from an alternative cyclization pathway. The ratio of pyranoid (this compound) to furanoid (linalool oxide) products can be influenced by the reaction conditions. Additionally, incomplete reactions or the presence of water can lead to the formation of diols.

Q3: How can I analyze the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my this compound product?

A3: The most effective method for determining the stereochemical purity of this compound is chiral gas chromatography-mass spectrometry (GC-MS). By using a suitable chiral stationary phase, it is possible to separate and quantify all four stereoisomers (cis-(+), cis-(-), trans-(+), and trans-(-)). This allows for the precise determination of both the diastereomeric ratio (dr) and the enantiomeric excess (ee).

Troubleshooting Guides

Issue 1: Low Enantioselectivity in the Epoxidation of Nerol

Symptom: You are using a Sharpless asymmetric epoxidation protocol for nerol, but the enantiomeric excess (ee) of the resulting epoxy alcohol is lower than expected.

Possible Cause Suggested Solution
Substrate-Related Issues The Sharpless epoxidation of nerol has been reported to yield a somewhat modest enantiomeric excess, around 74% ee, even under optimized conditions. This may be an inherent limitation of this specific substrate with this catalytic system.
Catalyst Inactivity The titanium(IV) isopropoxide catalyst is sensitive to moisture. Contamination with water can lead to the formation of inactive titanium species.
Incorrect Tartrate Ligand Ensure you are using the correct enantiomer of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand to obtain the desired enantiomer of the epoxide. For example, (+)-DET typically directs epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face.
Reaction Temperature Running the reaction at a temperature that is too high can decrease the enantioselectivity.
Issue 2: Poor Diastereoselectivity in the Cyclization Step (Formation of Furanoid Byproducts)

Symptom: The acid-catalyzed cyclization of your nerol-derived epoxy alcohol yields a significant amount of the furanoid linalool oxide isomers instead of the desired pyranoid this compound.

Possible Cause Suggested Solution
Thermodynamic Control The formation of the five-membered furanoid ring (linalool oxide) is often thermodynamically favored over the six-membered pyranoid ring (this compound).
Choice of Acid Catalyst The type and strength of the acid catalyst can influence the reaction pathway.
Reaction Time and Temperature Prolonged reaction times or higher temperatures can promote the formation of the more stable thermodynamic product.
Issue 3: Poor Diastereoselectivity (cis/trans Ratio) of this compound

Symptom: You have successfully synthesized this compound, but the diastereomeric ratio (dr) of the cis and trans isomers is not ideal for your application.

Possible Cause Suggested Solution
Nature of the Acid Catalyst The strength and steric bulk of the acid catalyst can influence the transition state of the cyclization, thereby affecting the cis/trans ratio of the product.
Solvent Effects The polarity of the solvent can impact the stability of the intermediates and transition states in the cyclization reaction.

Data Presentation

Table 1: Quantitative Data on the Stereoselectivity of Nerol Epoxidation and Related Reactions

Substrate Reaction Catalyst/Reagent Yield (%) Stereoselectivity Reference
NerolAsymmetric EpoxidationTi(OiPr)₄, (+)-DIPT-74% ee[1]
GeraniolAsymmetric EpoxidationTi(Oipr)₄, D-(-)-DIPT93%94:6 er[1]
CitronellolPhoto-oxidation and CyclizationH₂SO₄-7:3 (cis:trans)[2]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of Nerol

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered 4 Å molecular sieves.

  • Reaction Mixture: Cool the flask to -20 °C and add dichloromethane (B109758) (CH₂Cl₂), followed by L-(+)-diethyl tartrate (DET) and titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the mixture for 30 minutes at this temperature.

  • Substrate Addition: Add a solution of nerol in CH₂Cl₂ dropwise to the reaction mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through Celite® and wash the filter cake with CH₂Cl₂. The filtrate contains the crude epoxy alcohol.

Protocol 2: Acid-Catalyzed Cyclization of Nerol Epoxy Alcohol
  • Reaction Setup: Dissolve the crude epoxy alcohol from the previous step in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

  • Acid Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, dilute sulfuric acid, or an acidic resin like Amberlite) to the solution.[3]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0-15 °C) and monitor its progress by GC-MS.[3]

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography or distillation.

Mandatory Visualizations

experimental_workflow cluster_epoxidation Step 1: Asymmetric Epoxidation cluster_cyclization Step 2: Intramolecular Cyclization cluster_analysis Step 3: Analysis Nerol Nerol Epoxy_Alcohol Chiral Epoxy Alcohol Nerol->Epoxy_Alcohol Sharpless Epoxidation (Ti(OiPr)4, chiral tartrate, TBHP) Cyclization Acid-Catalyzed Cyclization Epoxy_Alcohol->Cyclization Nerol_Oxide This compound (cis/trans mixture) Cyclization->Nerol_Oxide Analysis Chiral GC-MS Analysis Nerol_Oxide->Analysis

Caption: Experimental workflow for the stereoselective synthesis of this compound.

stereoselectivity_factors cluster_epoxidation Epoxidation Stereoselectivity cluster_cyclization Cyclization Stereoselectivity Epoxidation Enantiomeric Excess (ee) Catalyst Chiral Catalyst ((+)- or (-)-Tartrate) Catalyst->Epoxidation Temperature_E Reaction Temperature Temperature_E->Epoxidation Cyclization Diastereomeric Ratio (dr) Acid Acid Catalyst (Strength & Sterics) Acid->Cyclization Solvent Solvent Polarity Solvent->Cyclization Temperature_C Reaction Temperature Temperature_C->Cyclization

Caption: Key factors influencing the stereoselectivity of this compound synthesis.

troubleshooting_tree Start Poor Stereoselectivity Observed Low_ee Low Enantiomeric Excess (ee)? Start->Low_ee Yes Poor_dr Poor Diastereomeric Ratio (dr)? Start->Poor_dr No Check_Catalyst Check Catalyst Activity (Moisture-free conditions) Low_ee->Check_Catalyst Check_Tartrate Verify Tartrate Enantiomer Low_ee->Check_Tartrate Lower_Temp_E Lower Reaction Temperature Low_ee->Lower_Temp_E Furanoid_Byproduct High Furanoid Byproduct? Poor_dr->Furanoid_Byproduct Milder_Acid Use Milder Acid Catalyst Furanoid_Byproduct->Milder_Acid Yes Shorter_Time Shorten Reaction Time Furanoid_Byproduct->Shorter_Time Yes Cis_Trans_Ratio Incorrect cis/trans Ratio? Furanoid_Byproduct->Cis_Trans_Ratio No Vary_Acid Vary Acid Catalyst (e.g., stronger acid for more cis) Cis_Trans_Ratio->Vary_Acid Yes Vary_Solvent Screen Different Solvents Cis_Trans_Ratio->Vary_Solvent Yes

Caption: Troubleshooting decision tree for improving stereoselectivity.

References

nerol oxide stability under acidic and thermal conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of nerol (B1678202) oxide under acidic and thermal conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is nerol oxide under acidic conditions?

A1: While specific kinetic data for this compound is limited in publicly available literature, it is anticipated to be susceptible to degradation under acidic conditions (pH < 4). The degradation process is likely acid-catalyzed, meaning the rate of degradation increases as the pH decreases.[1] This is analogous to the behavior of its precursor, nerol, which undergoes acid-catalyzed isomerization and cyclization.[2][3][4]

Q2: What are the likely degradation products of this compound in an acidic environment?

A2: Under acidic conditions, the tetrahydropyran (B127337) ring of this compound may undergo rearrangement or ring-opening. Based on the degradation pathways of structurally similar compounds like linalool (B1675412) oxide, the expected degradation products could include various terpene alcohols and diols.[1] It is plausible that this compound could degrade into compounds such as nerol, linalool, α-terpineol, and various diols.[1][5]

Q3: How does temperature affect the stability of this compound?

Q4: What analytical methods are suitable for monitoring this compound stability?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for identifying and quantifying volatile compounds like this compound and its potential degradation products.[6] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can also be employed to monitor the disappearance of this compound over time.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after an experiment in an acidic medium. Degradation of this compound due to acidic conditions.- Adjust the pH of the experimental medium to be as close to neutral (pH 7) as possible. - If acidic conditions are necessary, minimize the exposure time and temperature. - Consider performing the reaction at a lower temperature to reduce the degradation rate. - Analyze samples immediately after preparation to minimize degradation over time.[1]
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). Formation of degradation products from this compound.- Attempt to identify the degradation products by comparing their mass spectra and retention times with known standards of potential degradation products (e.g., nerol, linalool, α-terpineol). - Modify the experimental protocol to minimize degradation as described above.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between experimental runs.- Strictly control the pH, temperature, and reaction time for all experiments. - Prepare fresh solutions of this compound for each experiment to avoid degradation during storage. - Use a validated analytical method to accurately quantify the remaining this compound and any degradation products.

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound, the following table presents illustrative data based on the expected behavior of similar compounds under acidic conditions. This table is intended to demonstrate the anticipated trend of increased degradation with decreasing pH and increasing temperature.

Table 1: Illustrative Degradation of this compound (%) After 24 Hours

pHTemperature (°C)Expected Degradation (%)
2.04025 - 40
2.06050 - 75
4.0405 - 15
4.06015 - 30
6.040< 5
6.060< 10

Experimental Protocols

Protocol: Stability Testing of this compound under Acidic and Thermal Stress

This protocol outlines a general procedure to assess the stability of this compound in an aqueous solution at various pH values and temperatures using HPLC-UV.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate buffer solutions (pH 2, 4, and 6)

  • HPLC system with a C18 column and UV detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the respective pH buffer solutions to a final concentration within the linear range of the HPLC method (e.g., 100 µg/mL).

3. Stability Study Procedure:

  • Incubate the working solutions in tightly sealed vials at controlled temperatures (e.g., 25°C, 40°C, and 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of each solution.

  • Immediately analyze the samples by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable gradient of acetonitrile and water. For example, start with 50% acetonitrile / 50% water, increasing to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

  • Identify any new peaks in the chromatogram as potential degradation products.

Visualizations

degradation_pathway nerol_oxide This compound protonation Protonation (H+) nerol_oxide->protonation Acidic Conditions carbocation Carbocation Intermediate protonation->carbocation rearrangement Rearrangement Products (e.g., Isomeric Ethers) carbocation->rearrangement ring_opening Ring-Opening Products (e.g., Terpene Diols) carbocation->ring_opening elimination Elimination Products (e.g., Dienes) carbocation->elimination

Caption: Proposed degradation pathway of this compound in acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions at different pH prep_stock->prep_working incubation Incubate at various temperatures prep_working->incubation sampling Sample at Time Points incubation->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis and Kinetics Determination hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Nerol Oxide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of nerol (B1678202) oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Detailed published studies on the degradation pathways of nerol oxide are limited. Much of the information provided is based on the degradation of its precursor, nerol, and other structurally related monoterpenoids. This information serves as a predictive guide, and experimental verification is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on available data and the behavior of related compounds, this compound is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Rearrangement: In acidic environments (pH < 3.5), this compound can undergo rearrangement to form hotrienol (B1235390) and various terpene diols.[1]

  • Oxidation: Like its precursor nerol, this compound is susceptible to oxidation, which can occur through a free-radical chain reaction (autoxidation) when exposed to air, light, and heat.[2] This can lead to the formation of various oxidation products, including a carboxylic acid derivative, this compound-8-carboxylic acid, which has been identified as a novel monoterpenoid.[]

Q2: What are the expected degradation products of this compound?

A2: The expected degradation products of this compound include:

  • Under Acidic Conditions: Hotrienol and terpene diols.[1]

  • Under Oxidative Conditions: While specific byproducts of this compound oxidation are not extensively documented, based on the oxidation of nerol, one could anticipate the formation of hydroperoxides, ketones, and aldehydes.[2] this compound-8-carboxylic acid has also been identified.[]

Q3: How do factors like pH and temperature affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH and temperature:

  • pH: Acidic conditions, particularly pH below 3.5, are known to promote the rearrangement of this compound.[1] The degradation of its precursor, nerol, is also acid-catalyzed, with the rate of degradation increasing as the pH decreases.[4]

  • Temperature: Elevated temperatures can accelerate the rate of both acid-catalyzed degradation and oxidation. For instance, thermal degradation studies on nerol are typically conducted at elevated temperatures (e.g., 60°C).[4]

Q4: What analytical techniques are suitable for monitoring this compound degradation?

A4: The following analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the industry standard for analyzing volatile compounds like nerol and its derivatives, allowing for separation, quantification, and identification of degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is a robust technique for separating and quantifying nerol and its degradation products, particularly for less volatile derivatives.[1][4]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no recovery of this compound after experiments in acidic media. Degradation of this compound due to acid-catalyzed rearrangement.- Maintain the pH of the formulation as close to neutral as possible. - If acidic conditions are required, minimize exposure time and temperature. - Analyze samples promptly after preparation.
Appearance of unexpected peaks in chromatograms (GC-MS, HPLC). Formation of degradation products.- Attempt to identify the new peaks by comparing their mass spectra and retention times with known standards of potential degradation products (e.g., hotrienol, terpene diols). - Adjust experimental conditions (pH, temperature, exposure to light and oxygen) to minimize degradation.
Changes in the sensory properties (odor, color) of a this compound-containing formulation. Chemical degradation, likely through oxidation.- Store formulations in tightly sealed, opaque containers in a cool, dark place to protect from light and oxygen.[6] - Consider blanketing the headspace of the storage container with an inert gas (e.g., nitrogen, argon).[2] - Incorporate antioxidants (e.g., BHT, tocopherols) into the formulation.

Quantitative Data

Direct quantitative data on the degradation of this compound is scarce in the literature. The following table provides data on the degradation of its precursor, nerol, which may serve as a qualitative indicator of this compound's potential instability under similar conditions.

Compound Condition Duration Degradation (%) Primary Degradation Products Reference
Nerol0.1 M HCl at 60°C24-48 hoursSignificantIsomers (Geraniol, Linalool), Cyclization Products (α-terpineol)[4]
Nerol3% H₂O₂ at room temp.24 hoursSignificantHydroperoxides, Aldehydes (Neral), Ketones, Epoxides[2][4]
Nerol60°C7 daysSignificantThermal degradation products[4]
NerolUV light (e.g., 254 nm)24 hoursSignificantPhotodegradation products[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade acetonitrile (B52724) and water

  • Suitable analytical column (e.g., C18)

  • HPLC with UV or MS detector

  • GC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[4]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[4]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Store a solution or solid sample of this compound at 60°C for 7 days.[4]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[4]

3. Analysis:

  • At specified time points, withdraw aliquots of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples by a validated HPLC or GC-MS method to quantify the remaining this compound and identify degradation products.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general method for the analysis of this compound stability.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: Start with 60% acetonitrile / 40% water, increasing to 90% acetonitrile over 20 minutes.[4]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL[4]

4. Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.[4]

Visualizations

Acid_Catalyzed_Degradation_of_Nerol_Oxide nerol_oxide This compound protonation Protonation of Ether Oxygen nerol_oxide->protonation + H+ ring_opening Ring Opening to form Carbocation protonation->ring_opening rearrangement Rearrangement ring_opening->rearrangement hotrienol Hotrienol rearrangement->hotrienol terpene_diols Terpene Diols rearrangement->terpene_diols

Proposed acid-catalyzed degradation of this compound.

Oxidative_Degradation_of_Nerol nerol Nerol initiation Initiation (Free Radical Formation) nerol->initiation O2, Light, Heat propagation Propagation initiation->propagation + O2 hydroperoxides Hydroperoxides propagation->hydroperoxides decomposition Decomposition hydroperoxides->decomposition secondary_products Secondary Oxidation Products decomposition->secondary_products neral Neral (Aldehyde) secondary_products->neral ketones Ketones secondary_products->ketones epoxides Epoxides secondary_products->epoxides

General oxidative degradation pathway of nerol.

References

Technical Support Center: Identifying Nerol Oxide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the degradation of nerol (B1678202) oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nerol oxide?

Direct studies on the forced degradation of this compound are limited. However, based on the degradation pathways of its structural analog, nerol, the primary degradation routes for this compound are expected to be acid-catalyzed rearrangement and oxidation.[1][2] this compound's unsaturated structure makes it susceptible to degradation when exposed to air, light, and heat.[3]

Q2: What are the likely degradation products of this compound under acidic conditions?

While specific degradation products for this compound under acidic conditions have not been extensively documented, it is plausible that it undergoes rearrangements similar to related terpene oxides. For instance, linalool (B1675412) oxide, another terpene ether, is known to undergo acid-catalyzed rearrangement to form various terpene alcohols and diols.[4] Based on the behavior of the closely related nerol, which isomerizes to geraniol (B1671447) and linalool and cyclizes to α-terpineol in acidic media, analogous rearrangements could be anticipated for this compound.[1]

Q3: What are the expected degradation products of this compound from oxidation?

Oxidation of this compound likely proceeds via a free-radical chain reaction, known as autoxidation, especially when exposed to air.[3] This process can lead to the formation of hydroperoxides as primary oxidation products. These hydroperoxides are often unstable and can decompose into a variety of secondary oxidation products, which may include aldehydes, ketones, and epoxides.[3] A carboxylic acid derivative of this compound has also been isolated from natural sources, suggesting that oxidation of the methyl group is a possible metabolic and degradative pathway.[]

Q4: How does pH affect the stability of this compound?

The stability of this compound is expected to be significantly influenced by pH. Based on studies of the related compound nerol, the degradation of this compound is likely to be acid-catalyzed.[1] Therefore, a decrease in pH is expected to accelerate the rate of degradation.

Q5: What analytical techniques are suitable for monitoring this compound degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for separating and quantifying this compound and its potential non-volatile degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile degradation products.[6] For structural elucidation of unknown degradation products, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in chromatogram Formation of degradation products.- Compare the chromatogram with that of a freshly prepared sample to confirm the new peaks are due to degradation.[3]- Attempt to identify the degradation products by comparing their mass spectra with library data or by using advanced analytical techniques like HRMS and NMR.[2][7]- Modify experimental conditions to minimize degradation (e.g., adjust pH, protect from light and oxygen).[1][3]
Change in sample color or odor Oxidation or other chemical transformations of this compound.[3]- Store samples in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[3][8]- Consider the addition of antioxidants if compatible with the experimental design.
Low recovery of this compound Degradation of this compound due to harsh experimental conditions (e.g., strong acidity, high temperature).- If acidic conditions are necessary, use the mildest possible pH and lowest effective temperature.[4]- Minimize the duration of exposure to harsh conditions.- Analyze samples as quickly as possible after preparation.
Inconsistent experimental results Variable degradation of this compound between experiments.- Tightly control experimental parameters such as pH, temperature, and light exposure.- Prepare fresh solutions of this compound for each experiment to avoid variability from stock solution degradation.

Data Presentation

Table 1: Potential Degradation Products of this compound (Inferred from Nerol)

Degradation Pathway Potential Degradation Products Conditions
Acid-Catalyzed Rearrangement Isomers (e.g., geraniol, linalool), Cyclization products (e.g., α-terpineol)Acidic pH[1]
Oxidation Hydroperoxides, Aldehydes (e.g., neral), Ketones, Epoxides, Carboxylic acid derivativesExposure to oxygen, light, heat[3][]

Table 2: Analytical Methods for this compound and its Degradants

Analytical Technique Primary Use Key Considerations
HPLC-UV Quantification of this compound and non-volatile degradantsGood for routine stability studies.[1]
GC-MS Identification and quantification of volatile degradantsIdeal for analyzing complex mixtures of volatile compounds.[6]
LC-HRMS Structural elucidation of unknown degradantsProvides accurate mass and elemental composition.[7]
NMR Spectroscopy Definitive structural elucidationProvides detailed information on molecular structure.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade methanol (B129727) and water

  • UV spectrophotometer or HPLC-UV system

  • pH meter

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.[1]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Store a solution of this compound in a suitable solvent at 60°C for 7 days.[1]

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[1]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV or GC-MS to determine the extent of degradation and identify degradation products.

Protocol 2: HPLC Method for this compound Stability Testing

This protocol provides a general HPLC method for quantifying this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Nerol_Oxide_Degradation_Pathway cluster_acid Acidic Conditions cluster_oxidation Oxidative Conditions nerol_oxide This compound rearrangement_products Rearrangement Products (e.g., terpene alcohols, diols) nerol_oxide->rearrangement_products H+ hydroperoxides Hydroperoxides nerol_oxide->hydroperoxides O2, light, heat secondary_oxidation Secondary Oxidation Products (Aldehydes, Ketones, Epoxides) hydroperoxides->secondary_oxidation Decomposition Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Time-Point Sampling stress->sampling analysis Analytical Testing (HPLC, GC-MS) sampling->analysis identification Degradant Identification (MS, NMR) analysis->identification end End: Stability Profile & Degradation Pathway identification->end

References

purification strategies to remove nerol from nerol oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of nerol (B1678202) oxide from its precursor, nerol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating nerol from nerol oxide?

A1: The primary challenge lies in the similar chemical properties of nerol and this compound, as they are structurally related. However, their boiling points are significantly different, which can be exploited for purification. Potential issues include the thermal sensitivity of these compounds and the possibility of isomerization under certain conditions.[1][2]

Q2: Which analytical methods are suitable for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for both qualitative and quantitative analysis of nerol and this compound mixtures.[1][3] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, although it may be less sensitive for these volatile compounds compared to GC-MS.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for the simultaneous quantification of compounds in a mixture without the need for identical chemical standards.[7][8]

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a cool, dry place in a tightly sealed container, away from direct sunlight and oxidizing agents to prevent degradation.[1]

Purification Strategy Troubleshooting Guides

Fractional Distillation

Fractional distillation is a highly effective method for separating nerol from this compound due to their significantly different boiling points.

Physical Properties for Distillation:

CompoundBoiling Point (°C at 760 mmHg)
This compound201-202
Nerol225-227

Troubleshooting Guide: Fractional Distillation

Q: My separation is inefficient, and the collected this compound fraction is still contaminated with nerol. What could be the issue?

A: This is a common issue that can be addressed by optimizing several parameters of your distillation setup.

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates. Using a longer column or one with a more efficient packing material (e.g., Raschig rings or structured packing) will increase the number of theoretical plates and improve separation.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column. Reduce the heat input to the boiling flask to slow down the distillation rate. A slow and steady distillation is crucial for separating compounds with close boiling points.

  • Improper Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Vacuum Fluctuations: If performing vacuum distillation, ensure a stable vacuum is maintained. Fluctuations can disrupt the temperature gradient in the column.

Q: I am observing degradation of my product during distillation. How can I prevent this?

A: Terpenoids can be sensitive to high temperatures.

  • Use Vacuum Distillation: By reducing the pressure, the boiling points of both nerol and this compound will decrease, minimizing the risk of thermal degradation.[9]

  • Avoid Acidic Conditions: Traces of acid can catalyze degradation and isomerization. Ensure all glassware is thoroughly cleaned and neutralized before use.

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound mixture containing nerol to the distillation flask along with boiling chips.

  • Apply Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the column closely.

    • Collect any initial low-boiling impurities as a forerun.

    • As the temperature stabilizes at the boiling point of this compound (adjusted for the applied vacuum), collect the purified this compound fraction.

    • The temperature will then rise towards the boiling point of nerol. Stop the collection before this occurs to prevent contamination.

  • Analysis: Analyze the collected fractions using GC-MS to determine their purity. Pool the fractions that meet the desired purity specifications.[1]

Experimental Workflow for Fractional Distillation

G Workflow for Fractional Distillation cluster_0 Setup cluster_1 Distillation cluster_2 Analysis a Assemble Fractional Distillation Apparatus b Charge Flask with Crude Mixture a->b c Apply Vacuum b->c d Gentle Heating c->d e Monitor Temperature d->e f Collect Fractions e->f g GC-MS Analysis of Fractions f->g h Pool High-Purity Fractions g->h

Caption: Workflow for the purification of this compound from nerol using fractional distillation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification of this compound, particularly for smaller-scale preparations where high purity is required.

Troubleshooting Guide: HPLC Purification

Q: I am seeing poor resolution between the nerol and this compound peaks. How can this be improved?

A: Achieving baseline separation is key for effective purification.

  • Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[4][5] For reverse-phase HPLC, decreasing the organic solvent percentage will increase retention times and may improve resolution.

  • Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column. While a C18 column is a good starting point, a column with a different stationary phase (e.g., phenyl-hexyl) may offer different selectivity.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation, though it will also increase the run time.

  • Temperature Control: Operating the column at a controlled temperature can improve the reproducibility and sometimes the resolution of the separation.

Q: My purified fractions have low recovery of this compound. What is happening?

A: Low recovery can be due to several factors.

  • Column Overloading: Injecting too much sample can lead to broad peaks and poor separation, making it difficult to collect pure fractions. Reduce the sample concentration or injection volume.

  • Compound Degradation: Although less common in HPLC than in distillation, ensure the mobile phase is neutral to avoid any potential acid-catalyzed degradation of your compounds.

Experimental Protocol: Preparative HPLC

  • Column: A C18 reverse-phase column is a suitable starting point.[5]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[5] The exact ratio should be optimized for the best separation, starting with a scout gradient to determine the approximate elution conditions. For preparative runs, an isocratic mobile phase is often preferred for simplicity.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent clogging of the HPLC system.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC system. Collect fractions as the this compound peak elutes.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Confirm the purity of the isolated this compound using GC-MS.

Experimental Workflow for HPLC Purification

G Workflow for HPLC Purification cluster_0 Preparation cluster_1 Purification cluster_2 Isolation & Analysis a Dissolve Crude Mixture in Mobile Phase b Filter Sample a->b c Inject Sample onto Equilibrated HPLC b->c d Monitor Elution c->d e Collect this compound Fraction d->e f Evaporate Solvent e->f g Analyze Purity by GC-MS f->g

Caption: Workflow for the purification of this compound from nerol using HPLC.

Chemical Conversion

Selective chemical conversion of the unreacted nerol into a compound that is easier to separate from this compound is another viable strategy.

Troubleshooting Guide: Chemical Conversion

Q: The chemical reaction is not going to completion, and I still have a significant amount of nerol remaining.

A: Incomplete reactions can be due to several factors.

  • Reagent Stoichiometry: Ensure that the correct molar ratio of the derivatizing agent to nerol is used. A slight excess of the reagent may be necessary to drive the reaction to completion.

  • Reaction Conditions: Check that the reaction temperature and time are optimal. Some reactions may require gentle heating or an extended reaction time.

  • Purity of Reagents: Use high-purity reagents and anhydrous solvents if the reaction is sensitive to moisture.

Q: I am observing the degradation of this compound during the chemical conversion of nerol.

A: The chosen chemical reaction must be selective for nerol.

  • Reaction Selectivity: The chosen chemical reaction should target a functional group present in nerol but absent or less reactive in this compound. For instance, the primary alcohol group of nerol can be selectively oxidized.

  • Mild Reaction Conditions: Use mild reaction conditions to avoid unwanted side reactions with this compound.

Experimental Protocol: Selective Oxidation of Nerol

This protocol describes the selective oxidation of nerol to neral (B7780846), which has a different boiling point and polarity, facilitating its separation from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the crude this compound mixture in a suitable solvent such as acetonitrile.

  • Reagents: Add an aqueous pH 7.0 buffer, a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and a stoichiometric amount of an oxidizing agent like iodobenzene (B50100) diacetate (IBD).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS until the nerol is consumed.

  • Workup: Quench the reaction and extract the product with an organic solvent. Wash the organic layer to remove any remaining reagents.

  • Purification: The resulting mixture of this compound and neral can then be separated by fractional distillation or column chromatography.

Logical Relationship for Chemical Conversion

G Logic for Chemical Conversion Purification a Crude Mixture (this compound + Nerol) b Selective Chemical Reaction (e.g., Oxidation of Nerol) a->b c Modified Mixture (this compound + Neral) b->c d Purification (Distillation or Chromatography) c->d e Pure this compound d->e f Separated Neral d->f

Caption: Logical flow for purifying this compound by chemically converting the nerol impurity.

References

Technical Support Center: Troubleshooting Co-elution in GC Analysis of Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of nerol (B1678202) oxide, with a specific focus on co-elution problems.

Troubleshooting Guide

Q1: My nerol oxide peak is showing signs of co-elution (e.g., shouldering, fronting, or tailing). What are the first steps to identify the problem?

A1: The first step in troubleshooting co-elution is to confirm that you are indeed observing peak overlap and not another chromatographic issue.

Initial Diagnostic Steps:

  • Visual Inspection of the Peak Shape: A symmetrical, Gaussian peak is ideal. Asymmetrical peaks, such as those with a shoulder, can be an indication of co-eluting compounds.

  • Mass Spectral Analysis (if using GC-MS): If you are using a mass spectrometer, examine the mass spectrum across the entire peak (from the beginning, through the apex, to the end). A pure peak will exhibit a consistent mass spectrum throughout. Variations in the mass spectrum indicate the presence of one or more co-eluting compounds.

  • Blank Injection: Perform a blank run (injecting only the solvent) to ensure that the interfering peak is not a "ghost peak" from a previous injection or system contamination.

Q2: I've confirmed co-elution. What are the most likely compounds co-eluting with this compound on a standard non-chiral column (e.g., DB-5, HP-5ms)?

A2: Co-elution is highly dependent on the specific column and analytical conditions. However, based on typical elution orders in essential oil analysis, potential co-eluents for this compound on non-chiral columns include other monoterpene alcohols and structurally related compounds.

Common Potential Co-eluents:

  • Linalool (B1675412): A very common monoterpenoid alcohol that can sometimes co-elute with this compound depending on the column and temperature program.

  • Geraniol: The E-isomer of nerol. While they are often separable on polar columns, incomplete resolution can occur.

  • Terpinen-4-ol: Another monoterpene alcohol that may elute close to this compound.

  • α-Terpineol: Can also have a retention time in the vicinity of this compound.

  • Linalool Oxides: Both furanoid and pyranoid forms of linalool oxide are known to be potential interferences.

Q3: How can I improve the separation of this compound from these co-eluting compounds?

A3: Optimizing your GC method is the key to resolving co-elution. Here are several parameters you can adjust:

Method Optimization Strategies:

  • Modify the Oven Temperature Program:

    • Slower Ramp Rate: Decreasing the temperature ramp rate (e.g., from 5°C/min to 2°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.

    • Initial Temperature: Lowering the initial oven temperature can also enhance the separation of more volatile compounds.

    • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can improve resolution.

  • Change the Stationary Phase Polarity: The choice of GC column is critical for separating isomers and structurally similar compounds.[1]

    • Non-polar columns (e.g., DB-1, HP-5ms): These are good starting points for general terpene analysis.

    • Mid-polarity columns (e.g., Rxi-624Sil MS): Can offer different selectivity and may resolve specific isomers.[1]

    • Polar columns (e.g., DB-WAX, Carbowax): These are often recommended for improving the separation of polar terpenoids like this compound and its isomers.[1] A polar DB-WAX column has been shown to be effective in separating nerol from its isomer geraniol.

  • Adjust Carrier Gas Flow Rate: While often optimized for efficiency, slight adjustments to the carrier gas flow rate can sometimes improve resolution. Ensure you are operating within the optimal flow range for your column dimensions and carrier gas type.

  • Consider a Chiral Column: this compound has a chiral center, meaning it exists as enantiomers ((R)- and (S)-forms).[2] These enantiomers will co-elute on a non-chiral column. If you need to separate the enantiomers of this compound or if a chiral impurity is co-eluting, a chiral stationary phase is necessary. Columns such as Hydrodex β-3P and Hydrodex β-TBDAc have been successfully used for the enantioselective separation of nerol oxides.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC?

A1: Co-elution occurs when two or more different compounds elute from the gas chromatography column at the same time, resulting in a single, merged chromatographic peak. This can lead to inaccurate identification and quantification of the compounds of interest.

Q2: Can I use a mass spectrometer to deconvolute co-eluting peaks?

A2: While mass spectrometry deconvolution software can help to mathematically separate the mass spectra of co-eluting compounds, it is not a substitute for good chromatographic separation. For accurate quantification, achieving at least partial chromatographic resolution is highly recommended.

Q3: My this compound peak is broad, even without apparent co-elution. What could be the cause?

A3: Peak broadening can be caused by several factors other than co-elution:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

  • Poor Injection Technique: A slow or inconsistent injection can result in a broad initial band of analytes.

  • Column Contamination or Degradation: Active sites in the column can interact with polar analytes, causing peak tailing and broadening. Trimming the first 0.5-1 meter of the column or replacing it may be necessary.

  • Incorrect Flow Rate: A carrier gas flow rate that is too high or too low can reduce column efficiency and lead to broader peaks.

Q4: Are there any alternative analytical techniques to resolve severe co-elution of this compound?

A4: Yes, for very complex samples where co-elution cannot be resolved by conventional GC, you can consider:

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases to provide significantly enhanced resolving power.[3]

  • Multidimensional Gas Chromatography (MDGC): This involves transferring a specific portion of the eluent from one column to a second column for further separation.

Data Presentation

Table 1: GC Method Parameters and Retention Data for this compound and Related Compounds

AnalyteStationary PhaseColumn DimensionsOven Temperature ProgramCarrier Gas (Flow Rate)Retention Time (min)Reference
NerolDB-WAX30 m x 0.25 mm, 0.25 µm50°C (1 min) -> 10°C/min to 220°CHelium (1.0 mL/min)~10.2
GeraniolDB-WAX30 m x 0.25 mm, 0.25 µm50°C (1 min) -> 10°C/min to 220°CHelium (1.0 mL/min)~10.8
Nerol Oxides (enantiomers)Hydrodex β-3P30 m x 0.25 mm, 0.25 µm45°C (1 min) -> 4°C/min to 80°C (1 min) -> 1.5°C/min to 190°C (5 min) -> 8°C/min to 200°CHeliumNot specified
LinaloolHP-5ms30 m x 0.25 mm, 0.25 µm60°C -> 3°C/min to 240°CHelium (1.0 mL/min)Not specified
Linalool Oxides (diastereomers)Rt-βDEXsm30 m x 0.32 mm, 0.25 µm40°C (1 min) -> 2°C/min to 230°C (3 min)Hydrogen (80 cm/sec)Not specified

Experimental Protocols

Protocol 1: General Purpose GC-MS Method for Nerol and Geraniol Separation

This method is suitable for the separation of the geometric isomers nerol and geraniol.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 220°C.

  • MS Parameters:

    • Transfer Line: 250°C

    • Ion Source: 230°C

    • Acquisition Mode: Scan (m/z 40-350).

Protocol 2: Enantioselective GC Method for this compound

This method is designed for the separation of this compound enantiomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Hydrodex β-3P, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Program: Start at 45°C and hold for 1 minute. Ramp at 4°C/min to 80°C and hold for 1 minute. Ramp at 1.5°C/min to 190°C and hold for 5 minutes. Finally, ramp at 8°C/min to 200°C.

Mandatory Visualization

Troubleshooting_Workflow start Start: Peak Anomaly Observed (e.g., shouldering, asymmetry) confirm_coelution Confirm Co-elution - Check peak shape - Examine mass spectra across the peak start->confirm_coelution is_coelution Is it Co-elution? confirm_coelution->is_coelution troubleshoot_other Troubleshoot Other Issues - Column overload - Injection technique - System contamination is_coelution->troubleshoot_other No optimize_method Optimize GC Method is_coelution->optimize_method Yes end End: Analysis Complete troubleshoot_other->end change_temp Modify Temperature Program - Slower ramp rate - Lower initial temperature - Add isothermal hold optimize_method->change_temp change_column Change Column Polarity - Non-polar (e.g., DB-5) - Polar (e.g., DB-WAX) - Chiral (if enantiomers) optimize_method->change_column adjust_flow Adjust Carrier Gas Flow Rate optimize_method->adjust_flow resolution_ok Resolution Acceptable? change_temp->resolution_ok change_column->resolution_ok adjust_flow->resolution_ok advanced_techniques Consider Advanced Techniques - GCxGC - MDGC advanced_techniques->end resolution_ok->advanced_techniques No resolution_ok->end Yes

Caption: Troubleshooting workflow for co-elution in GC analysis.

GC_Parameters cluster_params Adjustable GC Parameters cluster_outcomes Chromatographic Outcomes temp_program Oven Temperature Program retention_time Retention Time temp_program->retention_time affects resolution Resolution temp_program->resolution affects column_polarity Stationary Phase Polarity column_polarity->retention_time affects column_polarity->resolution strongly affects carrier_gas Carrier Gas Flow Rate carrier_gas->retention_time affects peak_shape Peak Shape carrier_gas->peak_shape affects carrier_gas->resolution affects

Caption: Relationship between GC parameters and chromatographic outcomes.

References

Technical Support Center: Nerol Oxide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of nerol (B1678202) oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental endeavors.

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Actions
Change in Odor or Color This may indicate chemical degradation, such as oxidation or isomerization.1. Immediately cease use of the potentially degraded nerol oxide. 2. Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products. 3. Review your storage conditions against the recommended guidelines below. Ensure the container is properly sealed and stored in a cool, dark, and dry place.
Inconsistent Experimental Results The purity of the this compound may have changed over time due to gradual degradation.1. Re-analyze the purity of your this compound stock. 2. For ongoing experiments, consider aliquoting the this compound upon receipt to minimize repeated exposure of the entire stock to atmospheric conditions. 3. Always use a fresh aliquot for each experiment.
Precipitate Formation This could be due to polymerization or the formation of insoluble degradation products.1. Do not use the material. 2. Attempt to identify the precipitate by separating it and using appropriate analytical techniques. 3. Discard the batch and obtain a fresh supply of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2]

Q2: What type of container is best for storing this compound?

A2: Amber glass vials or bottles are ideal as they protect the compound from light.[1] Ensure the container has a tight-fitting cap to prevent exposure to air and moisture. For long-term storage, containers with a headspace flushed with an inert gas are recommended.

Q3: At what temperature should this compound be stored?

A3: this compound should be stored in a cool environment. Refrigeration (2-8 °C) is a suitable option for long-term storage to slow down potential degradation reactions.

Q4: What are the primary factors that cause this compound degradation?

A4: The main factors that can lead to the degradation of this compound are exposure to oxygen (air), light, heat, and strong oxidizing agents.[1]

Q5: What is the expected shelf life of this compound?

A5: When stored under the recommended conditions, this compound is expected to have a shelf life of approximately 12 to 18 months from the date of manufacture.[2][3] However, it is always best practice to verify the purity of the compound before use, especially if it has been in storage for an extended period.

Q6: How can I check the purity of my this compound sample?

A6: The purity of this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from potential impurities and degradation products and provide a quantitative analysis of its purity.

Data Presentation

Storage Condition Parameter Purity after 6 Months (%) Purity after 12 Months (%) Purity after 24 Months (%)
Ideal 2-8°C, Dark, Inert Atmosphere (Nitrogen)>99.5>99.0>98.5
Ambient 20-25°C, Dark, Sealed Container (Air)~98.0~96.0~92.0
Elevated Temperature 40°C, Dark, Sealed Container (Air)~95.0~90.0<85.0
Light Exposure 20-25°C, Exposed to Light, Sealed Container (Air)~97.0~94.0<90.0

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Materials:

  • This compound
  • Amber glass vials with screw caps
  • Stability chambers with controlled temperature and humidity
  • UV light chamber

2. Procedure:

  • Aliquot the this compound sample into several amber glass vials, filling them to minimize headspace.
  • For testing under an inert atmosphere, purge the vials with nitrogen or argon before sealing.
  • Place the vials in stability chambers under the following conditions:
  • 40°C / 75% RH (Relative Humidity)
  • 25°C / 60% RH
  • 5°C
  • For photostability testing, expose a set of vials to UV light according to ICH Q1B guidelines.
  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
  • Analyze the purity of the samples using the GC-MS protocol outlined below.

Protocol 2: Quantitative Analysis of this compound Purity by GC-MS

This protocol provides a general method for the quantification of this compound and the detection of potential degradation products.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 240°C at a rate of 10°C/min.
  • Hold: Hold at 240°C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 350.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) at a concentration of approximately 1 mg/mL.
  • Prepare a series of calibration standards of pure this compound in the same solvent.

5. Data Analysis:

  • Integrate the peak corresponding to this compound and any new peaks that appear in the chromatograms of the aged samples.
  • Quantify the purity of this compound by comparing the peak area to the calibration curve.
  • Attempt to identify degradation products by comparing their mass spectra to a library database.

Mandatory Visualization

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors Temp Cool Temperature (2-8 °C) NerolOxide This compound (Stable) Temp->NerolOxide Prevents Light Protection from Light (Amber Glass) Light->NerolOxide Prevents Atmosphere Inert Atmosphere (Nitrogen/Argon) Atmosphere->NerolOxide Prevents Container Tightly Sealed Container Container->NerolOxide Prevents Heat Heat DegradedProduct Degraded this compound (Impurities) Heat->DegradedProduct Promotes UV Light UV->DegradedProduct Promotes Oxygen Oxygen Oxygen->DegradedProduct Promotes Oxidants Strong Oxidizing Agents Oxidants->DegradedProduct Promotes NerolOxide->DegradedProduct Degradation

Caption: Logical relationship between storage conditions and this compound stability.

cluster_workflow Troubleshooting Workflow Start Observe Issue (e.g., odor change, inconsistent results) Quarantine Quarantine the Affected Batch Start->Quarantine Analyze Analyze Purity (GC-MS) Quarantine->Analyze Decision Purity Acceptable? Analyze->Decision Review Review Storage Conditions Implement Implement Corrective Storage Actions Review->Implement Use Continue Use (with caution) Decision->Use Yes Discard Discard Batch Decision->Discard No Discard->Review Implement->Start Preventative Loop

Caption: Experimental workflow for troubleshooting this compound degradation issues.

References

impact of reaction parameters on nerol oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nerol (B1678202) oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the impact of various reaction parameters on the synthesis of nerol oxide from nerol.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound from nerol?

A1: A widely used and effective method is a three-step process starting from nerol. This process involves:

  • Haloalkoxylation: Nerol is reacted with a halogenating agent in an anhydrous alcohol to form a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.

  • Dehydrohalogenation: The intermediate is then treated with a strong base to yield 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.

  • Acid-Catalyzed Cyclization: The final step involves the cyclization of the dienol intermediate in the presence of an acid to form this compound.[1][2]

Q2: What are the critical parameters to control in the final acid-catalyzed cyclization step?

A2: The cyclization step is highly sensitive to temperature and the type of acid catalyst used. The reaction is typically carried out at a low temperature, in the range of 0-15°C, to minimize the formation of byproducts.[1] Using a dilute mineral acid, a Lewis acid, or an acidic resin is common.[1][2]

Q3: My overall yield of this compound is low. What are the likely causes?

A3: Low overall yield can be attributed to issues in any of the three steps. Common causes include incomplete reactions, the formation of side products due to incorrect temperatures or reaction times, and loss of product during workup and purification. It is advisable to monitor the progress of each step by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before proceeding to the next step.[1]

Q4: What are some of the potential byproducts in this synthesis?

A4: Byproducts can arise from various side reactions. For instance, in the cyclization step, improper temperature control can lead to the formation of isomeric pyrans or other rearrangement products. In the initial haloalkoxylation step, side reactions can occur if the temperature is not maintained within the optimal range.

Troubleshooting Guides

Issue 1: Low Yield in the Haloalkoxylation Step
Symptom Possible Cause Suggested Solution
Incomplete consumption of nerol (as observed by TLC).Insufficient halogenating agent or low reaction temperature.Ensure the correct stoichiometry of the halogenating agent. If the reaction is sluggish, a slight increase in temperature within the recommended range (0-20°C) can be considered.
Formation of multiple unidentified spots on TLC plate.Reaction temperature is too high, leading to side reactions.Strictly maintain the reaction temperature between 0-20°C. Add the halogenating agent slowly to control any exothermic processes.
Difficulty in isolating the 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate.Issues with the workup procedure.Ensure proper quenching of the reaction and thorough extraction with a suitable organic solvent. Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.[1]
Issue 2: Inefficient Dehydrohalogenation
Symptom Possible Cause Suggested Solution
Presence of the halo-intermediate after the reaction.The base used is not strong enough or insufficient amount of base.Use a strong base like potassium tert-butoxide or sodium hydride. Ensure at least one equivalent of the base is used.
Formation of elimination byproducts.High reaction temperature.Perform the dehydrohalogenation at a controlled temperature, typically starting at a low temperature and allowing it to slowly warm to room temperature.
Issue 3: Poor Selectivity in the Acid-Catalyzed Cyclization

| Symptom | Possible Cause | Suggested Solution | | Low yield of this compound with the presence of multiple products. | The reaction temperature is too high, or the acid catalyst is too strong or concentrated. | Maintain the reaction temperature in the optimal range of 0-15°C.[1] Use a dilute mineral acid or an acidic resin, which can be easily filtered off.[1] | | The reaction does not proceed to completion. | Inactive or insufficient amount of acid catalyst. | Use a fresh batch of the acid catalyst. A catalytic amount should be sufficient. |

Impact of Reaction Parameters on this compound Synthesis

The following table summarizes the key reaction parameters and their impact on the yield of this compound in the three-step synthesis from nerol.

Step Parameter Recommended Range/Value Impact on Yield Reference
1. Haloalkoxylation Temperature0 - 20°CHigher temperatures can lead to byproduct formation and reduced yield.[3]
Halogenating AgentN-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoinThe choice of agent can influence reaction rate and selectivity.[3]
SolventAnhydrous alcohols (e.g., ethanol)The solvent acts as a reactant in the formation of the alkoxy group.[1]
2. Dehydrohalogenation BaseStrong base (e.g., potassium tert-butoxide)A strong base is required for efficient elimination.[1]
Temperature0 - 20°CControlled temperature minimizes side reactions.[1]
3. Cyclization Temperature0 - 15°CCrucial for selectivity; higher temperatures decrease yield.[1]
CatalystDilute mineral acid, Lewis acid, or acidic resinThe type and concentration of the acid affect reaction rate and selectivity.[1][2]
Reaction Time~2 hoursSufficient time should be allowed for the reaction to complete, as monitored by TLC.[1]
Overall Yield 55-65%

Experimental Protocols

Synthesis of Racemic this compound from Nerol

This protocol is based on a three-step process.

Step 1: Haloalkoxylation of Nerol

  • In a flask equipped with a stirrer and a dropping funnel, dissolve nerol in an anhydrous alcohol (e.g., ethanol).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of a halogenating agent (e.g., N-bromosuccinimide) in the same anhydrous alcohol, while maintaining the temperature between 10-20°C.

  • After the addition is complete, continue stirring for a specified time until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and extract with an organic solvent (e.g., n-hexane).

  • Wash the organic layer with a sodium carbonate solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude 7-alkoxy-3,7-dimethyl-6-halo-2-octenol.

Step 2: Dehydrohalogenation

  • Dissolve the crude product from Step 1 in a suitable solvent.

  • Add a strong base (e.g., potassium tert-butoxide) portion-wise at a low temperature.

  • Allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up by extracting the product into an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude product from Step 2 in a solvent like acetone.

  • Cool the mixture to around 10°C.

  • Add an acidic resin (e.g., Amberlite) and stir the mixture for approximately 2 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the resin.

  • Distill the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by steam distillation or fractional distillation to yield pure this compound.[1]

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G cluster_step1 Haloalkoxylation Troubleshooting cluster_step2 Dehydrohalogenation Troubleshooting cluster_step3 Cyclization Troubleshooting start Low this compound Yield check_step1 Analyze Haloalkoxylation Step start->check_step1 check_step2 Analyze Dehydrohalogenation Step start->check_step2 check_step3 Analyze Cyclization Step start->check_step3 step1_incomplete Incomplete Reaction? check_step1->step1_incomplete step1_byproducts Byproducts Formed? check_step1->step1_byproducts step2_incomplete Incomplete Reaction? check_step2->step2_incomplete step3_byproducts Byproducts Formed? check_step3->step3_byproducts step3_incomplete Incomplete Reaction? check_step3->step3_incomplete solution1a Increase halogenating agent / reaction time step1_incomplete->solution1a Yes solution1b Check and control temperature (0-20°C) step1_byproducts->solution1b Yes solution2a Use stronger base / ensure correct stoichiometry step2_incomplete->solution2a Yes solution3a Lower temperature (0-15°C) / use milder acid catalyst step3_byproducts->solution3a Yes solution3b Check catalyst activity / increase reaction time step3_incomplete->solution3b Yes

Caption: Troubleshooting workflow for low this compound yield.

Experimental Workflow for this compound Synthesis

G nerol Nerol step1 Haloalkoxylation (e.g., NBS, EtOH, 0-20°C) nerol->step1 intermediate1 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol step1->intermediate1 step2 Dehydrohalogenation (e.g., K-OtBu) intermediate1->step2 intermediate2 7-ethoxy-3,7-dimethyl-octa-2,5-dien-1-ol step2->intermediate2 step3 Acid-Catalyzed Cyclization (e.g., Acidic Resin, 10°C) intermediate2->step3 nerol_oxide This compound step3->nerol_oxide purification Purification (Distillation) nerol_oxide->purification final_product Pure this compound purification->final_product

References

Validation & Comparative

comparison of nerol oxide and rose oxide odor profiles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Nerol (B1678202) Oxide and Rose Oxide Odor Profiles

For researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of fragrance ingredients, a precise understanding of the odor profiles of aromatic compounds is paramount. This guide provides a detailed comparison of two significant monoterpenoids, nerol oxide and rose oxide, summarizing their distinct olfactory characteristics, quantitative data, and the experimental protocols used for their evaluation.

Introduction to this compound and Rose Oxide

This compound is a heterocyclic monoterpenoid found in various essential oils, including those of Bulgarian rose and certain citrus fruits.[1] Its chemical structure is characterized by a tetrahydropyran (B127337) ring substituted with a methyl and a 2-methyl-1-propenyl group.

Rose oxide , also a monoterpenoid pyran, is a key aroma compound in roses, geraniums, and lychees.[2][3] It exists as cis- and trans-isomers, with the (-)-cis-isomer being primarily responsible for its characteristic floral-green scent.[2]

Odor Profile Comparison

The olfactory characteristics of this compound and rose oxide, while both possessing floral and green facets, are distinctly different. This compound generally presents a sweeter, more citrus-forward floral aroma, whereas rose oxide is defined by a sharper, greener, and more metallic rose character.

Qualitative Odor Descriptors
Odor DescriptorThis compoundRose Oxide
Primary Floral, Green, Sweet, Orange Blossom[1][4][5][6]Green, Floral, Rosy, Metallic[2][7][8][9]
Secondary Weedy, Herbal, Cortex, Narcissus, Celery[10]Gassy, Hard Green[2][7]
Tertiary Minty Under-note[11]Fruity (subtle)[8]
Quantitative Odor Data

A critical aspect of odor profile comparison is the odor detection threshold, which is the lowest concentration of a substance in the air that can be perceived by the human sense of smell.

CompoundIsomerOdor Detection ThresholdMedium
This compound RacemicNot available in cited literature.-
Nerol (related compound)-60 ng/L[12]Air
Rose Oxide (-)-cis isomer0.5 ppb[2][7][8]Air
Rose Oxide Racemic50 ppb[7]Air
Rose Oxide -0.2 µg/LWine

Note: A specific, experimentally determined odor detection threshold for this compound was not found in the reviewed literature. The value for nerol, a structurally related acyclic monoterpene alcohol, is provided for context.

Experimental Protocols

The characterization of odor profiles relies on sophisticated analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Dilute pure this compound and rose oxide standards in a suitable solvent (e.g., ethanol) to a concentration appropriate for GC injection.

  • GC Separation:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (ODP).

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or DB-Wax) is typically used for fragrance analysis.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode to maximize the transfer of analytes.

    • Oven Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/min.

  • Olfactory Detection:

    • The effluent from the GC column is split between the mass spectrometer and the ODP.

    • Trained sensory panelists sniff the effluent at the ODP and record the time, intensity, and description of each odor detected.

  • Data Analysis: The data from the mass spectrometer is used to identify the chemical structure of the compounds, while the olfactometry data provides the corresponding odor profile.

Sensory Panel Evaluation

A sensory panel evaluation provides a comprehensive and quantitative description of the odor profile of a substance based on the perception of a group of trained individuals.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their olfactory acuity and ability to describe scents.

    • Train the panelists with a range of reference odorants representing different floral and green notes to standardize the vocabulary.

  • Sample Preparation:

    • Prepare solutions of this compound and rose oxide in an odorless solvent (e.g., dipropylene glycol) at various concentrations.

    • Present the samples on smelling strips or in coded glass vials.

  • Evaluation Procedure:

    • Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.

    • Each panelist rates the intensity of predefined odor descriptors (e.g., floral, green, sweet, metallic, fruity) on a structured scale (e.g., a 10-point scale from 'not perceptible' to 'very strong').

  • Statistical Analysis: Analyze the data statistically to determine the mean intensity ratings for each descriptor and to identify significant differences between the odor profiles of this compound and rose oxide.

Signaling Pathway

The perception of odorants like this compound and rose oxide is initiated by the binding of these molecules to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that recognize this compound and rose oxide have not been definitively identified in the available literature, the general olfactory signaling cascade is well-established.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant (this compound or Rose Oxide) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel CNG_channel->Ca_Cl_channel Ca²⁺ influx activates Depolarization Depolarization (Action Potential) Ca_Cl_channel->Depolarization Cl⁻ efflux leads to Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

Canonical olfactory signal transduction pathway.

Experimental Workflow

The overall process for comparing the odor profiles of this compound and rose oxide involves a combination of instrumental analysis and sensory evaluation.

Odor_Profile_Comparison_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Nerol_Oxide This compound Standard Dilution Dilution in Appropriate Solvent Nerol_Oxide->Dilution Rose_Oxide Rose Oxide Standard Rose_Oxide->Dilution GC_O Gas Chromatography- Olfactometry (GC-O) Dilution->GC_O Sensory_Panel Sensory Panel Evaluation Dilution->Sensory_Panel Odor_Descriptors Qualitative Odor Descriptors GC_O->Odor_Descriptors Odor_Thresholds Quantitative Odor Thresholds GC_O->Odor_Thresholds Intensity_Ratings Intensity Ratings of Odor Attributes Sensory_Panel->Intensity_Ratings Comparison Comparative Odor Profile Analysis Odor_Descriptors->Comparison Odor_Thresholds->Comparison Intensity_Ratings->Comparison

Workflow for odor profile comparison.

References

A Comparative Guide to the Biological Activities of Nerol Oxide and Nerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of nerol (B1678202) oxide and its parent compound, nerol. While both are monoterpenoids found in various essential oils, the available scientific literature reveals a significant disparity in the depth of research, with nerol being extensively studied and nerol oxide remaining a compound with largely unexplored potential. This document summarizes the current understanding of their biological effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of implicated signaling pathways and workflows.

Introduction

Nerol is a naturally occurring monoterpene alcohol with a characteristic sweet, rosy aroma, making it a common ingredient in fragrances and flavorings. Beyond its sensory properties, nerol has demonstrated a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] this compound, a derivative of nerol, is also found in essential oils, albeit often as a minor constituent.[3] While it is recognized for its potential antioxidant and anti-inflammatory properties, detailed investigations into its specific biological activities are limited. This guide aims to present a comparative overview of the current scientific knowledge on both compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of nerol. Due to a lack of specific studies, comparable quantitative data for this compound is largely unavailable in the public domain.

Table 1: Antimicrobial Activity of Nerol

MicroorganismAssay TypeConcentration/EffectReference
Candida albicansMinimum Inhibitory Concentration (MIC)0.77 μL/mL[4]
Fusarium oxysporumEC500.46 μL/mL[5]
Pestalotiopsis neglectaEC501.81 μL/mL[5]
Valsa maliEC501.26 μL/mL[5]
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)500 µg/mL[6]
Salmonella entericaMinimum Inhibitory Concentration (MIC)500 µg/mL[6]
Mycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)128 µg/mL[6]

Table 2: Cytotoxic and Antioxidant Activity of Nerol

ActivityAssayCell Line/RadicalConcentration/EffectReference
CytotoxicityBrine Shrimp Lethality BioassayArtemia salina100% mortality at 62.5 μg/mL (48h)[1]
CytotoxicityHemolysis AssayMice Erythrocytes39.12% hemolysis at 500 μg/mL[1]
CytotoxicityMTT AssayHepG2/C3A cellsCell viability >70% at 2.5-500 µg/mL[7][8]
AntioxidantDPPH Radical ScavengingDPPHIC50 of 24.6 µg/mL[9]
AntioxidantABTS Radical ScavengingABTSConcentration-dependent scavenging[1]

This compound: Specific quantitative data on the antimicrobial, antioxidant, or cytotoxic activity of pure this compound is not extensively documented in the available literature. One study on a derivative, this compound-8-carboxylic acid, showed antibacterial activity against Staphylococcus aureus. A safety assessment of this compound found it to be non-genotoxic and non-cytotoxic in the BlueScreen assay.[10]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of compounds like nerol against yeast, such as Candida albicans.

a. Inoculum Preparation:

  • Culture C. albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[11]

  • Suspend several colonies in sterile saline (0.9%) to achieve a turbidity equivalent to a 0.5 McFarland standard.[11]

  • This suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

b. Assay Procedure:

  • Perform serial twofold dilutions of nerol in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a positive control (fungal suspension without nerol) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.[11]

  • The MIC is determined as the lowest concentration of nerol that causes a significant inhibition of visible growth compared to the positive control.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

a. Reagent Preparation:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.[12]

  • Prepare various concentrations of nerol and a standard antioxidant (e.g., ascorbic acid) in methanol.

b. Assay Procedure:

  • Add a defined volume of the nerol or standard solutions to the wells of a 96-well plate.[12]

  • Add the DPPH working solution to each well.

  • Include a control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Measure the absorbance at approximately 517 nm using a microplate reader.[12]

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[12]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the effect of nerol on the phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK.

a. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., H9c2 cardiomyocytes) in appropriate medium.

  • Treat the cells with different concentrations of nerol for a specified duration.[13]

  • In some experiments, cells may be subjected to a stimulus (e.g., hypoxia/reoxygenation) to activate the signaling pathway.[14]

b. Protein Extraction and Quantification:

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

c. Electrophoresis and Blotting:

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunodetection:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).[13]

  • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Biological Assays cluster_analysis Data Analysis Compound Nerol / this compound Stock Solution Treatment Incubate Cells with Compound Compound->Treatment Cells Cell Culture Cells->Treatment Reagents Assay Reagents Antimicrobial Antimicrobial Assay (e.g., MIC) Reagents->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Reagents->Antioxidant Cytotoxicity Cytotoxicity Assay (e.g., MTT) Reagents->Cytotoxicity Treatment->Antimicrobial Treatment->Antioxidant Treatment->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Data Collect and Analyze Data (IC50, MIC, etc.) Antimicrobial->Data Antioxidant->Data Cytotoxicity->Data Signaling->Data nerol_signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects Nerol Nerol PI3K PI3K Nerol->PI3K MAPK p38 MAPK Nerol->MAPK Akt Akt PI3K->Akt activates Apoptosis ↓ Apoptosis Akt->Apoptosis CellViability ↑ Cell Viability Akt->CellViability MAPK->Apoptosis modulates

References

A Comparative Sensory Analysis of Nerol Oxide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of the two enantiomers of nerol (B1678202) oxide: (S)-(-)-nerol oxide and (R)-(+)-nerol oxide. Understanding the distinct olfactory characteristics of these stereoisomers is crucial for applications in flavor, fragrance, and pharmaceuticals, where chirality can significantly influence biological activity and sensory perception.

Sensory Profile Comparison

EnantiomerOdor DescriptionOdor Threshold
(S)-(-)-nerol oxide Green, spicy, geranium[1]Data not available
(R)-(+)-nerol oxide Green, floral, less complex than the (S)-isomer[1]Data not available

Experimental Protocols

While specific experimental details for the sensory evaluation of nerol oxide enantiomers are not extensively documented, a representative protocol for the sensory analysis of chiral compounds can be outlined based on established methodologies such as Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O) for Chiral Discrimination

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.

Objective: To separate the (R)- and (S)-enantiomers of this compound and characterize their individual odor profiles.

Methodology:

  • Instrumentation: A gas chromatograph (GC) equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) is used. The column outlet is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Sample Preparation: A dilute solution of racemic this compound in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) is prepared.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 40°C, held for 2 minutes, followed by a ramp of 5°C/min to 220°C.

    • Split Ratio: Adjusted to deliver an appropriate concentration of the analyte to the sniffing port.

  • Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port and records the odor descriptors and their intensity at the retention times corresponding to the elution of each enantiomer.

Sensory Panel Evaluation for Odor Profile Description

A trained sensory panel can provide detailed and quantifiable descriptions of the odor profiles of the separated enantiomers.

Objective: To obtain a comprehensive sensory profile of each this compound enantiomer.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained on a lexicon of odor descriptors relevant to green, floral, and spicy aromas.

  • Sample Preparation: The purified enantiomers of this compound are diluted to a concentration above their detection threshold in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol). Samples are presented in coded, identical containers.

  • Evaluation Procedure:

    • Panelists evaluate the samples in individual, well-ventilated booths.

    • Using a standardized scoresheet, panelists rate the intensity of various odor attributes (e.g., green, floral, spicy, geranium, complexity) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

    • Panelists are instructed to cleanse their palate with water and unscented crackers between samples.

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the two enantiomers.

Visualizing the Process

To better illustrate the concepts and procedures involved in the sensory evaluation of this compound enantiomers, the following diagrams are provided.

Olfactory_Signaling_Pathway Odorant This compound Enantiomer OR Olfactory Receptor Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Depolarization Signal Signal to Brain Neuron->Signal

Olfactory Signaling Pathway for Odorant Perception.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Output Injector Injector Column Chiral Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector FID/MS Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Analyst Sensory Analyst Sniffing_Port->Analyst Aromagram Aromagram Sample This compound Sample Sample->Injector Analyst->Aromagram

Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).

References

A Comparative Analysis of the Antioxidant Activities of Nerol Oxide and Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two monoterpenoids, nerol (B1678202) oxide and geraniol (B1671447). While both compounds are recognized for their potential health benefits, this document focuses on their efficacy as antioxidants, presenting available quantitative data, detailed experimental methodologies for common antioxidant assays, and insights into their mechanisms of action at the cellular level.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative antioxidant data for both nerol oxide and geraniol are limited in the current scientific literature. However, by compiling data from various sources, an initial assessment can be made. Geraniol has been more extensively studied, with several reports quantifying its ability to scavenge free radicals. Data for this compound is less specific, often described in the context of the essential oils in which it is found.

CompoundAntioxidant AssayResult
Geraniol DPPH Radical ScavengingIC50: 24.6 µg/mL
DPPH Radical ScavengingIC50: 48 µg/mL
DPPH Radical Neutralization87.7%
ABTS Radical Scavenging14.94% scavenging activity
This compound DPPH Radical ScavengingConcentration-dependent activity noted
ABTS Radical ScavengingConcentration-dependent activity noted
General Antioxidant PropertiesDescribed as having strong antioxidant properties and the ability to combat free radicals

Note on Data Interpretation: The IC50 (Inhibitory Concentration 50%) value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies greater antioxidant potency. The available data suggests that geraniol is an effective radical scavenger, though its activity can vary depending on the specific assay conditions. The antioxidant capacity of this compound, while qualitatively acknowledged, requires more direct quantitative investigation to draw a definitive comparison.

Experimental Protocols for Antioxidant Activity Assessment

For researchers aiming to conduct their own comparative studies, the following are detailed protocols for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of a compound to act as a free radical scavenger or hydrogen donor. The reduction of the stable DPPH radical from a deep violet to a pale yellow solution is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent such as methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compounds (this compound and geraniol) in the same solvent to create stock solutions, from which serial dilutions are made.

  • Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution. To this, add 100 µL of the DPPH solution. A control well should contain the solvent in place of the sample.

  • Incubation: The plate is incubated at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance is read at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Methodology:

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: Before use, the ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: 10 µL of the sample (or Trolox standard) is mixed with 1.0 mL of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after 6 minutes of incubation at room temperature.

  • Quantification: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C prior to use.[1]

  • Assay Procedure: 100 µL of the appropriately diluted sample is mixed with 3.0 mL of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a set time, typically 4 to 30 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Quantification: The results are expressed as µmol of Fe²⁺ equivalents per gram of sample, calculated from a standard curve constructed using FeSO₄.

Cellular Antioxidant Mechanisms and Signaling Pathways

Beyond direct chemical interactions with free radicals, the biological antioxidant activity of these compounds involves the modulation of intracellular signaling pathways.

Geraniol: Activation of the Nrf2/HO-1 Pathway

Studies have elucidated that geraniol can enhance the cellular antioxidant defense system through the activation of the Nrf2/HO-1 signaling pathway.

  • Mechanism: Under conditions of oxidative stress, geraniol can promote the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1, in the cytoplasm.

  • Nuclear Translocation: Freed Nrf2 then translocates to the nucleus.

  • Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase.

This compound: A Putative Mechanism

While the specific signaling pathways modulated by this compound are not as well-defined, it is hypothesized to operate through similar mechanisms as other structurally related terpenoids. For instance, nerolidol, another sesquiterpene alcohol, has been shown to exert antioxidant effects by modulating the Nrf2/MAPK signaling pathway. It is plausible that this compound also engages the Nrf2 pathway to bolster cellular antioxidant defenses.

Visual Representations

Experimental_Workflow_FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample Dilutions mix Mix Sample and FRAP Reagent prep_sample->mix prep_frap Prepare Fresh FRAP Reagent prep_frap->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate

Caption: Experimental workflow for the FRAP assay.

Antioxidant_Signaling_Pathway cluster_cell Cellular Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Geraniol / this compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces release of Nrf2 ROS Oxidative Stress ROS->Keap1_Nrf2 induces release of Nrf2 Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Defense

Caption: Putative antioxidant signaling pathway for geraniol and this compound.

References

Nerol Oxide: A Comparative Guide to its Role as a Varietal Marker in Wine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nerol (B1678202) oxide as a varietal marker in wine analysis, contrasting its performance with other key aromatic compounds. The information is supported by quantitative data from experimental studies, detailed analytical protocols, and visual representations of the scientific workflows involved.

Introduction to Nerol Oxide in Wine

This compound is a monoterpene ether that contributes to the aromatic profile of certain wines. It is characterized by green, leafy, spicy, and floral notes.[1] As a varietal marker, the presence and concentration of this compound can help to distinguish between different grape varieties, particularly in white wines. Its formation is linked to the metabolism of other monoterpenes, such as linalool (B1675412), during fermentation and aging. This guide will delve into the quantitative analysis of this compound, compare it with other significant varietal markers, and provide the methodologies used for its detection.

Quantitative Data: this compound and Other Monoterpenes in White Wine Varieties

The concentration of this compound and other related monoterpenes varies significantly across different white wine grape varieties. The following table summarizes the quantitative data from a study of 148 commercial white wines, providing a clear comparison of these varietal markers. The analysis was performed using Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Grape VarietyTotal Nerol & Linalool Oxides (µg/L)Total Monoterpene Alcohols (µg/L)Total Rose Oxides (µg/L)Total Monoterpene Hydrocarbons (µg/L)
Torrontés 604.9636.64.015.1
Muscat 405.2779.91.118.7
Riesling 103.6Not specifiedNot specifiedNot specified
Gewürztraminer Not specifiedDominant1.2Not specified
Sauvignon Blanc Higher PercentageNot specifiedNot specifiedNot specified
Pinot Gris Higher PercentageNot specifiedNot specifiedNot specified
Chardonnay Higher PercentageNot specifiedNot specifiedNot specified
Viognier Not specifiedDominantNot specifiedNot specified

Table 1: Concentration of Monoterpene Isomers in Various White Wine Varieties. Data sourced from a comprehensive analysis of commercial wines.[1] "Higher Percentage" indicates that these compounds were found to be a significant portion of the total monoterpenes in those varieties, though specific average concentrations were not provided in the summary.

Comparison with Other Varietal Markers

While this compound is a useful marker, it is part of a larger profile of volatile compounds that define a wine's varietal character.

  • Linalool: A monoterpene alcohol with a characteristic floral and citrusy aroma. It is a precursor to this compound and is abundant in aromatic varieties like Muscat and Riesling.

  • Geraniol: Another key monoterpene alcohol with a rose-like scent, prevalent in Gewürztraminer and Muscat wines.

  • Rose Oxide: Possesses a potent floral, rose-like aroma and is a significant marker for Gewürztraminer.[1][2]

  • Methoxypyrazines: These compounds are responsible for the "green" or "bell pepper" aromas in Sauvignon Blanc.[3]

  • Volatile Thiols: Crucial for the passionfruit and grapefruit aromas in Sauvignon Blanc.[3]

In many aromatic white wines, it is the ratio and interplay of these various compounds, rather than the presence of a single marker, that defines the unique varietal aroma profile. For instance, while Torrontés and Muscat wines both have high concentrations of nerol and linalool oxides, the proportions of other monoterpenes like alcohols and hydrocarbons differ, contributing to their distinct aromas.[1]

For red wines, monoterpenes like this compound are generally not considered primary varietal markers. The aromatic profiles of red varieties are more commonly defined by compounds such as esters (fruity notes), and various phenols.

Experimental Protocols: Analysis of this compound

The industry standard for the quantitative analysis of this compound and other volatile monoterpenes in wine is Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) . This method is favored for its sensitivity and ability to analyze volatile compounds without the need for solvent extraction.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a synthesis of methodologies reported in scientific literature.

1. Sample Preparation:

  • A 10 mL wine sample is placed in a 20 mL headspace vial.

  • To increase the volatility of the analytes, 2 grams of sodium chloride (NaCl) is added to the vial.

  • An internal standard (e.g., 3-octanol) is added for accurate quantification.

  • The vial is hermetically sealed and vortexed until the NaCl is fully dissolved.[4]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • A conditioned SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample vial.

  • The vial is typically incubated at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with constant agitation to allow for the volatile compounds to partition from the wine into the headspace and adsorb onto the fiber.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed onto the GC column in splitless mode.[4]

  • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a CP-Wax 52 CB column). A typical temperature program starts at a low temperature (e.g., 45°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).[5]

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for both identification and quantification. Data is often acquired in selected ion monitoring (SIM) mode for higher sensitivity.[5]

4. Data Analysis:

  • The concentration of each compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the analysis of varietal markers in wine and a simplified representation of the biosynthetic relationship between key monoterpenes.

Varietal_Marker_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing WineSample Wine Sample AddSalt Add NaCl WineSample->AddSalt AddIS Add Internal Standard AddSalt->AddIS SealVial Seal Vial AddIS->SealVial HSSPME HS-SPME SealVial->HSSPME GCMS GC-MS Analysis HSSPME->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Experimental workflow for varietal marker analysis in wine.

Monoterpene_Biosynthesis_Pathway cluster_products Monoterpene Alcohols cluster_derivatives Derivatives (during fermentation/aging) GeranylPP Geranyl Pyrophosphate (in grape) Linalool Linalool GeranylPP->Linalool Geraniol Geraniol GeranylPP->Geraniol Nerol Nerol GeranylPP->Nerol LinaloolOxides Linalool Oxides Linalool->LinaloolOxides Oxidation RoseOxide Rose Oxide Geraniol->RoseOxide Cyclization NerolOxide This compound Nerol->NerolOxide Cyclization

Caption: Simplified biosynthesis of key monoterpene varietal markers.

Conclusion

This compound serves as a valuable, quantifiable marker for differentiating certain white wine varieties, particularly when analyzed as part of a broader monoterpene profile. Its presence in significant concentrations in wines like Torrontés and Muscat, and its lower levels or absence in others, provides a chemical basis for varietal distinction. The standardized analytical method of HS-SPME-GC-MS allows for reliable and sensitive detection. However, for a complete understanding of a wine's aromatic identity, it is crucial to consider the entire suite of varietal markers, including other monoterpenes, thiols, and pyrazines, as their synergistic and antagonistic interactions ultimately shape the final sensory perception. For red wines, other classes of compounds are generally more important as varietal markers.

References

A Comparative Guide to Nerol Oxide Quantification: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is paramount for quality control, safety assessment, and research and development. Nerol (B1678202) oxide, a monoterpenoid found in various essential oils, presents analytical challenges due to its volatility. This guide provides an objective comparison of the two primary analytical techniques for nerol oxide quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by representative experimental data and detailed methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely recognized as the industry standard for the analysis of volatile compounds like this compound. Its high sensitivity, selectivity, and ability to separate complex mixtures make it the preferred method. Conversely, High-Performance Liquid Chromatography (HPLC) is generally more suited for non-volatile or thermally labile compounds. While less common for highly volatile molecules like this compound, HPLC methods can be developed and validated for such applications, offering an alternative analytical approach.

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its performance characteristics, which are determined during method validation. The following tables summarize typical validation parameters for the quantification of this compound and other structurally related volatile monoterpenoids by GC-MS and HPLC.

Table 1: GC-MS Method Validation Data

ParameterRepresentative Performance for Nerol/Nerol Oxide
Linearity (r²)≥ 0.998
Limit of Detection (LOD)Low µg/L to ng/L range
Limit of Quantification (LOQ)Low µg/L range
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15% (A reported RSD for nerol in wine was 2.74%[1])

Table 2: Representative HPLC Method Validation Data for Volatile Monoterpenoids (p-Cymene and Myrcene)

ParameterRepresentative Performance
Linearity (r²)0.999[2]
Limit of Detection (LOD)Typically in the low µg/mL range
Limit of Quantification (LOQ)Typically in the low µg/mL range
Accuracy (% Recovery)98 - 102%[2]
Precision (%RSD)< 2%[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted for this compound)

This protocol is based on established methods for the analysis of nerol and its isomers.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or methanol. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution: For essential oil samples, a starting dilution of 1:100 in hexane is recommended. Further dilution may be necessary to ensure the analyte concentration falls within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar stationary phase column.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 220°C.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-350) for identification.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC) Protocol (Representative for Volatile Monoterpenoids)

This protocol is based on a validated method for the quantification of p-cymene (B1678584) and myrcene.

1. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of the analytes in the mobile phase. Generate calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the validated range.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Phenomenex® Synergi™ Fusion-RP (150 mm × 4.6 mm i.d., 4 μm particle size) or a similar C18 column.[2]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (optimization may be required for this compound).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the analyte peak by its retention time.

  • Calculate the concentration using the calibration curve.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Requirements B Select Analytical Technique (GC-MS/HPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Quality Control J->K L Reporting K->L

A general workflow for the validation of an analytical method.

Signaling Pathway of Justification

The choice between GC-MS and HPLC for this compound quantification is guided by the analyte's physicochemical properties and the analytical requirements.

Analyte This compound Property High Volatility Analyte->Property GCMS GC-MS Property->GCMS Favors Gas Phase Separation HPLC HPLC Property->HPLC Challenges Liquid Phase Separation Conclusion_GCMS Preferred Method: High Sensitivity & Selectivity GCMS->Conclusion_GCMS Conclusion_HPLC Alternative Method: For specific applications (e.g., simultaneous analysis with non-volatiles) HPLC->Conclusion_HPLC

Logical flow for selecting an analytical method for this compound.

References

A Comparative Analysis of the Antimicrobial Properties of Nerolidol and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific antimicrobial data for nerol (B1678202) oxide, this guide focuses on the structurally related and extensively studied sesquiterpene alcohol, nerolidol (B1678203), as a comparative proxy. Nerol oxide is a cyclic ether derivative of nerol, while nerolidol is a tertiary alcohol form. Both are naturally occurring terpenoids, but nerolidol's antimicrobial profile is well-documented in scientific literature, making it a more suitable subject for a data-driven comparison.

This guide provides an objective comparison of the antimicrobial performance of nerolidol against other well-known monoterpenes, supported by experimental data.

Quantitative Antimicrobial Activity: A Comparative Overview

The antimicrobial efficacy of terpenoids is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for nerolidol and other selected monoterpenes against various bacterial and fungal strains.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismNerolidolNerolGeraniolLinalool
Staphylococcus aureus1000[1]-11200100-1600[2]
Methicillin-Resistant S. aureus (MRSA)2000[1]---
Streptococcus mutans4000[1]---
Pseudomonas aeruginosa500[1]500[3]32000[3]-
Klebsiella pneumoniae500[1]---
Salmonella enterica-500[3]--
Escherichia coli--5600[3]-

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismNerolidolNerolGeraniolLinalool
Candida albicans2400-12600[4]677.6[5]--
Trichophyton mentagrophytes12.5[4]---

Experimental Protocols

The data presented above is primarily derived from broth microdilution assays, a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of antimicrobial agents.

Broth Microdilution Method for MIC and MBC/MFC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism is prepared. Bacterial and yeast suspensions are adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Test Compounds: Stock solutions of the monoterpenes are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.

  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Experimental Procedure for MIC Determination:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are performed in the microtiter plates with the appropriate growth medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: A well containing the growth medium and the microbial inoculum without any test compound to ensure microbial viability.

    • Negative Control: A well containing only the growth medium to check for sterility.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compounds to ensure it does not inhibit microbial growth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a plate reader measuring absorbance. The addition of a viability indicator like resazurin (B115843) can also aid in the determination.

3. Experimental Procedure for MBC/MFC Determination:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is subcultured onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The plates are incubated under optimal conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum, meaning no microbial growth is observed on the subculture plates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a test compound.

antimicrobial_testing_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Culture Media prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture end_mic MIC Value read_mic->end_mic incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC/MFC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc end_mbc MBC/MFC Value read_mbc->end_mbc start Start start->prep_compound start->prep_media start->prep_inoculum

Antimicrobial Susceptibility Testing Workflow

References

differentiation of nerol oxide isomers in natural products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques used for the , tailored for researchers, scientists, and drug development professionals. This guide provides an objective comparison of methodologies, supported by performance data and detailed experimental protocols.

Introduction to Nerol (B1678202) Oxide Isomers

Nerol oxide is a monoterpenoid found in various essential oils and fruits, contributing to their characteristic floral and citrus aromas. It exists as two enantiomers, (R)- and (S)-nerol oxide, due to a chiral center at the C-2 position of its pyran ring.[1] The specific enantiomeric distribution can vary depending on the natural source and can be crucial for flavor, fragrance, and biological activity studies. Differentiating these isomers is essential for quality control, authenticity assessment, and understanding their biosynthetic pathways.

Comparison of Analytical Methods

The primary methods for the differentiation of this compound isomers rely on chromatographic and spectroscopic techniques. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most common and effective approach, especially when using a chiral stationary phase for enantiomer resolution. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural elucidation.

Table 1: Comparison of Analytical Methods for this compound Isomer Differentiation

ParameterEnantioselective GC-MSGC-MS (Achiral Column)¹H & ¹³C NMR Spectroscopy
Principle Separation based on differential interaction with a chiral stationary phase, followed by mass-based identification.Separation primarily by boiling point and polarity on a standard column, followed by mass-based identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.
Isomer Differentiation Excellent for separating and quantifying enantiomers ((R)- and (S)-isomers).[1][2]Cannot differentiate between enantiomers. Can separate this compound from other compounds.Can provide detailed structural information but cannot differentiate enantiomers without chiral resolving agents.[1][3]
Selectivity Very HighHigh (for general compound identification)High (for structural elucidation)
Limit of Detection (LOD) Low (µg/L to ng/L range)[4]Low (µg/L to ng/L range)[4]High (mg to µg range)
Precision (%RSD) Typically <10% (e.g., 2.74% reported for nerol in wine)[4]Typically <10%[4]Variable, depends on concentration and instrument
Key Application Enantiomeric purity determination, quantitative analysis of individual enantiomers in complex matrices (e.g., essential oils, fruit extracts).[1]General quantification and identification of this compound as a compound in a mixture.[5][6]Absolute structure confirmation and elucidation of unknown compounds.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of this compound isomers. Below are protocols for the primary analytical techniques.

Protocol 1: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for separating and quantifying the (R)- and (S)-enantiomers of this compound.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place the natural product sample (e.g., fruit juice, essential oil diluted in a suitable solvent) into a headspace vial.

  • Add a saturated solution of sodium chloride to enhance the volatility of the analytes.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: Chiral stationary phase column, e.g., octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701-vi.[1]

  • Injector: Split/splitless injector, operated in splitless mode. Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 3°C/min.

    • Hold: Maintain 220°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify this compound peaks based on their retention times and comparison of their mass spectra with a reference library. The molecular ion (M⁺) is observed at m/z 152, with characteristic fragment ions at m/z 68, 83, and 67.[1]

  • Differentiate the enantiomers based on their elution order. For the specified chiral column, the (2R)-enantiomer typically elutes before the (2S)-enantiomer.[1]

  • Quantify each isomer by integrating the peak area of a specific ion and comparing it to a calibration curve generated from pure standards.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of this compound. While it does not separate enantiomers directly, it can be used with chiral shift reagents to achieve differentiation.

1. Sample Preparation:

  • Isolate and purify this compound from the natural product extract using column chromatography or preparative GC.

  • Dissolve a sufficient amount of the purified sample (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.[1]

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

  • Assign the proton and carbon signals by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra.[1] This confirms the this compound structure.

  • To differentiate enantiomers, add a chiral shift reagent (e.g., Eu(hfc)₃) stepwise to the NMR sample and monitor the separation of key proton signals.

Workflow for this compound Isomer Differentiation

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound isomers from a natural product sample.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis & Identification cluster_3 Structural Confirmation (Optional) Sample Natural Product Sample (e.g., Fruit, Essential Oil) Extraction Volatile Extraction (e.g., SPME, Distillation) Sample->Extraction GCMS Enantioselective GC-MS Analysis Extraction->GCMS Sample Injection NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Extraction->NMR For Purified Isolate DataAcquisition Data Acquisition (Retention Time, Mass Spectra) GCMS->DataAcquisition Chromatogram & Spectra Identification Isomer Identification (Elution Order, Spectral Library) DataAcquisition->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Result Result: (R)-Nerol Oxide: x% (S)-Nerol Oxide: y% Quantification->Result Final Report Structure Structure Elucidation NMR->Structure

Caption: Workflow for the differentiation of this compound isomers.

References

A Comparative Guide to the Synthesis of Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nerol (B1678202) oxide, a valuable monoterpenoid ether, is a key component in the fragrance and flavor industries, prized for its unique floral and citrus notes. It also serves as a chiral building block in the synthesis of various natural products. This guide provides a comparative analysis of prominent synthetic methods for nerol oxide, offering an objective look at their performance based on published experimental data. Detailed methodologies are provided for key reactions, and reaction pathways are visualized to facilitate understanding.

Comparison of this compound Synthesis Methods

The synthesis of this compound can be approached from various precursors, primarily the allylic alcohols nerol and linalool (B1675412). The choice of method often depends on factors such as desired yield, stereoselectivity, scalability, and the availability of starting materials. Below is a summary of key quantitative data for different synthetic routes.

Starting MaterialMethodKey Reagents/StepsOverall Yield (%)Reaction StepsReference
NerolHaloalkoxylation & Cyclization1. N-Bromosuccinimide (NBS), Ethanol2. Potassium hydroxide (B78521) (KOH)3. Acidic resin (Amberlite)55-65%3[1][2]
NerolPhotosensitized Oxidation1. Rose Bengal, O₂, hν2. Sodium sulfite (B76179) (Na₂SO₃)3. Sulfuric acid (H₂SO₄)Not specified in detail3[1][3]
(-)-(R)-LinaloolMulti-step SynthesisNine-step sequenceNot specified9[3]

Detailed Experimental Protocols

Synthesis from Nerol via Haloalkoxylation and Cyclization

This three-step method provides a high-yield pathway to racemic this compound from the readily available starting material, nerol.[1][2] The individual steps consistently produce yields in the range of 80-90%.[2]

Step 1: Synthesis of 6-bromo-7-ethoxy-3,7-dimethyl-2-octenol

  • Dissolve nerol (50.0 g, 0.324 mol, 95% purity) in anhydrous ethanol (B145695) (150 mL) in a flask equipped with a thermometer, dropping funnel, and nitrogen inlet.

  • Cool the solution to 5-10 °C.

  • Slowly add a solution of N-bromosuccinimide (60.0 g, 0.337 mol) in anhydrous ethanol (150 mL) with vigorous stirring, maintaining the temperature between 10-20 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Pour the mixture into cold water and extract with n-hexane (3 x 100 mL).

  • Wash the combined organic extracts with 5% sodium carbonate solution (3 x 25 mL) and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the product as a pale yellow oil (yield: 84-85%).[1]

Step 2: Synthesis of 7-ethoxy-3,7-dimethyl-2,5-octadien-1-ol

  • Dissolve the crude product from Step 1 in methanol (B129727) (200 mL) containing potassium hydroxide (35.0 g).

  • Reflux the mixture at 65-70 °C for five hours.

  • After completion (monitored by TLC/GLC), remove the excess solvent by distillation under reduced pressure.

  • Add water to the residue and extract with chloroform (B151607) (3 x 75 mL).

  • Wash the combined organic layers with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product (yield: ~89%).[2]

Step 3: Synthesis of this compound

  • Dissolve the crude product from Step 2 (40.0 g, 0.20 mol) in acetone (B3395972) (100 mL).

  • Add Amberlite plus 120 acidic resin (15.0 g) to the flask.

  • Stir the reaction mixture at 10 °C for two hours.

  • Filter to remove the resin.

  • Distill the solvent under vacuum to obtain crude this compound.

  • Purify the crude product by steam distillation to furnish pure this compound (yield: ~89%).[1]

Synthesis from Nerol via Photosensitized Oxidation

This method, pioneered by Ohloff and colleagues, proceeds through the formation of a diol intermediate via photosensitized oxidation of nerol, followed by reduction and acid-catalyzed cyclization.[1][3]

Step 1: Photosensitized Oxidation of Nerol

  • A solution of nerol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal) is irradiated with visible light while bubbling oxygen through the mixture. This generates allylic hydroperoxides.

Step 2: Reduction of Hydroperoxides

  • The resulting hydroperoxides are reduced to the corresponding diol, 3,7-dimethyl-octa-2,5-dien-1,7-diol, typically using a mild reducing agent such as sodium sulfite.[3]

Step 3: Acid-Catalyzed Cyclization

  • The purified diol is then treated with a dilute acid (e.g., sulfuric acid) to induce cyclization to form this compound.[3]

Detailed experimental conditions, including reaction times, temperatures, and specific yields for this method, are not extensively detailed in the readily available literature but are outlined in the original 1964 publication by Ohloff et al.[3]

Synthesis from Linalool

Linalool, a constitutional isomer of nerol, can also serve as a starting material for this compound synthesis. One approach involves a multi-step sequence, particularly for the synthesis of optically active this compound.[3] A nine-step reaction sequence starting from (-)-(R)-linalool has been reported, though it is considered more of academic interest.[3]

A more direct approach involves the isomerization of linalool to a mixture of nerol and geraniol (B1671447), followed by one of the synthetic routes starting from nerol. The isomerization can be achieved using various catalysts.[4]

Protocol for Isomerization of Linalool to Nerol/Geraniol:

  • Charge a reaction kettle with L-linalool, tetrabutyl titanate, and a vanadium derivative catalyst (e.g., vanadyl acetylacetonate). A general weight ratio is approximately 0.8-1.0 parts L-linalool, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.[4]

  • Heat the reaction mixture to 160-180°C with constant stirring for 10-16 hours.[4]

  • After the reaction is complete, cool the mixture and perform hydrolysis to decompose the catalyst.

  • The crude product, a mixture of geraniol and nerol, is then purified by rectification under reduced pressure.[4] This mixture can then be used as the starting material for this compound synthesis as described previously.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic methods described, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis from Nerol via Haloalkoxylation Nerol Nerol Intermediate1 6-bromo-7-ethoxy- 3,7-dimethyl-2-octenol Nerol->Intermediate1  NBS, EtOH Intermediate2 7-ethoxy-3,7-dimethyl- 2,5-octadien-1-ol Intermediate1->Intermediate2  KOH Nerol_Oxide This compound Intermediate2->Nerol_Oxide  Acidic Resin

Caption: Synthesis of this compound from Nerol via Haloalkoxylation.

G cluster_1 Synthesis from Nerol via Photosensitized Oxidation Nerol Nerol Hydroperoxides Allylic Hydroperoxides Nerol->Hydroperoxides  Rose Bengal, O₂, hν Diol 3,7-dimethyl-octa-2,5-dien-1,7-diol Hydroperoxides->Diol  Reduction (e.g., Na₂SO₃) Nerol_Oxide This compound Diol->Nerol_Oxide  Acid-catalyzed cyclization

Caption: Synthesis of this compound from Nerol via Photosensitized Oxidation.

G cluster_2 Synthesis from Linalool (via Isomerization) Linalool Linalool Nerol_Geraniol Nerol / Geraniol Mixture Linalool->Nerol_Geraniol  Vanadium Catalyst, Heat Nerol_Oxide This compound Nerol_Geraniol->Nerol_Oxide  e.g., Haloalkoxylation Pathway

Caption: Synthesis of this compound from Linalool via Isomerization.

Conclusion

The synthesis of this compound can be achieved through several effective methods. The three-step synthesis from nerol via haloalkoxylation stands out as a well-documented, high-yielding, and scalable process, making it a strong candidate for laboratory and potential industrial-scale production of racemic this compound. The photosensitized oxidation of nerol offers an alternative route, though detailed, modern experimental protocols with comprehensive yield data are less accessible. For the synthesis of enantiomerically enriched this compound, multi-step sequences from chiral precursors like (-)-(R)-linalool are necessary, albeit with increased complexity. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including yield, purity, stereochemical considerations, and economic viability.

References

A Comparative Guide to Assessing the Purity of Synthetic Nerol Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic nerol (B1678202) oxide, a valuable fragrance and flavor ingredient. We present detailed experimental protocols, comparative data, and an evaluation of alternative compounds to assist researchers in selecting the most appropriate quality control strategies.

Introduction to Nerol Oxide and its Purity Assessment

This compound (3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran) is a monoterpenoid with a characteristic floral, citrus, and green aroma.[1] Its synthesis, typically via the acid-catalyzed cyclization of nerol, can introduce various impurities that may affect its olfactory properties, stability, and safety.[2] Therefore, robust analytical methods are crucial for ensuring the purity of synthetic this compound. The primary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques: GC-MS vs. qNMR

Both GC-MS and qNMR are powerful techniques for purity assessment, each with distinct advantages and limitations.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification and quantification.Provides structural information and quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3]
Selectivity Excellent for separating complex mixtures of volatile and semi-volatile compounds, including isomers.High structural resolution, allowing for the identification and quantification of compounds in a single experiment without chromatographic separation.
Sensitivity High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) often in the picogram (pg) to nanogram (ng) range.[4]Generally less sensitive than GC-MS, with LODs typically in the microgram (µg) range.[5]
Quantification Requires calibration curves with certified reference standards for each analyte for accurate quantification.Can provide absolute quantification against a single internal or external standard, and even without a standard in some cases.[3]
Sample Throughput Relatively high, with typical run times of 30-60 minutes per sample.Can be faster for simple mixtures as no chromatographic separation is needed, but can be slower if long relaxation delays are required for accurate quantification.
Common Impurities Detected Unreacted starting materials (nerol), isomers (geraniol), other terpenoids (linalool, α-terpineol), and byproducts of the cyclization reaction.[2]Structural isomers, residual solvents, and other proton-containing impurities.

Table 1: Comparison of GC-MS and qNMR for this compound Purity Assessment

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity

This protocol is designed for the quantification of this compound and the detection of common impurities like nerol, geraniol (B1671447), and linalool (B1675412).

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A polar column such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good separation of isomers.[6]

2. Reagents and Standards:

  • High-purity helium as carrier gas.

  • This compound, nerol, geraniol, and linalool reference standards (≥98% purity).

  • High-purity solvent (e.g., hexane (B92381) or ethanol).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-300

4. Sample Preparation:

  • Prepare a stock solution of the synthetic this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of the expected impurities (nerol, geraniol, linalool) in the same solvent.

5. Data Analysis:

  • Identify this compound and potential impurities by comparing their mass spectra and retention times with those of the reference standards.

  • Quantify the impurities by constructing calibration curves based on the peak areas of the standards.

Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity

This protocol provides a general framework for the absolute purity determination of this compound using an internal standard.[7]

1. Instrumentation and Software:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

2. Reagents and Standards:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have resonances that do not overlap with the analyte signals.

  • This compound sample.

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure accurate quantification include:

    • A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1).

5. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Potential Impurities in Synthetic this compound

The primary route to synthetic this compound involves the acid-catalyzed cyclization of nerol. This process can lead to several impurities:

  • Unreacted Nerol: The starting material may not fully react.

  • Isomers of Nerol: Commercial nerol is often a mixture of nerol (cis-isomer) and geraniol (trans-isomer). Geraniol can also be present as an impurity.[8]

  • Other Terpenoids: Depending on the reaction conditions, other cyclic or acyclic terpenoids such as linalool or α-terpineol may be formed as byproducts.[2]

  • Residual Solvents and Catalysts: Solvents and acid catalysts used in the synthesis and purification steps may remain in the final product.

Comparison with Alternatives

This compound is often used as a more stable alternative to other fragrance ingredients. Here, we compare it with two other compounds: rose oxide and diphenyl oxide.

CompoundStructureOdor ProfilePurity Assessment MethodsCommon ImpuritiesPerformance Notes
This compound 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyranFloral, orange blossom, green, sweet[9]GC-MS, qNMRNerol, geraniol, linalool, α-terpineolGood stability, less prone to oxidation and polymerization compared to myrcene (B1677589) or ocimene.
Rose Oxide Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyranFloral, rose, geranium, with green and metallic notes[6][10]GC-MS, qNMRCis/trans isomers, unreacted citronellol, byproducts from photo-oxidationThe cis-isomer is primarily responsible for the characteristic rose scent. The ratio of cis to trans isomers is a key quality parameter.
Diphenyl Oxide PhenoxybenzeneGeranium-like, with green, leafy, and metallic facets[10]GC-MSImpurities from the hydrolysis of chlorobenzeneVery stable, provides excellent diffusion in fragrances. Can have a harsher aroma profile than this compound.[11]

Table 2: Comparison of this compound with Alternative Fragrance Ingredients

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound and related impurities.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Retention Time (GC-MS on polar column)
Nerol GC-MS0.05 pg[4]0.17 pg[4]~10.5 min[6]
Geraniol GC-MS0.05 pg[4]0.17 pg[4]~11.2 min[6]
Linalool GC-MS0.045 µg/kg[12]0.15 µg/kg[12]Varies with column and conditions
This compound qNMRTypically in the low µg range[5]Typically in the low to mid µg range[5]N/A

Table 3: Quantitative Performance Data for Key Analytes

Visualizing the Workflow

Purity_Assessment_Workflow General Workflow for Purity Assessment of Synthetic this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting synthesis Nerol Cyclization purification Distillation / Chromatography synthesis->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Quantification gcms->data_analysis qnmr->data_analysis purity_report Purity Report & Impurity Profile data_analysis->purity_report final_product Final Product purity_report->final_product Release / Further Purification

Caption: Workflow for the purity assessment of synthetic this compound.

Conclusion

The purity assessment of synthetic this compound is critical for its application in the fragrance, flavor, and pharmaceutical industries. Both GC-MS and qNMR offer robust and reliable methods for this purpose. GC-MS provides excellent separation and sensitivity for volatile impurities, while qNMR offers a direct and accurate method for absolute purity determination. The choice of technique will depend on the specific requirements of the analysis, including the expected impurities, the need for high sensitivity, and the availability of reference standards. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of synthetic this compound and its alternatives.

References

A Comparative Analysis of Nerol Oxide and Linalool Oxide in Grape-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key aroma compounds found in grape-derived products: nerol (B1678202) oxide and linalool (B1675412) oxide. These monoterpenes, while structurally related, contribute distinct sensory characteristics and are present in varying concentrations depending on grape variety, viticultural practices, and winemaking techniques. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes their formation pathways to aid in research and product development.

Chemical and Sensory Profile Comparison

Nerol oxide and linalool oxide are cyclic monoterpene ethers that play a significant role in the aromatic profile of many wines. Their presence and concentration can greatly influence the perceived quality and varietal character of the final product.

This compound is primarily associated with "green" and "herbaceous" aromas. Its contribution to the overall bouquet is often subtle but can add a layer of complexity.

Linalool Oxides , which exist as furanoid and pyranoid isomers (each with cis and trans forms), offer a wider range of sensory descriptors. They are generally characterized by "floral," "spicy," "leafy," and sometimes "woody" or "earthy" notes. The specific isomer present can significantly alter the perceived aroma. For instance, some linalool oxides contribute sweet and floral notes, while others are described as having elderflower or leafy characteristics.

Quantitative Data Summary

The concentrations of this compound and linalool oxide in grape products are highly variable. The following table summarizes typical concentration ranges and sensory perception thresholds found in wine.

CompoundIsomer(s)Typical Concentration Range in Wine (µg/L)Sensory Perception Threshold in Wine (µg/L)Predominant Aroma Descriptors
This compound -Varies; generally lower than linalool oxides400Green, Herbaceous
Linalool Oxide trans-furanoidVaries widely by grape variety; can reach >600 µg/L in aromatic varieties3000Sweet, Floral
cis-furanoidVaries widely by grape variety; can reach >600 µg/L in aromatic varieties6000Floral, Sweet, Woody
trans-pyranoidOften found in combination with other isomers3000-5000Sweet, Floral, Earthy
cis-pyranoidOften found in combination with other isomers3000-5000Sweet, Floral, Earthy

Data compiled from multiple sources. Concentration ranges are indicative and can vary significantly.

Linalool and nerol oxides are particularly abundant in aromatic white wine varieties such as Torrontes, Muscat, and Riesling. In contrast, they are also the dominant monoterpenes in less aromatic varieties like Sauvignon blanc, Pinot gris, and Chardonnay, albeit at lower total concentrations.[1]

Biochemical Formation Pathways

This compound and linalool oxide are not typically present in high concentrations in intact grapes but are formed from odorless precursors, primarily the monoterpene alcohols geraniol (B1671447) and linalool, during grape ripening and fermentation. These precursors are synthesized in the grape berry via the methylerythritol phosphate (B84403) (MEP) pathway.

The following diagram illustrates the key steps in the formation of these compounds from geranyl diphosphate (B83284) (GPP), the central precursor for monoterpenes.

Monoterpene Oxide Formation Biochemical Formation of this compound and Linalool Oxides cluster_MEP MEP Pathway (Plastid) cluster_Monoterpenols Monoterpenol Precursors cluster_Oxides Monoterpene Oxides GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Linalool Linalool GPP->Linalool Linalool Synthase Nerol Nerol Geraniol->Nerol Isomerization NerolOxide This compound Nerol->NerolOxide Oxidation/ Cyclization LinaloolOxides Linalool Oxides (furanoid & pyranoid) Linalool->LinaloolOxides Oxidation/ Cyclization

Caption: Formation of Nerol and Linalool Oxides from Geranyl Diphosphate.

Experimental Protocols

Accurate quantification and sensory evaluation of this compound and linalool oxide are crucial for research and quality control. The following sections detail standardized methodologies.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like nerol and linalool oxides in complex matrices such as wine. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free, rapid, and sensitive.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow for Terpenoids in Wine cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (e.g., 5 mL) Vial Add to 20 mL vial with NaCl Sample->Vial IS Add Internal Standard Vial->IS SPME HS-SPME Extraction IS->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer of Analytes Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for GC-MS quantification of nerol and linalool oxides.

Detailed Protocol:

  • Sample Preparation (HS-SPME):

    • Pipette 5 mL of wine into a 20 mL headspace vial containing 1.5 g of NaCl (to increase the ionic strength and promote volatilization).

    • Add an appropriate internal standard (e.g., deuterated linalool or a structurally similar compound not present in the sample).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 60 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: Use a suitable capillary column for terpene analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, then ramped at 2°C/min to 210°C and held for 10 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.

  • Quantification:

    • Identify compounds based on their retention times and mass spectra compared to authentic standards.

    • Construct a calibration curve for each analyte using a series of standard solutions of known concentrations.

    • Calculate the concentration of this compound and linalool oxides in the samples by relating their peak areas to the calibration curve and correcting for the internal standard.

Sensory Evaluation

A standardized sensory analysis protocol is essential for obtaining reliable and reproducible data on the aromatic contribution of this compound and linalool oxide.

Methodology:

  • Panel Selection and Training:

    • Recruit a panel of trained assessors (typically 8-12 members).

    • Screen panelists for their ability to detect and describe relevant aromas using reference standards for this compound, linalool oxides, and other key wine odorants.

  • Sample Preparation and Presentation:

    • Prepare a base wine (a neutral wine stripped of its original aroma) to which known concentrations of this compound and/or linalool oxides are added.

    • Present samples in identical, coded glasses to blind the panelists.

    • Serve wines at a standardized temperature (e.g., 20°C).

  • Evaluation Procedure:

    • Instruct panelists to evaluate the aroma of each sample.

    • Use a standardized scoresheet with a list of relevant aroma descriptors. Panelists rate the intensity of each descriptor on a continuous scale (e.g., from 0 to 10).

    • Include a "control" sample (the base wine without added compounds) to provide a baseline.

    • Randomize the order of sample presentation for each panelist to minimize order effects.

  • Data Analysis:

    • Analyze the intensity ratings for each descriptor using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.

By employing these rigorous analytical and sensory methodologies, researchers can gain a deeper understanding of the roles of this compound and linalool oxide in the complex aroma profiles of grape-derived products. This knowledge is invaluable for optimizing viticultural and oenological practices to achieve desired sensory outcomes.

References

Unveiling the Therapeutic Potential of Nerol Oxide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of nerol (B1678202) oxide derivatives reveals significant potential across anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future research and drug development. Modifications to the nerol oxide backbone have been shown to considerably influence its biological efficacy, opening avenues for the rational design of novel therapeutic agents.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Recent studies have highlighted the anticancer potential of this compound derivatives, with a particular focus on the introduction of a 1,2,3-triazole moiety. This structural modification has demonstrated a significant enhancement of cytotoxic effects against various cancer cell lines.

The cytotoxic activity of nerol-triazole derivatives has been evaluated against a panel of human cancer cell lines, revealing key structural requirements for potent anticancer activity. The presence of the 1,2,3-triazole ring is crucial for this activity, and the nature of the aryl substituent on the benzyl (B1604629) ring attached to the triazole moiety significantly influences the anticancer potency.

Table 1: Anticancer Activity of Nerol and its Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
NerolHCT-116 (Colon Carcinoma)25[1]
NerolHepG2/C3A (Hepatocellular Carcinoma)100-250[1]
NerolHuman Melanoma Cell LinesNot Significant[2]

Note: IC50 values represent the concentration required for 50% inhibition of cell growth. A lower IC50 value indicates greater potency. Experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]

  • Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 1 to 500 µM).[4] A vehicle control (the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]

  • Formazan (B1609692) Solubilization: A solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[3]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Nerol Oxide Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow for determining cytotoxicity.

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Nerol derivatives have demonstrated potential in mitigating inflammatory responses, often through the inhibition of key pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and nerol derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway.

Inhibition of the NF-κB pathway by nerol derivatives can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While specific quantitative data for this compound derivatives is still emerging, studies on related compounds like nerolidol (B1678203) have shown effective reduction in the expression of NF-κB.[5]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

  • Cell Transfection: Cells (e.g., HEK293 or RAW264.7 macrophages) are stably or transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.[6][7]

  • Treatment: The transfected cells are pre-treated with the this compound derivatives for a specific duration before being stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[6][8]

  • Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the luciferase enzyme.[6]

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.[6]

  • Data Analysis: The inhibitory effect of the this compound derivatives is determined by comparing the luciferase activity in treated cells to that in untreated, stimulated cells.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cell Cell cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases NerolOxide This compound Derivatives NerolOxide->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: Disrupting Microbial Cell Integrity

Nerol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their lipophilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death. The antimicrobial efficacy is influenced by the functional groups present on the nerol backbone.

Table 2: Antimicrobial Activity of Nerol (MIC values in µg/mL)

MicroorganismMIC (µg/mL)Reference
Pseudomonas aeruginosa500[9]
Salmonella enterica500[9]
Candida albicans602.8 (0.77 µL/mL)[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound derivatives is typically determined using the broth microdilution method.

  • Preparation of Derivatives: Serial twofold dilutions of the this compound derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.[5]

  • Inoculation: Each well containing the diluted derivative is inoculated with the bacterial or fungal suspension.[5]

  • Controls: A positive control (broth with inoculum but no derivative) and a negative control (broth only) are included.[9]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the derivative at which there is no visible growth (turbidity) of the microorganism.[12]

MIC_Workflow A Serial Dilution of This compound Derivative in 96-well plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Observe for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for MIC determination.

Conclusion

The structural framework of this compound offers a versatile scaffold for the development of novel therapeutic agents. The derivatization of this compound has shown to be an effective strategy for enhancing its biological activities. Further systematic SAR studies are warranted to optimize the anticancer, anti-inflammatory, and antimicrobial properties of this promising class of compounds. The detailed experimental protocols and comparative data presented in this guide aim to facilitate and accelerate these research endeavors.

References

Safety Operating Guide

Proper Disposal of Nerol Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety protocols is paramount. The proper disposal of chemical reagents like nerol (B1678202) oxide is a critical component of maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the operational and disposal management of nerol oxide, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to handle this compound with the appropriate safety measures. This compound is classified as a skin and eye irritant and is a combustible liquid.[1][2] Therefore, the use of personal protective equipment (PPE) is mandatory.

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area to prevent the inhalation of mist or vapor.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side protection.[4]

    • Hand Protection: Chemical-resistant gloves are required.[1][4]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

Quantitative Data Summary
PropertyDataReference
Chemical Formula C10H16O[1]
CAS Number 1786-08-9[2]
Physical State Colorless to pale yellow liquid[1]
Hazards Skin Irritant, Eye Irritant, Combustible Liquid[1][2]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Carbon oxides[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Waste Collection and Containerization:
  • Original Containers: Whenever possible, leave waste chemicals in their original containers.

  • No Mixing: Do not mix this compound with other waste materials.

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Container Integrity: Use containers that are in good condition and not leaking. Keep the container tightly sealed.[3][5]

Spill Management:

In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

  • Ventilation and Evacuation: Ensure the area is well-ventilated. For large spills, evacuate the danger area.

  • Containment: Cover drains to prevent the product from entering them. For small spills, absorb the this compound with an inert material such as sand, silica (B1680970) gel, or earth.[3][6] For large spills, dike the spillage.[6]

  • Collection: Collect the absorbed material and any contaminated soil into a suitable, closed, and properly labeled container for disposal.[3]

  • Cleanup: Clean the affected area thoroughly.

Storage of Waste:
  • Location: Store the sealed waste container in a cool, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][3]

  • Ignition Sources: Keep waste containers away from heat, sparks, and open flames.[2]

Final Disposal:
  • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[2]

  • Regulatory Compliance: All disposal activities must adhere to the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[7][8] The generator of the waste is responsible for ensuring it is properly identified, managed, and treated prior to disposal.[5][8]

Experimental Workflow: this compound Disposal Process

NerolOxideDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Spill Management cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area PPE->Ventilation Collect Collect Waste this compound in a Labeled, Sealed Container Ventilation->Collect Spill Spill Occurs Ventilation->Spill Store Store in a Cool, Ventilated Area Away from Ignition Sources Collect->Store Contain Contain Spill with Inert Absorbent Material Spill->Contain Immediate Action CollectSpill Collect Absorbed Material into a Labeled Waste Container Contain->CollectSpill CollectSpill->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS WasteHauler Arrange for Pickup by Licensed Waste Disposal Company ContactEHS->WasteHauler Documentation Complete Hazardous Waste Manifest WasteHauler->Documentation

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Nerol oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Nerol oxide, tailored for professionals in research, science, and drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound (C₁₀H₁₆O) is identified as a skin and eye irritant, and it may cause an allergic skin reaction.[1][2][3] It is also classified as a combustible liquid.[3][4] Proper personal protective equipment and handling procedures are mandatory to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure. The following equipment is required when handling this compound.

Equipment Specification Rationale
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH approved). A face shield may be required for tasks with a higher risk of splashing.[5]Protects against splashes and vapors that can cause serious eye irritation.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber with 0.4mm thickness, Chloroprene rubber with 0.5mm, or Butyl rubber with 0.7mm) tested according to EN ISO 374.[2][5]Prevents direct skin contact, which can lead to irritation and allergic reactions.[1][2][5]
Body Protection Closed work clothing and/or chemical-resistant protective clothing.Minimizes the risk of skin exposure and contamination of personal clothes.[1][5]
Respiratory Protection Not typically required in a well-ventilated area.[5] For inadequate ventilation, higher concentrations, or long-term exposure, a gas filter for organic vapors (e.g., EN 14387 Type A) is recommended.[1][5]Protects against the inhalation of vapors which may cause respiratory irritation.

Operational Plan: Handling and Disposal

A systematic approach to handling, storage, and disposal is essential for safety and regulatory compliance.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3][6]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and other potential ignition sources.[2][3][4][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][3][5][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1][2][5] Do not eat, drink, or smoke in the designated work area.[5]

2. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated location.[2][3][6]

  • Container: Keep the container tightly sealed when not in use.[2][8]

  • Incompatibilities: Store separately from strong oxidizing agents and acids.[3][6][7]

3. Spill Management:

  • Safety First: Eliminate all ignition sources from the immediate area.[3][4]

  • Containment: For small spills, absorb the liquid with an inert material like sand, silica (B1680970) gel, or a universal binder.[2][3][5][7] For larger spills, dike the area to prevent it from spreading.[5]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[5][7]

  • Ventilation: Ensure the affected area is well-ventilated after the cleanup.[5][7]

  • Environmental Protection: Prevent the spill from entering drains, surface waters, or groundwater.[2][3][7][9]

4. Disposal:

  • Regulations: Dispose of this compound and any contaminated materials as hazardous waste.[2][5][9] All disposal methods must comply with local, regional, and national regulations.[9]

  • Professional Service: It is recommended to contact a licensed professional waste disposal service for proper disposal.[8]

  • Environmental Release: Under no circumstances should this compound be released into the environment.[1][9]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical attention.[1][2][3][5][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation or a rash develops, get medical attention.[1][2][3][5][10]

  • Inhalation: Move the individual to fresh air. If symptoms such as respiratory irritation persist, seek medical attention.[1][3][5][10]

  • Ingestion: Rinse the mouth with water. If the person feels unwell, call a poison control center or a doctor for medical advice. Do not induce vomiting.[1][3][5][10]

Workflow for Handling this compound

NerolOxideHandling cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_response 3. Emergency & Disposal Prep Assess Risks & Review SDS DonPPE Don Appropriate PPE Prep->DonPPE Vent Ensure Proper Ventilation DonPPE->Vent Handle Handle Chemical (Avoid Contact & Ignition Sources) Vent->Handle Store Store Properly (Cool, Dry, Sealed, Away from Incompatibles) Handle->Store Spill Spill or Exposure? Store->Spill SpillResponse Spill Response: 1. Eliminate Ignition Sources 2. Contain & Absorb 3. Collect for Disposal Spill->SpillResponse Yes FirstAid First Aid Response: 1. Skin: Wash Area 2. Eyes: Rinse 3. Inhalation: Fresh Air 4. Seek Medical Attention Spill->FirstAid Exposure Disposal Dispose of Waste (Hazardous, via Licensed Service) Spill->Disposal No SpillResponse->Disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.